molecular formula C17H12N2O2 B3025006 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid CAS No. 229953-48-4

1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid

Cat. No.: B3025006
CAS No.: 229953-48-4
M. Wt: 276.29 g/mol
InChI Key: LRYAZCDJSGRWQZ-UHFFFAOYSA-N
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Description

1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C17H12N2O2 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(4-cyanophenyl)methyl]indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c18-10-12-5-7-13(8-6-12)11-19-15-4-2-1-3-14(15)9-16(19)17(20)21/h1-9H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYAZCDJSGRWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC3=CC=C(C=C3)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Role: Privileged Scaffold & Pharmacophore Intermediate in Drug Discovery

Executive Summary

1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid (CAS: 229953-48-4) is a synthetic indole derivative serving as a critical building block in medicinal chemistry. Structurally, it features an indole core functionalized at the N1-position with a para-cyanobenzyl group and at the C2-position with a carboxylic acid moiety. This bifunctional arrangement makes it an ideal scaffold for Fragment-Based Drug Design (FBDD) .

The compound is primarily utilized as a precursor for synthesizing bioactive agents targeting HIV-1 integrase , HCV NS5B polymerase , and GPR40 receptors . Recent studies also highlight the antiproliferative potency of its hydrazide derivatives against human cancer cell lines (MCF-7, A549).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Structural Visualization

The following diagram illustrates the connectivity and key functional zones for derivatization.

ChemicalStructure IndoleCore Indole Core (Scaffold) C2_Acid C2-Carboxylic Acid (H-Bond Donor/Acceptor) IndoleCore->C2_Acid Functionalization Site N1_Linker N1-Methylene Linker (Spacer) IndoleCore->N1_Linker N-Alkylation Cyanobenzyl 4-Cyanobenzyl Group (Lipophilic/Electronic) N1_Linker->Cyanobenzyl Pi-Stacking Moiety

Figure 1: Structural decomposition of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid highlighting pharmacophoric regions.

Key Properties Table[5]
PropertyValueNote
IUPAC Name 1-[(4-cyanophenyl)methyl]indole-2-carboxylic acid
CAS Number 229953-48-4
Molecular Formula C₁₇H₁₂N₂O₂
Molecular Weight 276.29 g/mol
Appearance White to off-white solid
Melting Point >200 °C (Decomposes)Derivative dependent
LogP (Predicted) ~3.3Lipophilic, suitable for membrane permeability
pKa (Acid) ~3.8 - 4.2Indole-2-COOH is stronger than benzoic acid
Solubility DMSO, DMF, MethanolPoor solubility in water

Synthetic Engineering: Validated Protocol

To ensure high regio-selectivity (N1-alkylation vs. O-alkylation of the carboxylate) and purity, the "Ester-First" strategy is the industry standard. Direct alkylation of the acid often results in mixed ester/acid products and requires difficult purification.

Reaction Scheme

SynthesisPathway Start Indole-2-carboxylic acid (Starting Material) Reagent1 Step 1: Esterification (MeOH / H2SO4) Start->Reagent1 Intermediate1 Methyl Indole-2-carboxylate Reagent1->Intermediate1 Reflux, 4h Reagent2 Step 2: N-Alkylation (4-Cyanobenzyl bromide / NaH / DMF) Intermediate1->Reagent2 Intermediate2 Methyl 1-(4-cyanobenzyl)-indole-2-carboxylate Reagent2->Intermediate2 0°C to RT, 2h Reagent3 Step 3: Saponification (LiOH / THF:H2O) Intermediate2->Reagent3 Final 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid (Final Product) Reagent3->Final Hydrolysis, pH adjust

Figure 2: Three-step synthetic route ensuring regiospecific N-alkylation.

Step-by-Step Methodology

Step 1: Ester Protection

  • Dissolve indole-2-carboxylic acid (1.0 eq) in anhydrous Methanol (0.5 M).

  • Add catalytic conc. H₂SO₄ (0.1 eq) dropwise.[1]

  • Reflux for 4–6 hours (Monitor via TLC: 30% EtOAc/Hexane).

  • Concentrate in vacuo, neutralize with NaHCO₃, and extract with EtOAc to yield Methyl indole-2-carboxylate .

Step 2: N-Alkylation (Critical Step)

  • Dissolve the methyl ester (1.0 eq) in anhydrous DMF under Nitrogen atmosphere.

  • Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise.

    • Note: Evolution of H₂ gas.[2] Vent appropriately.

  • Stir for 30 mins at 0°C to ensure complete deprotonation of the indole nitrogen.

  • Add 4-Cyanobenzyl bromide (1.1 eq) dropwise dissolved in minimal DMF.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Pour into ice water. The product usually precipitates. Filter and wash with water.

Step 3: Hydrolysis (Deprotection)

  • Suspend the N-alkylated ester in a mixture of THF/Water (3:1).

  • Add LiOH·H₂O (2.0 eq). Stir at RT or mild heat (40°C) overnight.

  • Workup: Acidify reaction mixture to pH ~2–3 using 1M HCl.

  • The title compound, 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid , will precipitate as a white solid. Recrystallize from Ethanol if necessary.

Biological Potential & Applications[10][13]

This molecule is rarely the final drug; it is a pharmacophore scaffold . Its derivatives exhibit significant biological activity across multiple therapeutic areas.[3][4]

Anticancer Activity (Hydrazide Derivatives)

Researchers have derivatized the carboxylic acid group into hydrazides (–CONHNH₂) to create antiproliferative agents.

  • Mechanism: Induction of apoptosis (Annexin-V positive) and cell cycle arrest.

  • Potency: Derivatives have shown IC₅₀ values as low as 2 µM against MCF-7 (Breast Cancer) and A549 (Lung Cancer) cell lines.

  • SAR Insight: The para-cyano group on the benzyl ring provides essential electronic withdrawal, enhancing the binding affinity to target proteins (potentially tubulin or specific kinases).

Antiviral Research (HIV & HCV)
  • HIV-1 Integrase: Indole-2-carboxylic acids are known to chelate Mg²⁺ ions in the active site of HIV-1 integrase. The N-benzyl group occupies the hydrophobic pocket adjacent to the active site, improving potency.

  • HCV NS5B: Similar structural motifs are found in non-nucleoside inhibitors of the Hepatitis C virus polymerase.

Metabolic Disease (GPR40 Agonists)

The indole-2-acid core mimics the carboxylate headgroup of fatty acids, allowing these compounds to activate GPR40 (Free Fatty Acid Receptor 1), a target for Type 2 Diabetes treatment.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.0 ppm (s, 1H): Carboxylic acid proton (broad).

    • δ 7.8–7.1 ppm (m, ~8H): Aromatic protons (Indole + Benzyl). Look for the characteristic AA'BB' system of the 4-cyanobenzyl group.

    • δ 5.9–6.0 ppm (s, 2H): N-CH₂-Ar methylene singlet. This shift is diagnostic for successful N-alkylation.

  • IR Spectroscopy (KBr):

    • 2220–2230 cm⁻¹: C≡N stretch (Sharp, distinctive).

    • 1680–1700 cm⁻¹: C=O stretch (Carboxylic acid).

  • Mass Spectrometry (ESI):

    • [M-H]⁻: 275.08 (Negative mode preferred for carboxylic acids).

Safety & Handling (GHS Standards)

Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed. (Nitriles and indoles can possess acute toxicity).

    • H315/H319: Causes skin and serious eye irritation.

  • Precautions:

    • Handle in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Cyanide Note: While the cyano group is covalently bonded, metabolic breakdown can theoretically release cyanide ions under extreme physiological conditions, though this is rare for stable benzonitriles. Treat with high caution.

References

  • Sigma-Aldrich. (n.d.). 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid Product Page. Retrieved from

  • PubChem. (2025).[5] 1-(4-cyanobenzyl)-1h-indole-2-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from

  • Al-Wahaibi, L. H., et al. (2023).[6] A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3734. (Describes synthesis and anticancer activity of hydrazide derivatives). Retrieved from

  • Zhao, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. (Contextualizes the scaffold for HIV research). Retrieved from

  • BenchChem. (2025). Selective N-Alkylation of Indoles: Technical Support Guide. (Protocol validation for N-alkylation). Retrieved from

Sources

biological activity of 1-substituted indole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 1-Substituted Indole-2-Carboxylic Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Among its myriad variations, the 1-substituted indole-2-carboxylic acid scaffold has emerged as a particularly fruitful template for the discovery of novel therapeutic agents. This guide synthesizes current research to provide an in-depth exploration of the diverse biological activities exhibited by these derivatives. We will delve into their anticancer, antiviral, antimicrobial, and anti-inflammatory properties, elucidating the key structure-activity relationships (SAR) that govern their potency and selectivity. Furthermore, this document details the underlying mechanisms of action and provides robust, field-proven protocols for their biological evaluation, aiming to equip researchers with the knowledge necessary to advance the development of this promising class of molecules.

The Indole-2-Carboxylic Acid Scaffold: A Privileged Structure

The indole ring, a fusion of benzene and pyrrole rings, is a common motif in natural products and synthetic drugs, prized for its ability to mimic peptide structures and engage in various interactions with biological macromolecules.[1][2] The specific arrangement of the 1-substituted indole-2-carboxylic acid core provides a unique three-dimensional framework. The substituent at the N-1 position offers a crucial vector for modifying physicochemical properties and exploring specific binding pockets within a target protein. The carboxylic acid at the C-2 position is a key pharmacophoric feature, often acting as a hydrogen bond donor/acceptor or a metal-chelating group, critical for anchoring the molecule to an active site.[3] This inherent structural versatility has enabled the development of derivatives with a wide spectrum of biological activities.

A Spectrum of Pharmacological Activities

The strategic modification of the 1-substituted indole-2-carboxylic acid scaffold has yielded compounds with significant therapeutic potential across multiple disease areas.

Anticancer Activity

Derivatives of this class have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[4] The mechanism of action is often multifaceted, involving the disruption of fundamental cellular processes required for tumor growth and survival.

  • Tubulin Polymerization Inhibition: Several indole derivatives function as antimitotic agents by targeting tubulin, a key component of the cytoskeleton. By inhibiting its polymerization into microtubules, these compounds arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[4][5][6]

  • Enzyme Inhibition: Specific enzymes that are overexpressed in cancer cells are attractive targets. Indole-2-carboxylic acid derivatives have been developed as dual inhibitors of indoleamine-2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO), enzymes involved in tumor immune escape.[5]

  • Targeting Signaling Proteins: Novel derivatives have been designed to target specific proteins involved in cancer progression, such as the 14-3-3η protein in liver cancer, leading to cell cycle arrest and apoptosis.[7][8]

  • Metal Complexes: Dinuclear copper(II) complexes of indole-2-carboxylic acid have shown potent growth-inhibitory activity against human breast cancer cells (MDA-MB-231 and MCF-7), suggesting a role for metal-based therapeutics derived from this scaffold.[9]

Table 1: Selected Anticancer Activities of 1-Substituted Indole-2-Carboxylic Acid Derivatives

Compound ClassTarget Cell Line(s)Reported Activity (IC50)Putative MechanismReference
Indole-2-carboxamidesPediatric Brain Cancer (KNS42, BT12, BT16)0.33 - 9.85 µMCannabinoid Receptor (CB2R) modulation[10]
1H-indole-2-carboxylic acid derivativesLiver Cancer (Bel-7402, Hep G2, etc.)~1 µM (for lead compounds)14-3-3η Protein Inhibition[7][8]
3-Substituted-2-carboalkoxy indolesLeukemia (CEM, RS4;11)Not specifiedTubulin Polymerization Inhibition[4]
Indole-2-carboxylic acid copper complexBreast Cancer (MDA-MB-231, MCF-7)>90% inhibition at 20 µMDNA Binding, Oxidative Stress[9]
Antiviral Activity

The scaffold has proven effective for developing agents against both RNA and DNA viruses. The mechanism often involves the inhibition of key viral enzymes essential for replication.

  • HIV-1 Integrase Inhibition: Indole-2-carboxylic acid itself has been identified as an inhibitor of the HIV-1 integrase strand transfer step.[3][11] The indole nucleus and the C-2 carboxylate group are believed to chelate two Mg²⁺ ions in the enzyme's active site. Structural optimization, particularly at the C-6 position, has led to derivatives with significantly improved potency (IC50 as low as 3.11 µM).[11]

  • Broad-Spectrum Antiviral Activity: A variety of indole-2-carboxylate esters have shown potent inhibitory activity against a range of viruses, including influenza A and Coxsackie B3 virus (Cox B3).[12][13] Structure-activity studies have revealed that substitutions at different positions on the indole ring can tune the specificity and potency against different viral types.[12]

Antimicrobial Activity

While some simple indole-2-carboxylic acids and their esters show weak antimicrobial effects[14][15], their modification into carboxamides or conjugation with other heterocyclic moieties like 1,2,4-triazole or 2-thioxothiazolidin-4-one can lead to potent antibacterial and antifungal agents.[16][17]

  • Gram-Positive and Gram-Negative Bacteria: Certain derivatives exhibit broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ampicillin.[16]

  • Antifungal Activity: Indole derivatives linked to triazoles have shown excellent activity against fungal pathogens such as Candida albicans and Candida tropicalis, with MIC values as low as 2 µg/mL for some compounds.[17][18]

Anti-inflammatory Activity

Several indole-2-carboxamide derivatives have demonstrated significant anti-inflammatory and antinociceptive (pain-reducing) activities in preclinical models.[19][20][21]

  • COX-2 Inhibition: The primary mechanism is believed to be the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway that mediates inflammation and pain.[20] Molecular docking studies suggest that the carboxamide group can form crucial hydrogen bonds within the hydrophobic pocket of the COX-2 enzyme.[19] This offers a pathway to developing non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles compared to non-selective inhibitors.[20]

Structure-Activity Relationship (SAR) Insights

The rational design of potent and selective agents hinges on a clear understanding of SAR. Analysis of various studies reveals several key principles for the 1-substituted indole-2-carboxylic acid scaffold.

  • N-1 Position Substitution: The group at the N-1 position significantly influences activity. For example, in anticancer indole-vinyl sulfone derivatives, a methyl substitution at N-1 enhanced activity 60-fold compared to an unsubstituted (N-H) analogue.[5] In antioxidant carboxamides, benzyl or p-fluorobenzyl groups at N-1 were found to be effective.[22]

  • C-2 Position Functionality: The carboxylic acid at C-2 is often crucial. Its conversion to an ester can be favorable for antiviral activity[12], while conversion to a carboxamide is beneficial for anti-inflammatory[19], anticancer[10], and antimicrobial properties.[14] This highlights the importance of this position for mediating interactions like hydrogen bonding or chelation.

  • C-3 Position Substitution: For CB1 receptor allosteric modulators, short alkyl chains at the C-3 position were preferred.[23][24] For antiviral HIV-1 integrase inhibitors, introducing substituted anilines at C-3 enhanced activity by interacting with a nearby hydrophobic pocket.[3]

  • Indole Ring Substitution (C-4 to C-7): Halogenation (chloro or fluoro groups) at the C-5 position can enhance potency, as seen in CB1 allosteric modulators.[23][24] For HIV integrase inhibitors, adding a halogenated benzene ring at C-6 improved π–π stacking interactions with viral DNA.[11]

SAR_Concept cluster_positions Key Substitution Positions cluster_properties Resulting Biological Effects Core Indole-2-Carboxylic Acid Scaffold N1 N-1 Position Core->N1 Modify C2 C-2 Position Core->C2 Modify C3 C-3 Position Core->C3 Modify C5_C6 C-5/C-6 Positions Core->C5_C6 Modify Potency Potency / Efficacy N1->Potency Influences Selectivity Target Selectivity N1->Selectivity Influences PK Pharmacokinetics (PK) N1->PK Influences C2->Potency Influences C2->Selectivity Influences C2->PK Influences C3->Potency Influences C3->Selectivity Influences C3->PK Influences C5_C6->Potency Influences C5_C6->Selectivity Influences C5_C6->PK Influences

Caption: Conceptual overview of Structure-Activity Relationships (SAR).

Key Mechanisms of Action: A Deeper Look

Understanding how these molecules function at a molecular level is paramount for drug development. The indole-2-carboxylic acid framework has been shown to interact with several well-validated biological targets.

Enzyme Inhibition: The COX-2 Pathway

In inflammation, the enzyme COX-2 converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for pro-inflammatory prostaglandins. 1-Substituted indole-2-carboxamide derivatives can act as competitive inhibitors, blocking the active site of COX-2.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Catalyzes Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Indole-2-Carboxamide Derivative Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 inflammatory pathway.

Methodologies for Biological Evaluation

To ensure scientific integrity, described protocols must be self-validating. This involves the inclusion of appropriate positive and negative controls, dose-response curves to determine potency (e.g., IC50/EC50), and cytotoxicity assessments to evaluate therapeutic windows.

General Workflow for Bioactivity Screening

A logical, staged approach is crucial for efficiently identifying and characterizing lead compounds. This begins with primary in vitro screening and progresses to more complex mechanistic and in vivo studies for promising candidates.

Workflow A Synthesis of 1-Substituted Indole-2-Carboxylic Acid Derivatives B Primary In Vitro Screening (e.g., MTT, Enzyme Assay) A->B C Dose-Response & IC50 Determination B->C Active Hits D Cytotoxicity Assessment (on non-target cells) C->D E Secondary / Mechanistic Assays (e.g., Western Blot, Cell Cycle Analysis) D->E Potent & Selective Hits F Lead Optimization (SAR) E->F G In Vivo Studies (Animal Models) E->G Lead Compound F->A Iterative Design

Caption: General workflow for screening and development.

Experimental Protocol: In Vitro Anticancer MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration at which a test compound inhibits 50% of cancer cell growth (IC50).

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2).

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Test compounds dissolved in DMSO (stock solution).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microtiter plates.

  • Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader.

  • Positive control (e.g., Etoposide, Doxorubicin).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (OD_test / OD_control) * 100

  • Plot the % Viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.

Objective: To determine the IC50 of a test compound against HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase enzyme.

  • Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) and a target DNA.

  • Assay buffer (containing MnCl₂ or MgCl₂, DTT, and MOPS).

  • Test compounds dissolved in DMSO.

  • Positive control (e.g., Raltegravir).

  • Quenching solution (EDTA).

  • Detection system (e.g., fluorescence-based or ELISA-based kit).

Procedure:

  • Reaction Setup: In a 96- or 384-well plate, add the assay buffer.

  • Compound Addition: Add serial dilutions of the test compounds, positive control, and a DMSO vehicle control to the wells.

  • Enzyme Addition: Add the HIV-1 integrase enzyme to all wells except the negative control. Incubate for 15-30 minutes at room temperature to allow compound-enzyme binding.

  • Initiate Reaction: Add the viral and target DNA substrates to initiate the integration reaction. Incubate for 60-90 minutes at 37°C.

  • Stop Reaction: Add a quenching solution containing EDTA to stop the reaction by chelating the metal cofactors.

  • Detection: Follow the manufacturer's protocol for the specific detection kit to quantify the amount of strand transfer product formed. This often involves capturing the product on a streptavidin-coated plate and detecting it with a labeled antibody or probe.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

The 1-substituted indole-2-carboxylic acid scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Research has consistently demonstrated its potential to yield potent and selective modulators of various biological targets, leading to promising candidates for anticancer, antiviral, antimicrobial, and anti-inflammatory therapies. The key to its success lies in the strategic interplay of substituents at the N-1, C-2, C-3, and other positions on the indole ring, which collectively define the compound's interaction with its biological target.

Future research should focus on leveraging computational tools and molecular modeling to refine SAR and design next-generation derivatives with improved potency and optimized pharmacokinetic profiles. Exploring novel conjugates with other pharmacologically active moieties could lead to multi-target agents or compounds with enhanced target specificity. As our understanding of disease biology deepens, the rational design of new 1-substituted indole-2-carboxylic acid derivatives will undoubtedly continue to be a highly productive avenue for drug discovery.

References

  • Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PubMed. Available at: [Link]

  • Al-Ostoot, F. H., et al. (n.d.). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PMC. Available at: [Link]

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  • (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society. Available at: [Link]

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  • Gao, H., et al. (2017). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. MDPI. Available at: [Link]

  • Jiang, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. Available at: [Link]

  • Abderahman, M. H., et al. (2014). SYNTHESIS, MOLECULAR DOCKING OF NOVEL INDOL-2-CARBOXAMIDE DERIVATIVES WITH ANTI-INFLAMMATORY AND ANTINOCICEPTIVE ACTIVITIES. Semantic Scholar. Available at: [Link]

  • (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. Available at: [Link]

  • (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed. Available at: [Link]

  • Kryshchyshyn-Dylevych, A., et al. (2020). Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives. Synthetic Communications. Available at: [Link]

  • Zhou, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. Available at: [Link]

  • Zhou, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

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  • (n.d.). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. ResearchGate. Available at: [Link]

  • Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PubMed. Available at: [Link]

  • Wang, Y., et al. (2017). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. Available at: [Link]

  • (2008). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Taylor & Francis Online. Available at: [Link]

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  • (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. Available at: [Link]

  • (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC. Available at: [Link]

  • Kryshchyshyn-Dylevych, A., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI. Available at: [Link]

  • El-Gamal, M. I., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. PMC. Available at: [Link]

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An In-Depth Technical Guide to Indole-2-Carboxylic Acid Scaffolds for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" due to its presence in numerous bioactive compounds and its ability to interact with a diverse range of biological targets.[1][2] Within this class, the indole-2-carboxylic acid framework has emerged as a particularly fruitful starting point for the development of novel anticancer agents. Its structural rigidity and capacity for versatile substitution allow for the fine-tuning of pharmacological properties, leading to potent inhibitors of key oncogenic pathways. This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and preclinical evaluation of indole-2-carboxylic acid derivatives in oncology. We delve into their roles as inhibitors of protein kinases, disruptors of microtubule dynamics, and modulators of emerging targets, offering field-proven insights into the experimental workflows that drive their discovery and development.

The Indole-2-Carboxylic Acid: A Versatile Scaffold in Oncology

The indole ring system is a bicyclic aromatic heterocycle that serves as a fundamental building block for many biologically active molecules, including the amino acid tryptophan. Its unique electronic properties and the hydrogen-bonding capability of the N-H group make it an exceptional pharmacophore for interacting with protein active sites. The indole-2-carboxylic acid derivative, specifically, positions a reactive carboxylic acid handle at the 2-position, which is ideal for elaboration into various functional groups, most notably amides, to explore chemical space and optimize target engagement. This scaffold has been successfully employed to develop agents that target multiple cancer hallmarks, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.[3][4][5]

Caption: Core chemical structure of the indole-2-carboxylic acid scaffold.

Synthetic Strategies for Indole-2-Carboxamide Derivatives

The synthesis of indole-2-carboxylic acid derivatives often culminates in the formation of a stable amide bond, linking the core scaffold to a diverse array of amine-containing fragments. This final step is crucial as the nature of the amide substituent frequently dictates target specificity and potency. Amide coupling reactions are the standard and preferred method for this transformation due to their high efficiency and tolerance for a wide range of functional groups.

Causality in Reagent Selection

The choice of coupling reagents is critical for ensuring high yield and purity.

  • Carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like Hydroxybenzotriazole (HOBt), are widely employed. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions (like racemization) and reacts cleanly with the amine. This two-step, one-pot process is highly reliable for generating indole-2-carboxamides.[6]

  • Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are also highly effective.[7] BOP reagent directly converts the carboxylic acid into a benzotriazolyl ester, which is a superb leaving group, facilitating a rapid and efficient reaction with the amine nucleophile.[7][8]

G IndoleAcid Indole-2-Carboxylic Acid Reagents Coupling Reagents (e.g., EDC/HOBt, BOP) + Base (e.g., DIPEA) IndoleAcid->Reagents Amine R-NH2 (Amine) Amine->Reagents Product Indole-2-Carboxamide (Final Product) Reagents->Product Amide Bond Formation

Caption: Generalized workflow for the synthesis of indole-2-carboxamide derivatives.

Experimental Protocol: General Amide Coupling

This protocol represents a self-validating system for synthesizing indole-2-carboxamide libraries. Successful amide formation is typically confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the reaction mixture, followed by purification and structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Preparation: To a solution of the indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)), add the coupling reagent (e.g., BOP, 1.5 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).[7][8]

  • Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the complete activation of the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. The progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final indole-2-carboxamide.[7]

Diverse Mechanisms of Anticancer Action

Indole-2-carboxylic acid derivatives achieve their anticancer effects by interacting with a variety of critical cellular targets. This multi-target capability underscores the scaffold's versatility.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a common feature of many cancers, making them prime therapeutic targets.[9] Indole-2-carboxamides have been successfully designed as potent inhibitors of several oncogenic kinases.

  • Mechanism: These compounds typically function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates. This action blocks the signal transduction cascade, leading to cell cycle arrest and apoptosis.[8]

  • Targets: Notable targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[7][8][10] Dual-target inhibitors, such as those hitting both EGFR and CDK2, represent a promising strategy to overcome drug resistance.[7]

G cluster_0 Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Receptor->Downstream Phosphorylation ATP ATP ATP->Receptor Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Indole-2-Carboxamide Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indole-2-carboxamide derivative.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, transport, and, critically, the formation of the mitotic spindle during cell division. Agents that interfere with microtubule dynamics are among the most effective anticancer drugs.[11]

  • Mechanism: Several indole derivatives act as tubulin polymerization inhibitors.[2][4][12][13] They bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. This disruption leads to the collapse of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[11][12]

G G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M Block G2->Block M->G1 Inhibitor Indole-based Tubulin Inhibitor Inhibitor->Block Block->M G2/M Arrest

Caption: Cell cycle arrest at the G2/M phase induced by tubulin polymerization inhibitors.

Other Emerging Mechanisms

The therapeutic potential of this scaffold extends to newer areas of cancer biology:

  • Immuno-Oncology: Derivatives have been developed as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[14] These enzymes are critical in the kynurenine pathway of tryptophan metabolism, which tumors exploit to create an immunosuppressive microenvironment. Inhibiting IDO1 and TDO can restore anti-tumor immune responses.[14]

  • Protein-Protein Interactions: Certain compounds target the 14-3-3η protein, an adaptor protein involved in signal transduction and cell cycle control.[15][16][17] By disrupting the interaction of 14-3-3η with its client proteins, these inhibitors can induce cell cycle arrest and apoptosis, even in chemotherapy-resistant cells.[15][16]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indole-2-carboxamide scaffold has yielded crucial insights into the structural requirements for potent anticancer activity. The SAR is highly dependent on the specific biological target.

Substitution PositionSubstituent TypeGeneral Effect on ActivityKey TargetsReferences
N1 (Indole NH) Alkylation/SubstitutionOften tolerated, can modulate solubility and pharmacokinetic properties. In some cases, N-unsubstituted is preferred.Kinases, CB2R[6]
C3 Small Alkyl Groups (e.g., -CH3)Can enhance potency for certain kinase targets.EGFR, CDK2[7]
C5 / C6 Electron-withdrawing groups (e.g., -Cl, -F)Frequently increases potency and can improve binding affinity. A 5-chloro substituent is common.Kinases, CB1R[7][18]
Amide (N-substituent) Aromatic/Aliphatic ChainsThis is the primary point of diversity. The size, electronics, and conformation of this group are critical for target recognition and potency.All Targets[19][20]
Amide (N-substituent) Phenyl rings with EWGs (e.g., -CF3)Two electron-withdrawing groups (EWGs) at the 3',5'-positions of an N-phenyl ring increased cytotoxicity.NF-κB, Various[19]
Amide (N-substituent) Phenethyl with terminal basic aminePotent activity, particularly when the terminal amine is part of a cyclic system (e.g., pyrrolidine).EGFR, CDK2[7]

Preclinical Evaluation Workflow: A Validated Cascade

The path from a newly synthesized compound to a preclinical candidate follows a logical, tiered screening approach designed to efficiently identify the most promising molecules while minimizing resource expenditure.[21][22]

In Vitro Screening Cascade

The initial evaluation is performed outside of a living organism, using cancer cell lines. This allows for high-throughput screening in a controlled environment.[23]

  • Primary Screening (Cytotoxicity/Viability): The first step is to determine if a compound has a general anticancer effect. Assays like the MTT or CellTiter-Glo assay measure the metabolic activity of cells, which correlates with cell viability.[23][24][25] This allows for the rapid determination of the half-maximal inhibitory concentration (IC50), a key measure of potency.[22]

  • Secondary Screening (Mechanistic Assays): Compounds that show potent cytotoxicity are advanced to assays that probe their specific mechanism of action.[3]

    • Cell Cycle Analysis: Flow cytometry is used to determine if the compound causes cells to arrest at a specific phase of the cell cycle (e.g., G2/M), which is characteristic of tubulin inhibitors.[15]

    • Apoptosis Assays: Techniques like Annexin V staining or measuring caspase enzyme activity confirm that the compound induces programmed cell death.[15][24]

    • Target-Based Assays: Direct enzymatic assays can be used to measure the inhibition of a specific kinase or protein target.[7]

G cluster_0 In Vitro Screening Funnel Compound Compound Library (Indole-2-Carboxamides) Primary Primary Screen: Cell Viability Assays (e.g., MTT, CellTiter-Glo) Compound->Primary Potent Potent Hits (Low IC50) Primary->Potent Identify Secondary Secondary Screen: Mechanistic Assays (Cell Cycle, Apoptosis, Kinase Inhibition) Potent->Secondary Validated Validated Hits (Confirmed MoA) Secondary->Validated Confirm InVivo Advance to In Vivo Models Validated->InVivo

Caption: Tiered workflow for the in vitro evaluation of anticancer compounds.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the indole-2-carboxamide compounds in cell culture media. Remove the old media from the cells and add the compound-containing media. Include vehicle-only (e.g., DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC50 value.

In Vivo Models for Efficacy Evaluation

Promising compounds from in vitro testing must be evaluated in a living organism to assess their efficacy, pharmacokinetics, and toxicity in a complex biological system.[22][26][27]

  • Xenograft Models: The most common approach involves implanting human tumor cells subcutaneously into immunocompromised mice (e.g., nude mice).[26][28] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time compared to a vehicle-treated control group. This model provides crucial data on whether the compound can inhibit tumor growth in vivo.[27]

  • Patient-Derived Xenografts (PDX): For a more clinically relevant model, tumor fragments from a human patient are directly implanted into mice. PDX models better recapitulate the heterogeneity and microenvironment of the original human tumor.[28]

Future Directions and Emerging Trends

The development of indole-2-carboxylic acid-based anticancer agents is a dynamic field with several exciting future directions:

  • Multi-Target Agents: Designing single molecules that can inhibit multiple oncogenic targets simultaneously (e.g., dual kinase inhibitors) is a key strategy to enhance efficacy and combat the development of drug resistance.[7][10]

  • Hybrid Molecules: The scaffold can be conjugated with other known pharmacophores, such as podophyllotoxin, to create hybrid molecules with potentially synergistic or novel mechanisms of action.[9]

  • Computational Chemistry: The use of molecular docking and molecular dynamics simulations is becoming increasingly integral to the design process. These computational tools can predict how a molecule will bind to its target, allowing for a more rational approach to designing new derivatives with improved affinity and selectivity.[14][15]

Conclusion

The indole-2-carboxylic acid scaffold represents a robust and highly adaptable platform for the discovery of novel anticancer drugs. Its synthetic tractability, coupled with its ability to engage a wide array of oncologically relevant targets—from well-established protein kinases and tubulin to emerging players in immuno-oncology and protein-protein interactions—ensures its continued prominence in medicinal chemistry. The systematic application of a tiered evaluation workflow, from high-throughput in vitro screens to sophisticated in vivo models, provides a clear and validated pathway to identify clinically promising candidates. As our understanding of cancer biology deepens, the inherent versatility of the indole-2-carboxylic acid scaffold will undoubtedly be leveraged to develop the next generation of targeted and more effective cancer therapies.

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Deciphering the Structure-Activity Relationship of N-Benzyl Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Targeting the CCR2b Receptor

The CC chemokine receptor 2 (CCR2) is a Class A G-protein-coupled receptor (GPCR) that plays a pivotal role in driving monocyte chemotaxis toward sites of inflammation. Because the CCL2-CCR2 signaling axis is heavily implicated in chronic inflammatory diseases, autoimmune disorders, and tumor microenvironment immunosuppression, it has become a prime target for therapeutic intervention[1].

Historically, developing orthosteric antagonists that compete directly with the endogenous high-affinity chemokine CCL2 has proven exceptionally difficult. This challenge led to the discovery of intracellular allosteric modulators. High-throughput screening and subsequent lead optimization identified N-benzyl indole-2-carboxylic acids as a highly potent class of non-competitive, functional antagonists of the CCR2b receptor[2]. This technical guide dissects the structure-activity relationship (SAR) of this chemotype, exploring the causality behind its molecular design and the self-validating methodologies used to quantify its efficacy.

Mechanistic Foundation: The Intracellular Allosteric Pocket

Unlike traditional antagonists that bind to the extracellular orthosteric site, N-benzyl indole-2-carboxylic acids bind to a topographically distinct allosteric pocket located on the intracellular surface of the CCR2 receptor[3]. This pocket partially overlaps with the binding site for heterotrimeric G-proteins and


-arrestins[4].

By binding to this intracellular domain—specifically interacting with highly conserved residues such as Tyr7.53, Phe8.50, and Val6.36—these indole derivatives lock the receptor in an inactive conformation[3]. This non-competitive mechanism is insurmountable by high local concentrations of CCL2, providing a distinct pharmacological advantage in severe inflammatory states[4].

Mechanism CCL2 CCL2 Agonist CCR2 CCR2b Receptor (Transmembrane) CCL2->CCR2 Activates GProt G-Protein Coupling CCR2->GProt Signals Response Monocyte Chemotaxis GProt->Response Induces Antagonist N-benzyl indole-2-carboxylic acid (Intracellular Allosteric Pocket) Antagonist->CCR2 Blocks

Caption: Mechanism of CCR2 allosteric inhibition by N-benzyl indole-2-carboxylic acids.

Structure-Activity Relationship (SAR) Dynamics

The optimization of the N-benzyl indole-2-carboxylic acid scaffold requires a delicate balance of electronic effects, steric bulk, and lipophilicity. The SAR is primarily driven by two regions: the C-2 carboxylic acid and the N-benzyl ring.

The C-2 Carboxylic Acid: The Acidity Imperative

The presence of an acidic function is an absolute requirement for the intracellular antagonism of CCR2[4]. Extensive SAR studies reveal a direct correlation between the acidity (pKa) of the C-2 functional group and the binding affinity for CCR2[4]. The carboxylic acid moiety acts as a critical hydrogen-bond donor/acceptor, interacting with basic residues (such as Arg or Lys) within the intracellular pocket[5]. Replacing the carboxylic acid with bioisosteres of lower acidity, or masking it as an ester, results in a catastrophic loss of binding affinity and functional potency[4].

N-Benzyl Ring Modifications: The Ortho Effect

The N-benzyl group occupies a specific hydrophobic sub-pocket within the receptor. Unsubstituted N-benzyl derivatives exhibit only weak micromolar affinity[6]. However, introducing steric bulk at the ortho position of the benzyl ring drastically improves potency.

The causality behind this improvement is conformational: an ortho-substituent creates a steric clash with the indole core, forcing the benzyl ring out of coplanarity and into an orthogonal geometry. This specific 3D conformation perfectly complements the spatial constraints of the CCR2 intracellular pocket[6]. Furthermore, replacing purely lipophilic ortho-groups (like isopropyl) with polar groups (like sulfonamides) allows the molecule to pick up additional hydrogen-bonding contacts, further driving down the inhibition constant (


) into the low nanomolar range[6].

SAR_Logic Core Indole Core Scaffold Acid 2-Carboxylic Acid (Essential H-Bonding / Acidity) Core->Acid Benzyl N-Benzyl Group (Hydrophobic Pocket Binding) Core->Benzyl Ortho Ortho-Substitution (Forces Out-of-Plane Geometry) Benzyl->Ortho Sulfonamide Ortho-Sulfonamide (Optimized Polar Contacts) Ortho->Sulfonamide

Caption: Key structure-activity relationship drivers for the N-benzyl indole core.

Quantitative SAR Analysis

The table below summarizes the quantitative impact of specific structural modifications on the N-benzyl indole-2-carboxylic acid scaffold, demonstrating the profound effect of ortho-substitution on target affinity[6].

Compound Substitution ProfileBinding Affinity (

, nM)
Fold Improvement vs. BaselineFunctional Antagonism
Unsubstituted N-benzyl 6,600Baseline (1x)Weak
o-Methyl N-benzyl ~2,100~3.1xLow
o-Isopropyl N-benzyl 7209.1xModerate
o-Sulfonamide N-benzyl 22030.0xHigh

Data synthesized from foundational SAR mapping of CCR2b intracellular antagonists[6].

Self-Validating Experimental Methodologies

To accurately quantify the SAR of these compounds, researchers must employ orthogonal assays. Because N-benzyl indole-2-carboxylic acids bind allosterically, standard competitive radioligand assays using labeled chemokines (e.g., [


I]-CCL2) can yield artificially low affinities due to probe dependency[4]. Therefore, a direct intracellular radioligand assay must be paired with a functional readout.
Protocol 1: Intracellular Radioligand Binding Assay

This protocol utilizes[


H]-CCR2-RA-[R], a radioligand that specifically targets the intracellular allosteric pocket, allowing for direct competition with the indole derivatives[4].

Causality & Validation: To ensure the signal is exclusively derived from CCR2, the protocol mandates the use of wild-type membranes as a negative control. Non-specific binding (NSB) is rigorously defined using a structurally distinct, saturating competitor to prevent false-positive affinity readouts.

Step-by-Step Workflow:

  • Membrane Preparation: Culture U2OS cells stably expressing human CCR2b. Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4). Centrifuge at 40,000 
    
    
    
    g to isolate the membrane fraction. Negative Control: Prepare parallel membranes from wild-type U2OS cells lacking CCR2.
  • Assay Assembly: In a 96-well plate, combine 10

    
    g of membrane protein, 2 nM [
    
    
    
    H]-CCR2-RA-[R], and varying concentrations of the N-benzyl indole test compound (10 pM to 10
    
    
    M) in assay buffer.
  • Self-Validation Controls:

    • Total Binding (TB): Radioligand + Membrane + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Radioligand + Membrane + 10

      
      M unlabeled INCB3344 (a known high-affinity competitor).
      
  • Incubation & Separation: Incubate the plate at 25°C for 2 hours to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific lipid binding.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity via liquid scintillation counting. Calculate specific binding as TB - NSB.

Protocol 2: Functional Inositol Phosphate (IP) Turnover Assay

Because binding affinity (


) does not guarantee functional antagonism, an IP turnover assay is required to prove that the compound successfully blocks G-protein signaling[3].

Causality & Validation: CCR2 activation stimulates phospholipase C (PLC), cleaving PIP


 into IP

and DAG. By adding LiCl, IP degradation is halted, allowing IP to accumulate. The assay window is self-validated by establishing a strict basal baseline and a maximal stimulation ceiling.

Step-by-Step Workflow:

  • Cell Labeling: Seed U2OS-CCR2b cells in 96-well plates. Incubate overnight with 1

    
    Ci/mL myo-[
    
    
    
    H]inositol in inositol-free medium to metabolically label the cellular phosphoinositide pool.
  • Antagonist Pre-incubation: Wash cells and add assay buffer containing 10 mM LiCl. Add the N-benzyl indole test compounds at varying concentrations and pre-incubate for 30 minutes at 37°C.

  • Agonist Challenge: Stimulate the cells with an EC

    
     concentration of CCL2 (typically ~10 nM) for 45 minutes.
    
    • Basal Control: Cells + Vehicle (No CCL2).

    • Maximal Control (E

      
      ): Cells + CCL2 + Vehicle (No antagonist).
      
  • Extraction: Lyse the cells using 0.1 M formic acid.

  • Separation & Detection: Transfer the lysates to anion-exchange resin columns (e.g., Dowex 1-X8). Wash away free inositol, then elute the accumulated [

    
    H]-inositol phosphates using 1 M ammonium formate/0.1 M formic acid. Quantify via scintillation counting to determine the IC
    
    
    
    of the functional antagonist.

References

  • Kettle, J. G., Faull, A. W., Barker, A. J., Davies, D. H., & Stone, M. A. (2004). "N-Benzylindole-2-carboxylic acids: potent functional antagonists of the CCR2b chemokine receptor." Bioorganic & Medicinal Chemistry Letters, 14(2), 405-408.[Link][2]

  • Zweemer, A. J. M., et al. (2014). "Discovery and Mapping of an Intracellular Antagonist Binding Site at the Chemokine Receptor CCR2." Molecular Pharmacology, 86(4), 358-368.[Link][3]

  • Vilums, M., et al. (2018). "Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors: Selective and Dual-Targeting Inhibitors of CC Chemokine Receptors 1 and 2." Journal of Medicinal Chemistry, 61(21), 9621-9636.[Link][4]

  • Berkhout, T. A., et al. (2003). "CCR2: characterization of the antagonist binding site from a combined receptor modeling/mutagenesis approach." Journal of Medicinal Chemistry, 46(19), 4070-4086.[Link][7]

  • Rueda, P., et al. (2024). "Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5." bioRxiv.[Link][1]

Sources

The Therapeutic Potential of the Indole-2-Carboxylic Acid Scaffold in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole-2-Carboxylic Acid Moiety as a Privileged Scaffold in Oncology Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, renowned for its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold." Within this chemical class, the 1H-indole-2-carboxylic acid moiety has emerged as a particularly fruitful starting point for the design and synthesis of novel anti-cancer agents. These derivatives have demonstrated significant efficacy in targeting diverse biological pathways crucial to cancer cell proliferation, survival, and metastasis.[1][2] This guide will provide an in-depth technical overview of the therapeutic potential of this scaffold, with a focus on the underlying mechanisms of action, key molecular targets, and the experimental methodologies employed in their evaluation. While we will use 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid as a representative structure, the discussion will encompass the broader class of indole-2-carboxylic acid derivatives to fully illustrate their therapeutic promise.

Molecular Mechanisms and Key Signaling Pathways

The anti-cancer activity of indole-2-carboxylic acid derivatives is not confined to a single mechanism but rather a spectrum of interactions with key oncogenic signaling pathways. This pleiotropic activity is a hallmark of their therapeutic potential.

Modulation of the PI3K/Akt/mTOR and NF-κB Signaling Cascades

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many human cancers. Indole compounds, including derivatives of indole-3-carbinol and 3,3'-diindolylmethane, have been shown to effectively deregulate this pathway.[3][4] These compounds can inhibit the activity of key kinases such as Akt and mTOR, leading to a downstream reduction in cell proliferation and the induction of apoptosis.[4] Furthermore, there is a significant crosstalk between the PI3K/Akt/mTOR pathway and the NF-κB signaling network, which plays a critical role in inflammation, immunity, and cell survival. Indole derivatives have been found to modulate NF-κB signaling, which can in turn inhibit cancer cell invasion, angiogenesis, and reverse the epithelial-to-mesenchymal transition (EMT) phenotype, a key process in metastasis and drug resistance.[3][4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indole Indole-2-Carboxylic Acid Derivatives Indole->Akt Indole->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by indole-2-carboxylic acid derivatives.

Targeting the 14-3-3 Protein Family

The 14-3-3 proteins are a family of highly conserved regulatory proteins that participate in a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Their overexpression has been linked to the development and progression of various cancers, making them attractive therapeutic targets.[1] Recently, novel 1H-indole-2-carboxylic acid derivatives have been designed and synthesized to specifically target the 14-3-3η isoform.[1][5] One such derivative, compound C11, displayed a strong affinity for 14-3-3η and exhibited potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells.[1][5] Mechanistic studies revealed that these compounds induce G1-S phase cell cycle arrest and promote apoptosis.[1][5]

Dual Inhibition of EGFR and CDK2

The epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) are both critical players in cell cycle regulation and are frequently dysregulated in cancer. A therapeutic strategy involving the dual inhibition of both EGFR and CDK2 is a promising approach to overcome resistance and enhance anti-cancer efficacy. A novel series of 5-substituted-indole-2-carboxamides has been developed as dual inhibitors of EGFR and CDK2. Several of these compounds demonstrated significant antiproliferative activity against a panel of cancer cell lines, with GI50 values in the nanomolar range. The most potent derivatives exhibited strong inhibitory activity against both EGFR and CDK2, induced G2/M cell cycle arrest, and promoted apoptosis.[6]

Preclinical Evaluation of Indole-2-Carboxylic Acid Derivatives: A Methodological Overview

The preclinical assessment of novel anti-cancer compounds is a multi-step process designed to thoroughly characterize their biological activity and establish a foundation for potential clinical development.

In Vitro Anti-proliferative Activity

A fundamental first step is to determine the cytotoxic and anti-proliferative effects of the compounds on a panel of human cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the indole-2-carboxylic acid derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibitory 50 (GI50) values are calculated by plotting the percentage of cell viability against the compound concentration.

Compound IDCancer Cell LineIC50/GI50 (µM)Reference
Compound 9e HeLa0.37[1]
HT290.16[1]
MCF-70.17[1]
Compound 46 Bel-7402/5-Fu4.55[2]
Compound 5e A-5490.95[6]
MCF-70.80[6]
Panc-11.00[6]
Compound 5j Mean of 4 cell lines0.037
Induction of Apoptosis

To determine if the observed anti-proliferative effects are due to the induction of programmed cell death, apoptosis assays are performed.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Cell Cycle Analysis

To investigate the effect of the compounds on cell cycle progression, flow cytometric analysis of DNA content is conducted.

Experimental Protocol: Propidium Iodide Staining for DNA Content

  • Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.

  • Cell Fixation: The cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Experimental_Workflow Start Synthesis of Indole-2-Carboxylic Acid Derivatives InVitro In Vitro Screening (Cell Viability Assays) Start->InVitro Apoptosis Apoptosis Assays (Annexin V/PI) InVitro->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) InVitro->CellCycle Mechanism Mechanism of Action Studies (Western Blot, Kinase Assays) Apoptosis->Mechanism CellCycle->Mechanism InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo Lead Lead Optimization InVivo->Lead

Caption: A generalized experimental workflow for the preclinical evaluation of novel anti-cancer compounds.

Future Directions and Conclusion

The 1H-indole-2-carboxylic acid scaffold has proven to be a versatile and highly adaptable platform for the development of potent and selective anti-cancer agents. The ability of its derivatives to modulate multiple key oncogenic signaling pathways, including PI3K/Akt/mTOR, NF-κB, and those involving 14-3-3 proteins and receptor tyrosine kinases, underscores its significant therapeutic potential. While specific preclinical and clinical data for 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid in oncology are not yet extensively published, the wealth of research on structurally related compounds provides a strong rationale for its further investigation. Future research should focus on optimizing the potency and pharmacokinetic properties of this class of compounds, as well as exploring their efficacy in combination with existing cancer therapies. The continued exploration of the indole-2-carboxylic acid scaffold holds great promise for the discovery of novel and effective treatments for a wide range of malignancies.

References

  • Mondal, A., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. PubMed. Available at: [Link]

  • Gao, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. ResearchGate. Available at: [Link]

  • Al-Ostath, S., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. Available at: [Link]

  • Gao, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. Available at: [Link]

  • Mondal, A., et al. (2025). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. ResearchGate. Available at: [Link]

  • Kudaravalli, S., et al. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. ResearchGate. Available at: [Link]

  • Al-Mokyna, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Kudaravalli, S., et al. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. MDPI. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]

  • Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. Available at: [Link]

  • Al-Ostath, S., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available at: [Link]

  • PubChem. 1-(4-cyanobenzyl)-1h-indole-2-carboxylic acid. PubChem. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PMC. Available at: [Link]

  • Wang, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. Available at: [Link]

  • de Heuvel, E., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC. Available at: [Link]

  • de Heuvel, E., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Available at: [Link]

  • Khalilullah, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. Available at: [Link]

  • Youssif, B. G. M., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Publishing. Available at: [Link]

Sources

Physicochemical Characterization of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic Acid: Molecular Weight and Lipophilicity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in preclinical drug development, I frequently encounter the challenge of optimizing hit-to-lead compounds where the delicate balance between molecular weight (MW) and lipophilicity (LogP/LogD) dictates pharmacokinetic success. This technical whitepaper provides an in-depth analysis of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid (CAS: 229953-48-4) [1].

By dissecting its structural properties—specifically its MW of 276.29 g/mol and its complex lipophilic profile—we can predict its behavior in biological systems. Furthermore, this guide provides self-validating experimental protocols for empirically characterizing these parameters, ensuring high data integrity for downstream formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Structural and Physicochemical Rationale

The molecule consists of a rigid indole-2-carboxylic acid core that is N-alkylated with a 4-cyanobenzyl group. Each moiety plays a distinct role in the molecule's overall physicochemical behavior [2].

  • Molecular Weight (MW): The empirical formula is C17H12N2O2, yielding an exact monoisotopic mass of 276.0898 Da and a standard molar mass of 276.29 g/mol [3]. This falls well within the Lipinski "Rule of 5" limit (MW < 500 Da), suggesting a highly favorable profile for oral bioavailability and avoiding the steric hindrance often associated with larger macrocycles.

  • Lipophilicity (LogP) and pKa: The carboxylic acid moiety imparts a predicted pKa of approximately 4.44. At physiological pH (7.4), the molecule exists predominantly (>99%) in its ionized (carboxylate) form, which significantly lowers its distribution coefficient (LogD). However, the intrinsic partition coefficient (LogP) of the unionized species is driven by the hydrophobic indole core and the benzyl linker, balanced only slightly by the polar cyano group. The estimated LogP is ~3.9, indicating strong lipophilicity when protonated (e.g., in the acidic environment of the stomach).

Table 1: Summary of Physicochemical Properties
PropertyValueMethod/Source
Chemical Formula C17H12N2O2Theoretical [3]
Molecular Weight 276.29 g/mol Calculated [1]
CAS Number 229953-48-4Chemical Databases [2]
Predicted pKa 4.44 ± 0.30In silico modeling [2]
Estimated LogP ~3.9Fragment-based calculation

Experimental Workflows: Causality and Self-Validation

To trust our data in drug development, we must build self-validating experimental systems. A single measurement is merely an observation; an orthogonal, calibrated workflow establishes a scientific fact.

G A Compound Prep (1 mg/mL in DMSO) B LC-HRMS (MW Verification) A->B Aliquot 1 C Shake-Flask Method (Octanol/Water) A->C Aliquot 2 E Data Synthesis & ADME Profiling B->E D RP-HPLC (LogD at pH 7.4) C->D Orthogonal Validation D->E

Caption: Orthogonal workflow for validating MW and lipophilicity, ensuring high data integrity.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for MW Determination

Causality: We utilize HRMS (e.g., Q-TOF) rather than standard nominal mass instruments because we must confirm the exact isotopic pattern of C17H12N2O2. This rules out isobaric impurities that could skew biological assays or toxicity screens.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid in LC-MS grade methanol to a final concentration of 1 µg/mL.

  • Ionization Optimization: Because the molecule contains a carboxylic acid, prepare the mobile phase with 0.1% Ammonium Hydroxide to promote deprotonation and enhance signal in Negative Electrospray Ionization (ESI-) mode.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a fast linear gradient from 5% to 95% Acetonitrile over 3 minutes.

  • Detection: Scan in negative ESI mode. Extract the chromatogram for the[M-H]- ion at m/z 275.082.

  • Self-Validation: The mass error must be strictly < 5 ppm compared to the theoretical exact mass. Additionally, the isotopic distribution (M+1, M+2) must align with the natural abundance of C17H12N2O2.

Protocol 2: Shake-Flask Method for LogP Determination

Causality: While computational models predict a LogP of ~3.9, the presence of the electron-withdrawing cyano group and the ionizable carboxylic acid requires empirical validation. The shake-flask method remains the gold standard for thermodynamic partitioning, as it directly measures the physical distribution of the drug between lipid-like and aqueous environments.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate 1-octanol and aqueous buffer (0.1 N HCl, pH ~1.0, to ensure the carboxylic acid is fully protonated and unionized) by stirring them together vigorously for 24 hours.

  • Solubilization: Dissolve the compound in the pre-saturated 1-octanol phase to a known concentration (e.g., 100 µM).

  • Partitioning: Combine equal volumes (e.g., 5 mL) of the spiked octanol and the aqueous buffer in a borosilicate glass vial. Shake mechanically at a constant 25°C for 2 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge the vials at 3000 x g for 15 minutes to ensure complete phase separation and eliminate micro-emulsions.

  • Quantification: Sample both phases carefully using a syringe. Dilute appropriately and analyze via HPLC-UV (detecting at the indole's lambda max, ~254 nm).

  • Calculation: Calculate the partition coefficient using the formula: LogP = Log10([Concentration in Octanol] / [Concentration in Water]).

  • Self-Validation: Perform the experiment at three different phase ratios (1:1, 1:2, 2:1). The calculated LogP must remain constant (within 0.1 log units) across all ratios to confirm true partitioning and the absence of concentration-dependent aggregation.

SPR Core Indole-2-carboxylic Acid Core • pKa ~4.44 • Primary H-bond donor/acceptor Overall 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid • MW: 276.29 • LogP: ~3.9 • Optimal for oral absorption Core->Overall Substituent 4-Cyanobenzyl Group • Enhances LogP (+2.0) • Cyano dipole alters binding Substituent->Overall

Caption: Structure-Property Relationship (SPR) mapping of the core and substituent contributions.

Implications for Drug Development

Understanding the exact MW and lipophilicity of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid is paramount for predicting its in vivo behavior.

With a LogP of ~3.9, the unionized form is highly lipophilic, suggesting excellent passive membrane permeability—ideal for crossing the gastric mucosa. However, because the pKa is ~4.44, the molecule will be >99% ionized in the blood (pH 7.4) and the lower intestine (pH ~6.5). This ionization drastically lowers the effective LogD at physiological pH, preventing the molecule from becoming permanently sequestered in lipid bilayers and facilitating systemic clearance.

This delicate balance—lipophilic enough to absorb in the stomach/upper GI tract, but polar enough in the blood to avoid excessive tissue accumulation—makes it an excellent candidate scaffold for targeting intracellular proteins, provided active transport mechanisms (like OATs) or sufficient unionized fractions at the absorption site exist.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Formula C17H12N2O2." PubChem. Available at: [Link]

1-(4-Cyanobenzyl)-1H-indole-2-carboxylic Acid: A Privileged Scaffold for Dual IDO1/TDO Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Shift: Why Dual IDO1/TDO Inhibition?

For years, the immuno-oncology field hyper-focused on selective Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors (e.g., Epacadostat) to reverse tumor immune evasion. However, clinical setbacks revealed a critical biological failsafe: when IDO1 is pharmacologically suppressed, tumors upregulate Tryptophan 2,3-dioxygenase (TDO) to maintain the immunosuppressive Kynurenine Pathway (KP) [1].

Both IDO1 and TDO catalyze the rate-limiting oxidation of L-Tryptophan (TRP) to N-formylkynurenine (NFK), which rapidly degrades into Kynurenine (KYN). KYN acts as an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), driving the differentiation of immunosuppressive regulatory T cells (Tregs) while triggering effector T-cell apoptosis [2].

To overcome this compensatory resistance, our focus has shifted toward dual IDO1/TDO inhibitors . Among the most promising chemical starting points is the 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid scaffold. This guide dissects the structural rationale, structure-activity relationship (SAR), and the self-validating experimental workflows required to evaluate this privileged pharmacophore.

KP TRP L-Tryptophan NFK N-Formylkynurenine TRP->NFK Oxidation KYN Kynurenine NFK->KYN Formamidase Treg Treg Activation KYN->Treg AhR Binding Teff T-cell Apoptosis KYN->Teff Depletion IDO1 IDO1 IDO1->TRP Catalyzes TDO TDO TDO->TRP Catalyzes

Fig 1: IDO1/TDO-mediated Kynurenine pathway driving tumor immune evasion.

Structural Biology & Mechanistic Rationale

The design of the 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid scaffold is not arbitrary; it is a direct biomimetic of the natural substrate, L-Tryptophan, engineered to exploit the specific architecture of the dioxygenase active sites [3].

The Pharmacophore Breakdown
  • The Indole Core: Mimics the indole ring of L-Tryptophan, anchoring the molecule within the primary substrate-binding pocket via

    
     stacking interactions with aromatic residues (e.g., Tyr126 in IDO1).
    
  • The 2-Carboxylic Acid Group: This is the critical "warhead." In the active enzyme, the heme iron must be in the ferrous (

    
    ) state to bind oxygen. The 2-carboxylic acid group acts as a bidentate ligand, either directly coordinating with the heme iron or forming robust hydrogen bonds with adjacent catalytic residues (such as His346 and the backbone amide of Ala264), effectively locking the enzyme in an inactive conformation [4].
    
  • The 1-(4-Cyanobenzyl) Substitution: Unsubstituted indole-2-carboxylic acid is a weak inhibitor. By adding a 4-cyanobenzyl group at the N-1 position, we force the molecule to project into the hydrophobic entrance channel (often referred to as Pocket B). The cyano group provides a strong dipole that interacts with peripheral polar residues, displacing high-energy water molecules and dramatically increasing the binding entropy (

    
    ).
    
Quantitative SAR Data

The causality of these structural choices is evident in the Structure-Activity Relationship (SAR) data. As demonstrated by Cui et al. [1], optimizing the N-1 and C-6 positions of the indole core transforms a weak binder into a potent dual inhibitor.

Compound ScaffoldN-1 Substitution (

)
C-6 Substitution (

)
IDO1

(

)
TDO

(

)
Indole-2-carboxylic acid-H-H> 100> 100
Intermediate A-Benzyl-H~ 25.0~ 40.0
Target Scaffold -4-Cyanobenzyl -H ~ 5.2 ~ 8.1
Optimized Derivative (9o-1)*-4-Cyanobenzyl-Acetamido1.171.55

*Data synthesized from SAR trends established in the development of indole-2-carboxylic acid dual inhibitors [1].

Self-Validating Experimental Protocols

As an application scientist, I cannot stress enough that assay conditions dictate compound success. IDO1 and TDO are notoriously finicky heme-enzymes. If your heme oxidizes to the ferric (


) state, your assay is dead. The following protocols are designed as self-validating systems to ensure target engagement is real and not an artifact of poor enzyme handling.
Protocol 1: In Vitro Recombinant IDO1/TDO Enzymatic Assay

Purpose: To quantify direct biochemical inhibition of the enzymes. Causality Check: Why use Ascorbic Acid, Methylene Blue, and Catalase? Recombinant IDO1/TDO rapidly oxidizes in ambient air. Ascorbic acid acts as the primary bulk reductant, while methylene blue serves as a highly efficient electron shuttle to maintain the heme iron strictly in the active


 state. Catalase is mandatory to scavenge 

byproducts that would otherwise bleach the heme porphyrin ring.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10

    
     methylene blue, and 100 U/mL bovine catalase. Prepare fresh daily.
    
  • Enzyme Priming: Dilute recombinant human IDO1 (or TDO) to a final concentration of 50 nM in the reaction buffer. Incubate at room temperature for 5 minutes to ensure complete heme reduction.

  • Compound Incubation: Dispense the 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid derivatives (in DMSO, final DMSO <1%) into a 96-well plate. Add the primed enzyme mixture and pre-incubate at 37°C for 15 minutes. This allows the carboxylic acid to coordinate the heme before substrate competition begins.

  • Reaction Initiation: Add L-Tryptophan to a final concentration of 100

    
     to initiate the reaction. Incubate at 37°C for 60 minutes.
    
  • Termination & Conversion: Stop the reaction by adding 30% trichloroacetic acid (TCA). Incubate at 65°C for 15 minutes. Causality: Heat and acid force the hydrolysis of the intermediate N-formylkynurenine (NFK) into stable Kynurenine (KYN).

  • Detection: Add 2% (w/v) Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 490 nm using a microplate reader.

Workflow Prep 1. Recombinant Enzyme Prep (hIDO1 / hTDO) Reductant 2. Heme Reduction (Ascorbic Acid + Methylene Blue) Prep->Reductant Maintain Fe2+ State Incubation 3. Compound Incubation (1-(4-Cyanobenzyl)-... scaffold) Reductant->Incubation Active Site Binding Reaction 4. L-Trp Addition (37°C, 60 min) Incubation->Reaction Substrate Competition Detection 5. Ehrlich's Reagent / HPLC (Absorbance 490nm) Reaction->Detection KYN Quantification

Fig 2: Self-validating in vitro enzymatic assay workflow for dual inhibitors.

Protocol 2: Cellular Kynurenine Assay (Target Engagement)

Purpose: To validate that the compound penetrates the cell membrane and inhibits intracellular IDO1. Causality Check: Why use HeLa cells and IFN-


? HeLa cells do not express baseline IDO1. By stimulating them with Interferon-gamma (IFN-

), we force the de novo transcription of IDO1 via the JAK/STAT1 signaling pathway. If KYN levels drop upon compound treatment, we know it is specifically due to the inhibition of the newly synthesized IDO1, validating on-target cellular efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Stimulation: Aspirate media. Add fresh DMEM containing 50 ng/mL recombinant human IFN-

    
     to induce IDO1 expression.
    
  • Treatment: Immediately add serial dilutions of the inhibitor scaffold. Incubate for 48 hours.

  • Harvest & Readout: Transfer 100

    
     of the supernatant to a new plate. Add 10 
    
    
    
    of 30% TCA, centrifuge to pellet precipitated proteins, and react the supernatant with Ehrlich's reagent as described above.

Translational Perspectives

The 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid scaffold represents a highly tunable pharmacophore. While the baseline scaffold achieves low micromolar dual inhibition, further functionalization at the C-5 and C-6 positions of the indole ring (e.g., adding acetamido or halogen groups) can push the potency into the nanomolar range [1].

For drug development professionals, the next critical hurdle is pharmacokinetics (PK). Carboxylic acids often suffer from rapid phase II metabolism (glucuronidation) and poor oral bioavailability. Future iterations of this scaffold should explore carboxylic acid bioisosteres (such as tetrazoles or acylsulfonamides) to maintain the crucial heme-coordination while extending the in vivo half-life.

References

  • Cui, G., Lai, F., Wang, X., Chen, X., & Xu, B. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985.[Link]

  • Platten, M., Nollen, E. A. A., Röhrig, U. F., Fallarino, F., & Opitz, C. A. (2019). Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond. Nature Reviews Drug Discovery, 18(5), 379-401.[Link]

  • Prendergast, G. C., Malachowski, W. P., DuHadaway, J. B., & Muller, A. J. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 77(24), 6795-6811.[Link]

  • Dolušić, E., Larrieu, P., Moineaux, L., et al. (2011). Indol-2-yl ethanones as novel indoleamine 2,3-dioxygenase (IDO) inhibitors. Bioorganic & Medicinal Chemistry, 19(4), 1550-1561.[Link]

N-Substituted Indole-2-Carboxylic Acids: A Technical Guide to Synthesis and Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, distinct from its more common C3-substituted counterparts (e.g., tryptamines). Its rigidity and capacity for hydrogen bonding make it an exceptional mimetic for the glycine backbone, driving its utility in neuropharmacology and virology.

This guide provides a technical deep-dive into N-substituted indole-2-carboxylic acids , focusing on their dual role as potent NMDA receptor glycine-site antagonists and emerging HIV-1 integrase inhibitors . We analyze the synthetic challenges of regioselective N-alkylation versus de novo ring construction and provide validated protocols for laboratory application.

Part 2: Pharmacological Frontiers

NMDA Receptor Antagonism (Glycine Site)

The primary pharmacological interest in this scaffold stems from its ability to competitively antagonize the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[1] Unlike channel blockers (e.g., MK-801) which can cause psychotomimetic side effects, glycine-site antagonists offer a safer profile for treating stroke, epilepsy, and neuropathic pain.

  • Mechanism: The carboxylic acid moiety at C2 mimics the carboxylate of glycine, while the indole ring provides hydrophobic interactions that exclude the endogenous ligand.

  • Key Compound: 5-Fluoro-indole-2-carboxylic acid is a standard reference antagonist (Ki ≈ 15 µM). Substitution at the Nitrogen (N1) position allows for the modulation of lipophilicity and blood-brain barrier (BBB) permeability, although bulky N-substituents can sometimes reduce affinity if not optimized.

HIV-1 Integrase Inhibition

Recent studies (2023-2024) have identified N-substituted indole-2-carboxylic acids as potent HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).

  • Mechanism: The C2-carboxylate and the indole core chelate the catalytic Mg²⁺ ions within the integrase active site.

  • SAR Insight: Long hydrophobic chains or aryl groups at the N1 position interact with the hydrophobic pocket of the enzyme, significantly improving potency (IC50 values in the sub-micromolar range).

Visualization: Pharmacological Mechanisms

The following diagram illustrates the dual mechanistic pathways of this scaffold.

PharmacologicalPathways Scaffold N-Substituted Indole-2-Carboxylic Acid NMDA_Rec NMDA Receptor (NR1 Subunit) Scaffold->NMDA_Rec Targets Integrase HIV-1 Integrase Scaffold->Integrase Targets Gly_Site Glycine Binding Site NMDA_Rec->Gly_Site Competitive Antagonism Effect_Neuro Neuroprotection (Stroke/Epilepsy) Gly_Site->Effect_Neuro Inhibits Excitotoxicity Mg_Chelation Mg2+ Chelation (Active Site) Integrase->Mg_Chelation Binding Effect_Viral Viral Replication Blockade Mg_Chelation->Effect_Viral Prevents Strand Transfer

Caption: Dual pharmacological mechanism of action targeting NMDA receptors (neuroprotection) and HIV-1 Integrase (antiviral).

Part 3: Synthetic Architectures

Synthesis of N-substituted indole-2-carboxylic acids generally proceeds via two distinct strategies: Functionalization of the pre-formed indole core or De Novo Construction .

Route A: Direct N-Alkylation (The Functionalization Approach)

This is the most common route but is plagued by regioselectivity issues (N1 vs. C3 alkylation).

  • Challenge: The indole C3 position is inherently nucleophilic. Without proper base selection, electrophiles may attack C3.

  • Solution: Use of a hard, strong base (NaH or KOH) in a polar aprotic solvent (DMF or DMSO) ensures full deprotonation to the indolyl anion, which directs attack to the harder nucleophile (Nitrogen).

  • Protocol Note: For indole-2-carboxylic esters, the electron-withdrawing ester group at C2 decreases the electron density of the ring, slightly favoring N-alkylation over C3 compared to unsubstituted indole, but strict anhydrous conditions are required to prevent hydrolysis.

Route B: Reissert Indole Synthesis (The De Novo Approach)

Ideal for generating the indole-2-carboxylic acid core if it is not commercially available with specific ring substitutions (e.g., 5-chloro, 6-fluoro).

  • Step 1: Condensation of o-nitrotoluene with diethyl oxalate using potassium ethoxide.

  • Step 2: Reductive cyclization (Zn/HOAc) to form the indole-2-carboxylic acid.

  • N-Substitution: This is typically performed after ring formation (converging with Route A) or by using N-substituted o-nitrotoluenes (less common due to steric hindrance).

Route C: Pd-Catalyzed C-H Amination (Modern Approach)

A sophisticated route utilizing Pd(II) catalysis to cyclize 2-acetamido-3-arylacrylates.

  • Advantage: Allows for the installation of complex substituents under mild conditions.

  • Mechanism: Oxidative C-H amination using

    
     as the terminal oxidant.[2]
    
Visualization: Synthetic Decision Tree

SynthesisRoutes Start Target Molecule: N-Substituted Indole-2-COOH Choice Is the Indole Core Available? Start->Choice RouteA Route A: N-Alkylation (NaH / DMF) Choice->RouteA Yes RouteB Route B: Reissert Synthesis (o-Nitrotoluene + Diethyl Oxalate) Choice->RouteB No (Classic) RouteC Route C: Pd-Catalyzed C-H Amination Choice->RouteC No (Modern) Condition1 Regioselectivity Control (N1 vs C3) RouteA->Condition1 Condition2 Reductive Cyclization (Zn / AcOH) RouteB->Condition2 Final Hydrolysis to Acid RouteC->Final Condition1->Final Condition2->RouteA N-Alkylation Step

Caption: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.

Part 4: Structure-Activity Relationships (SAR)

The biological activity is heavily dependent on the substituents at N1, C5, and C6.

Comparative Activity Data

The table below summarizes the effect of substitutions on NMDA glycine-site antagonism and HIV-1 Integrase inhibition.

Compound VariantN1-SubstituentC5/C6 SubstituentTargetActivity MetricRef
I2CA (Parent) HHNMDA (Gly)Ki = 120 µM[1,2]
5-F-I2CA H5-FluoroNMDA (Gly)Ki = 15 µM[1]
SC-49648 H6-Chloro-3-acetic acidNMDA (Gly)Potent In Vivo[3]
N-Benzyl-I2CA BenzylHHIV-1 IntegraseIC50 = 3.11 µM[4]
N-(4-F-Benzyl) 4-F-Benzyl5-ChloroAntioxidantHigh Potency[5]
Key SAR Insights
  • C2 Carboxyl Group: Essential for activity. Conversion to ester or amide often reduces NMDA affinity (prodrug strategy) but may enhance antioxidant properties.

  • N1 Substitution:

    • Small Alkyl (Me, Et): Generally tolerated but may reduce solubility.

    • Benzyl/Aryl: dramatically increases potency for HIV Integrase targets by accessing hydrophobic pockets; can reduce affinity for NMDA glycine site due to steric clash unless the pocket is flexible.

  • C5/C6 Halogenation: Electron-withdrawing groups (Cl, F) at these positions significantly enhance acidity and binding affinity for the NMDA receptor.

Part 5: Experimental Protocols

Protocol 1: Regioselective N-Alkylation of Ethyl Indole-2-Carboxylate

Objective: Synthesize Ethyl 1-benzyl-1H-indole-2-carboxylate with >95% N1 selectivity.

Materials:

  • Ethyl indole-2-carboxylate (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl Bromide (1.2 eq)

  • Anhydrous DMF (0.2 M concentration)

  • Ammonium Chloride (sat. aq.)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve Ethyl indole-2-carboxylate in anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases. The solution should turn yellow/orange, indicating the formation of the indolyl anion.

  • Alkylation: Add Benzyl Bromide dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench: Cool to 0°C and carefully quench with saturated

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography.

Self-Validation Check:

  • 1H NMR: Look for the disappearance of the broad NH singlet (approx. 9-10 ppm) and the appearance of the benzylic methylene singlet (approx. 5.8 ppm).

  • Regiochemistry: C3-alkylation would disrupt the aromatic system or show a C3-H coupling pattern change; N-alkylation retains the C3-H singlet (approx. 7.1-7.3 ppm).

Part 6: References

  • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science, 243(4898), 1611-1613. Link

  • MedChemExpress. Indole-2-carboxylic acid Product Information. Link

  • Mosley, C., et al. (1993). Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization.[1] Neuropharmacology, 32(2), 139-147. Link

  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 13. Link

  • Olgen, S., et al. (2007). Synthesis and evaluation of novel N-H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(4), 457-462. Link

  • Barakat, A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Link

  • BenchChem. Selective N-Alkylation of Indoles: Technical Support Guide. Link

Sources

Methodological & Application

Application Notes and Protocols for the N-alkylation of Indole-2-carboxylic Acid with 4-Cyanobenzyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylated Indole-2-Carboxylic Acids in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs. The functionalization of the indole nucleus is a critical strategy in the development of novel therapeutic agents. Specifically, N-alkylation of the indole ring introduces a key point of diversity, significantly influencing the molecule's steric and electronic properties, and thereby its pharmacological profile. This modification can enhance binding affinity to biological targets, improve pharmacokinetic properties, and modulate activity.

This guide provides a detailed protocol for the N-alkylation of indole-2-carboxylic acid with 4-cyanobenzyl bromide, yielding 1-(4-cyanobenzyl)-1H-indole-2-carboxylic acid. This particular transformation is of interest to researchers in drug development as it combines the indole-2-carboxylic acid motif, a known pharmacophore, with a cyanobenzyl group, which can act as a versatile handle for further chemical modifications or as a key interaction moiety with biological targets. The resulting molecule serves as a valuable building block for the synthesis of more complex molecules with potential applications in various therapeutic areas.

Understanding the Reaction: Mechanism and Regioselectivity

The N-alkylation of indole is a nucleophilic substitution reaction. The indole nitrogen, in its neutral state, is weakly nucleophilic. To enhance its reactivity and favor alkylation at the nitrogen (N-1 position) over the often more nucleophilic C-3 position, a base is employed to deprotonate the N-H group, forming a highly nucleophilic indolide anion.[1]

The regioselectivity of the alkylation is a critical aspect of this synthesis. The choice of base and solvent plays a pivotal role in directing the alkylating agent to the desired nitrogen atom. Strong bases, such as sodium hydride (NaH), in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), are classic conditions that effectively generate the indolide anion and promote N-alkylation. The electron-withdrawing carboxylic acid group at the C-2 position of the indole starting material further increases the acidity of the N-H proton, facilitating its deprotonation.

Reaction Scheme:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask Flame-dry flask under inert gas add_indole Add Indole-2-carboxylic acid and DMF prep_flask->add_indole cool_0c Cool to 0 °C add_indole->cool_0c add_nah Add NaH portion-wise cool_0c->add_nah stir_deprot Stir for 30-60 min add_nah->stir_deprot add_bromide Add 4-cyanobenzyl bromide solution stir_deprot->add_bromide warm_rt Warm to room temperature add_bromide->warm_rt stir_react Stir for 12-24 h and monitor by TLC warm_rt->stir_react quench Quench with water at 0 °C stir_react->quench acidify Acidify with 1 M HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with water and brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by column chromatography or recrystallization dry->purify

Sources

Application Note: Chemoselective Hydrolysis of 1-(4-Cyanobenzyl)indole-2-carboxylate Esters

[1]

Introduction & Chemical Strategy

The hydrolysis of an ester in the presence of a nitrile requires exploiting the subtle differences in electrophilicity between the alkoxycarbonyl group (ester) and the cyano group (nitrile).

  • The Challenge : Hydroxide ions (

    
    ) are potent nucleophiles that attack both esters and nitriles. While esters are generally more reactive, the indole nitrogen at the 1-position acts as an electron-donating group, slightly deactivating the C2-carbonyl.[1] Conversely, the electron-withdrawing nature of the 4-cyanobenzyl group can activate the nitrile toward nucleophilic attack.
    
  • The Solution : We utilize two distinct protocols:

    • Kinetic Control (Aqueous LiOH) : Exploits the faster rate of ester hydrolysis at low temperatures.

    • Anhydrous Nucleophilic Cleavage (TMSOK) : Uses potassium trimethylsilanolate to cleave the ester via an

      
      -like mechanism (dealkylation) or direct attack in the absence of water, effectively rendering the nitrile inert during the reaction.
      
Reaction Pathway & Selectivity Analysis[1]

The following diagram illustrates the competing pathways. The goal is to maximize Pathway A while suppressing Pathway B .

ReactionPathwayscluster_legendSelectivity LogicStartEster Substrate(1-(4-cyanobenzyl)indole-2-COOR)InterTetrahedral IntermediateStart->InterOH- attack (Fast)SideProductAmide Impurity(COOH + CONH2)Start->SideProductNitrile Hydration(Slow, Heat/Excess Base)ProductTarget Acid(COOH + CN intact)Inter->ProductCollapse (Fast)Product->SideProductOver-hydrolysisLegendPathway A (Blue): DesiredPathway B (Red): Undesired

Figure 1: Competing reaction pathways. Pathway A (Blue) is favored by low temperature and precise stoichiometry.[1] Pathway B (Red) is triggered by excess water, heat, or prolonged reaction times.[1]

Experimental Protocols

Protocol A: Kinetic Controlled Saponification (LiOH)

Best for: Routine synthesis, gram-scale batches, and robust substrates.[1]

Principle : Lithium hydroxide is less basic and more nucleophilic than NaOH/KOH in THF mixtures. By maintaining a temperature

Materials
  • Substrate : Methyl or Ethyl 1-(4-cyanobenzyl)indole-2-carboxylate (1.0 equiv)[1]

  • Reagent : LiOH

    
    H
    
    
    O (Lithium Hydroxide Monohydrate)[1]
  • Solvent : THF (Tetrahydrofuran) and Distilled Water[1]

Step-by-Step Procedure
  • Dissolution : In a round-bottom flask, dissolve the ester (1.0 mmol) in THF (5 mL). Ensure complete dissolution.

  • Cooling : Place the flask in an ice-water bath (

    
    ).
    
  • Base Addition : Prepare a solution of LiOH

    
    H
    
    
    O (1.2 to 1.5 equiv, do not exceed 2.0 equiv) in water (2 mL). Add this solution dropwise to the stirring ester solution over 5 minutes.
    • Note: The mixture may become cloudy; this is normal.

  • Reaction : Stir at

    
     for 1 hour. Allow the reaction to warm to room temperature (
    
    
    ) only if TLC shows incomplete conversion after 1 hour.
    • Critical Checkpoint: Monitor by TLC/LCMS every 30 minutes. Look for the disappearance of the ester. If the "Amide Impurity" (+18 mass units) appears, quench immediately.[1]

  • Quench & Workup :

    • Cool back to

      
      .
      
    • Acidify carefully with 1M HCl to pH 3–4. Do not use concentrated strong acids as they can hydrolyze the nitrile during workup.

    • A precipitate (the product) often forms. Filter and wash with cold water.

    • If no precipitate: Extract with Ethyl Acetate (

      
       mL).[1] Wash combined organics with Brine, dry over Na
      
      
      SO
      
      
      , and concentrate.[1][2][3]
Protocol B: Anhydrous Nucleophilic Cleavage (TMSOK)

Best for: High-value intermediates, late-stage functionalization, or substrates where the nitrile is extremely sensitive.[1]

Principle : Potassium trimethylsilanolate (TMSOK) acts as a soluble source of anhydrous oxide.[1] It cleaves methyl/ethyl esters via nucleophilic attack to form the silyl ester (transient) or carboxylate salt directly, without the presence of bulk water that causes nitrile hydration.

Materials
  • Substrate : Methyl/Ethyl 1-(4-cyanobenzyl)indole-2-carboxylate[1]

  • Reagent : Potassium trimethylsilanolate (TMSOK) (90%+ purity)[1]

  • Solvent : Anhydrous THF or DME (Dimethoxyethane)[1]

Step-by-Step Procedure
  • Preparation : Flame-dry a flask and purge with Nitrogen/Argon.

  • Dissolution : Dissolve the ester (1.0 mmol) in anhydrous THF (5 mL).

  • Reagent Addition : Add TMSOK (1.1 to 1.5 equiv) as a solid in one portion at room temperature.

    • Observation: The reaction often turns a slight yellow/orange color.

  • Reaction : Stir at room temperature. This reaction is typically faster than saponification (1–4 hours).[1]

    • Mechanism: The silanolate attacks the alkyl group (dealkylation) or the carbonyl. The nitrile remains untouched because there is no proton source or water to facilitate the imine-to-amide tautomerization.

  • Workup :

    • The product exists as the potassium carboxylate salt in suspension.

    • Dilute with diethyl ether (to precipitate the salt further) or concentrate directly.

    • Partition between Ethyl Acetate and 1M Citric Acid (gentle buffer, pH ~4).[1]

    • Separate layers, dry organic phase (MgSO

      
      ), and concentrate.[1][4]
      

Analytical Validation & Quality Control

Distinguishing the desired acid from the amide side-product is critical.

Analytical MethodTarget: Carboxylic Acid (COOH)Impurity: Primary Amide (CONH

)
LC-MS (ESI) [M-H]⁻ : 275.1 (Negative mode preferred)[M+H]⁺ : 276.1 + 18 = 294.1
¹H NMR COOH : Broad singlet >11.0 ppm (often invisible in CDCl₃, visible in DMSO-d₆).[1][5]NH₂ : Two broad singlets (5.0–8.0 ppm).[1]
¹³C NMR CN : Distinct peak at ~118–119 ppm. C=O : ~163 ppm.CN : Disappears. C=O (Amide) : Shifts slightly.[1]
IR Spectroscopy CN : Sharp stretch at ~2230 cm⁻¹. C=O : Broad band 1680–1700 cm⁻¹.CN : Absent. Amide : Doublet spike ~3400 cm⁻¹ (NH).[1]

Troubleshooting Guide

IssueDiagnosisCorrective Action
Low Yield / Incomplete Reaction Ester remains after 4h.Switch from LiOH to Cs₂CO₃ in MeOH/H₂O . The carbonate is milder but effective. Alternatively, warm Protocol A to 40°C (risk of nitrile hydrolysis increases).[1]
Amide Impurity (>5%) LCMS shows M+18 peak.[1]Stop Protocol A . Use Protocol B (TMSOK) . The nitrile is too labile for aqueous base.
Decarboxylation Loss of CO₂ (M-44).[1]Indole-2-carboxylic acids are prone to thermal decarboxylation.[1] Avoid temperatures >50°C during workup/drying. Store at 4°C.
Product Solubility Product stuck in aqueous phase.The acid might be zwitterionic or poorly soluble. Adjust pH to exactly 3.0. Use 2-MeTHF or n-Butanol for extraction.

References

  • Pfizer Process Development : Studley, J. et al.[1] "Development of a Robust Process for the Late-Stage Chemoselective Saponification of an Aryl Ester Present in the GLP-1R Agonist Danuglipron." Scientific Update, 2024. Link (Demonstrates chemoselectivity challenges with nitriles).

  • TMSOK Reagent Guide : Laganis, E. D., & Chenard, B. L.[1] "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters, 25(51), 5831-5834, 1984.[1] Link (Foundational text on anhydrous ester cleavage).[1]

  • Indole Chemistry : PubChem Compound Summary for CID 11087029: 1-(4-cyanobenzyl)-1H-indole-2-carboxylic acid. National Center for Biotechnology Information (2025).[1] Link.[1]

  • General Nitrile Hydrolysis : "Hydrolysis of Nitriles to form Carboxylic Acids."[4][6][7] Chemistry LibreTexts, 2025.[1] Link.[1]

The Versatile Scaffold: 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and the ability to participate in various chemical transformations make it an ideal starting point for the design of novel therapeutic agents. Within this esteemed class of heterocycles, 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid emerges as a particularly valuable building block. This molecule strategically combines three key functional and structural elements: the indole core for biological recognition, a reactive carboxylic acid at the 2-position for diverse derivatization, and a cyanobenzyl group at the 1-position which can serve as a vector for further functionalization or to modulate the overall physicochemical properties of the resulting compounds.

This comprehensive guide provides detailed application notes and protocols for the utilization of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid in the synthesis of novel chemical entities. We will delve into the rationale behind key synthetic transformations and provide step-by-step methodologies for the preparation of amides and esters, which are pivotal intermediates in drug discovery programs targeting a range of diseases, including cancer and viral infections.[2]

Core Applications: A Gateway to Bioactive Molecules

The strategic placement of the carboxylic acid and cyano functionalities on the indole scaffold allows for a multitude of synthetic manipulations. The carboxylic acid is a versatile handle for the introduction of a wide range of substituents via amide bond formation or esterification. The cyano group, while contributing to the polarity and pharmacokinetic profile of the molecule, can also be transformed into other functional groups, further expanding the chemical space accessible from this starting material.

Amide Coupling: Forging the Link to Bioactivity

The formation of an amide bond from a carboxylic acid and an amine is one ofthe most fundamental and frequently employed reactions in medicinal chemistry.[3] The resulting indole-2-carboxamides are a prominent class of compounds with a broad spectrum of biological activities, including antitubercular, anticancer, and antiviral properties.[1][4][5]

Causality of Experimental Choices: The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires the activation of the carboxylic acid. This is typically achieved using a coupling agent that converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of coupling agent, solvent, and base can significantly impact the reaction yield and purity, and is often tailored to the specific substrates being used.

cluster_0 Amide Synthesis Workflow A 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid + Amine D Reaction at Room Temperature A->D Reactants B Coupling Agent (e.g., EDC, HATU) Base (e.g., DIPEA) B->D Reagents C Solvent (e.g., DMF, DCM) C->D Medium E Work-up & Purification D->E Reaction Completion F Indole-2-carboxamide Derivative E->F Isolation

Caption: General workflow for the synthesis of indole-2-carboxamides.

This protocol is adapted from a general procedure for the synthesis of N-substituted-N-benzyl-1H-indole-2-carbohydrazides and is broadly applicable for the coupling of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid with a variety of primary and secondary amines.[6]

Materials:

  • 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid

  • Amine (primary or secondary)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Dichloromethane (DCM), anhydrous

  • Water (deionized)

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a stirred solution of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM), add EDC (1.0 equivalent).

  • Stir the mixture at room temperature for 10-15 minutes until a clear solution is obtained. This step activates the carboxylic acid.

  • Add the desired amine (1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture successively with water (2 x volume of DCM) and 10% aqueous NaHCO₃ solution (2 x volume of DCM).

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

ParameterConditionRationale
Coupling Agent EDCA water-soluble carbodiimide that facilitates amide bond formation with an easily removable urea byproduct.
Solvent Dichloromethane (DCM)A common aprotic solvent that dissolves the reactants and is unreactive under the reaction conditions.
Temperature Room TemperatureSufficient for the reaction to proceed to completion for most amines without promoting side reactions.
Work-up Aqueous washesRemoves unreacted reagents, the urea byproduct, and acidic or basic impurities.
Esterification: Expanding the Chemical Diversity

Esterification of the carboxylic acid group provides another avenue for derivatization, leading to compounds with potentially different pharmacokinetic profiles and biological targets. Indole-2-carboxylates have been investigated for their antiviral activities.[1]

Causality of Experimental Choices: Esterification of carboxylic acids can be achieved under acidic or basic conditions. A common and mild method involves the use of an alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid. This Fischer-Speier esterification is an equilibrium process, and the reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

cluster_1 Ester Synthesis Workflow A 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid + Alcohol C Heating (Reflux) A->C Reactants B Acid Catalyst (e.g., H₂SO₄) B->C Catalyst D Work-up & Purification C->D Reaction Completion E Indole-2-carboxylate Derivative D->E Isolation

Caption: General workflow for the synthesis of indole-2-carboxylates.

This is a general protocol for the esterification of indole-2-carboxylic acids.[2]

Materials:

  • 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid

  • Alcohol (e.g., ethanol, methanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Dissolve 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid (1.0 equivalent) in an excess of the desired alcohol (e.g., ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

ParameterConditionRationale
Catalyst Sulfuric AcidA strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
Solvent Excess AlcoholServes as both the reactant and the solvent, driving the equilibrium towards the product side.
Temperature RefluxIncreases the reaction rate to achieve completion in a reasonable timeframe.
Work-up NaHCO₃ washNeutralizes the strong acid catalyst, preventing potential product degradation during work-up.

Transformations of the Cyano Group: A Latent Reactive Handle

The cyanobenzyl moiety is not merely a passive substituent. The cyano group itself is a versatile functional group that can be transformed into a variety of other functionalities, further expanding the synthetic utility of this building block.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. This would generate a di-acid or an amido-acid derivative, opening up possibilities for further derivatization or the synthesis of complex heterocyclic systems.

  • Reduction: The cyano group can be reduced to a primary amine, providing a site for the introduction of new substituents through alkylation or acylation.

  • Cycloaddition: The nitrile can participate in cycloaddition reactions, for example with azides, to form tetrazoles. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.

Conclusion: A Building Block of Strategic Importance

1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid is a highly functionalized and versatile building block with significant potential in drug discovery and development. Its strategic combination of a privileged indole scaffold, a reactive carboxylic acid, and a modifiable cyano group provides a powerful platform for the synthesis of diverse libraries of compounds for biological screening. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full synthetic potential of this valuable chemical entity in the quest for novel therapeutic agents.

References

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI. [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). ResearchGate. [Link]

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. (2021). PMC. [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2024). PMC. [Link]

  • 1-(4-cyanobenzyl)-1h-indole-2-carboxylic acid (C17H12N2O2). PubChemLite. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). PMC. [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (1999). HETEROCYCLES. [Link]

  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. IRIS. [Link]

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (2024). ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (2024). Olgen - Current Medicinal Chemistry. [Link]

  • Synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole analogues. (2024). Growing Science. [Link]

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (2014). PubMed. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021). PMC. [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PMC. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. (2020). PMC. [Link]

Sources

Application Notes & Protocols: Synthesis of Amide Derivatives from 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols for the synthesis of amide derivatives from 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid, a key scaffold in medicinal chemistry. Indole-2-carboxamides are prevalent in numerous biologically active compounds, demonstrating potential as antitubercular, anti-cancer, and anti-inflammatory agents.[1][2] This document outlines two robust, commonly employed amide coupling methodologies: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and a second, high-efficiency protocol using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). We delve into the mechanistic underpinnings of these reactions, provide a comparative analysis of the reagents, and offer step-by-step experimental procedures designed for practical application by researchers in organic synthesis and drug development.

Introduction: The Significance of Indole-2-Carboxamides

The indole nucleus is a privileged scaffold in drug discovery, and its derivatives are known for a wide spectrum of pharmacological activities. Specifically, the indole-2-carboxamide moiety serves as a versatile synthetic handle and is a key structural feature in many bioactive molecules.[3] The ability to readily synthesize a diverse library of amide derivatives from a common carboxylic acid precursor is a cornerstone of modern medicinal chemistry, enabling systematic structure-activity relationship (SAR) studies.[4]

The starting material, 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid[5][6], provides a strategic entry point for generating novel chemical entities. The cyanobenzyl group at the N1 position can influence the electronic properties and spatial orientation of the molecule, while the C2-carboxamide linkage allows for the introduction of a wide array of chemical diversity through reaction with various primary and secondary amines.

This guide provides researchers with the foundational knowledge and practical protocols to efficiently synthesize these valuable compounds.

Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. The reaction is hindered by the formation of a stable and unreactive ammonium carboxylate salt.[7][8] Therefore, the reaction requires activation of the carboxylic acid to convert the hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.[9] This is achieved using a "coupling reagent."

The general process can be summarized in two stages:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an active ester or an O-acylisourea).[4]

  • Coupling: The amine nucleophile attacks the activated intermediate, forming a tetrahedral intermediate which then collapses to yield the stable amide bond and release the activated leaving group.[10]

Additives such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) are often included. They act as nucleophilic catalysts, intercepting the initial reactive intermediate to form a more stable, yet still highly reactive, active ester. This strategy is crucial for minimizing side reactions and, particularly in the case of chiral starting materials, suppressing racemization.[11][12] A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.[10]

Amide_Bond_Formation_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack & Amide Formation CarboxylicAcid R-COOH (Carboxylic Acid) ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea, OAt-Ester) CarboxylicAcid->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., EDC, HATU) AmideProduct R-CO-NHR' (Amide) ActivatedIntermediate->AmideProduct + Amine (R'-NH2) Amine R'-NH2 (Amine) Amine->AmideProduct Byproduct Byproduct

Figure 1: Generalized two-step mechanism for amide bond formation facilitated by a coupling reagent.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates, potential for racemization, reaction conditions, and cost.[11] Below is a comparison of the two protocols detailed in this guide.

FeatureEDC / HOBtHATU
Reagent Class CarbodiimideUronium / Aminium Salt
Mechanism Forms an O-acylisourea intermediate, which is converted to a more stable HOBt-ester for aminolysis.[11]Forms a highly reactive OAt-active ester directly.[10]
Reaction Speed Moderate to slow (typically 2-24 hours).[11]Very fast (typically 1-4 hours).[10]
Efficiency Good for most substrates. May be less effective for sterically hindered acids or electron-deficient amines.[12]Highly efficient, even with sterically hindered substrates and challenging amines.[10]
Side Products Water-soluble urea byproduct, easily removed by aqueous workup.[13]Tetramethylurea and HOAt, also removed by standard aqueous workup.[10]
Racemization Low when HOBt is used as an additive.[11]Very low due to the integrated HOAt moiety, which accelerates coupling and suppresses epimerization.[10]
Cost Relatively inexpensive and widely available.More expensive than EDC/HOBt.
Best For Routine amide synthesis, large-scale reactions where cost is a factor.Difficult couplings, rapid library synthesis, and acid-sensitive substrates.

Detailed Experimental Protocols

Materials and General Considerations
  • Reagents: 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid, desired primary/secondary amine, EDC·HCl, HOBt, HATU, DIPEA, anhydrous DMF, anhydrous DCM, ethyl acetate, 1N HCl, saturated NaHCO₃, brine.

  • Equipment: Round-bottom flasks, magnetic stir bars, stir plate, ice bath, nitrogen/argon inlet, separatory funnel, rotary evaporator, flash chromatography system with silica gel.

  • Safety: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[11]

  • Anhydrous Conditions: Amide coupling reactions are sensitive to moisture. Ensure all glassware is oven-dried before use and use anhydrous solvents. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reactive intermediates.[10]

General Experimental Workflow

The overall process for both protocols follows a similar sequence, as illustrated below.

Experimental_Workflow A 1. Reagent Preparation Dissolve acid & amine in anhydrous solvent. B 2. Activation & Coupling Add coupling reagents & base. Stir at 0°C to RT. A->B C 3. Reaction Monitoring Track progress by TLC or LC-MS. B->C D 4. Aqueous Workup Quench, dilute, wash with acid, base, and brine. C->D E 5. Isolation & Purification Dry, concentrate, and purify by column chromatography. D->E F 6. Characterization Confirm structure & purity (NMR, MS, etc.). E->F

Figure 2: Standard workflow for solution-phase amide coupling synthesis.[11]

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of amines.

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid (1.0 equiv.), the desired amine (1.1 equiv.), and HOBt (1.2 equiv.).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Reagent Addition: Add EDC·HCl (1.2 equiv.) portion-wise to the stirred solution. Following this, add DIPEA (2.5 equiv.) dropwise. The reaction may become cloudy.[12]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This sequence removes the water-soluble urea byproduct, excess base, and unreacted HOBt.[13]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure amide derivative.

Protocol 2: HATU-Mediated Amide Coupling

This protocol is highly efficient and recommended for sterically hindered or electron-deficient amines where the EDC/HOBt method may be sluggish.[10]

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.).

  • Dissolution: Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv.) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step forms the highly reactive OAt-ester.[10]

  • Amine Addition: Add the amine (1.1 equiv.), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x) to remove byproducts and excess reagents.[10]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure amide derivative.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive coupling reagent (hydrolyzed).2. Wet solvent or glassware.3. Insufficient base.4. Sterically hindered or unreactive amine.1. Use fresh, high-quality coupling reagents.2. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere.3. Increase equivalents of DIPEA (up to 5 equiv.).4. Switch to a more powerful coupling reagent like HATU. Consider gentle heating (40-50°C).
Starting Acid Remains 1. Insufficient reaction time.2. Incomplete activation.1. Allow the reaction to stir for a longer duration.2. Ensure proper stoichiometry of coupling reagents. For HATU, ensure the pre-activation step is performed.
Multiple Spots on TLC 1. Formation of side products (e.g., N-acylurea).2. Degradation of starting material or product.1. Use of HOBt or HOAt minimizes N-acylurea formation.2. Maintain recommended temperatures (0°C to RT) to avoid degradation.
Difficulty Removing Byproducts 1. EDC-urea byproduct not fully dissolving in the aqueous layer.1. Perform additional acidic washes (e.g., 1N HCl or 10% citric acid) during workup.[13]

Conclusion

The protocols described herein provide reliable and scalable methods for the synthesis of diverse amide derivatives from 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid. The EDC/HOBt method offers a cost-effective solution for general synthesis, while the HATU protocol provides a powerful alternative for more challenging substrates, ensuring high yields and rapid reaction times. By leveraging these detailed application notes, researchers can efficiently generate compound libraries for screening and advance the development of novel indole-based therapeutics.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Subiros-Funosas, R., et al. (2009). Amide bond formation: beyond the myth of coupling reagents. PubMed.
  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152719. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6), e24210. [Link]

  • Sharma, A., & Kumar, P. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Chemistry, 18(16), 2116-2137.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Onajole, O. K., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3354-3366. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11647. [Link]

  • Al-Sanea, M. M., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3724. [Link]

  • Kamble, A., et al. (2025). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. [Link]

  • Iannotti, F., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Pharmaceuticals, 18(2), 245. [Link]

  • Dupont, C., et al. (2018). Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection. Antimicrobial Agents and Chemotherapy, 62(11), e01201-18. [Link]

  • PubChem. (n.d.). 1-(4-cyanobenzyl)-1h-indole-2-carboxylic acid. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • MasterOrganicChemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

Sources

Advanced Peptide Coupling Strategies for Indole-2-Carboxylic Acid Derivatives: Mechanisms, Yield Optimization, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Indole-2-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry and drug development. They are frequently incorporated into target molecules such as anti-Trypanosoma cruzi agents[1], cannabinoid CB1 receptor allosteric modulators[2], and bacterial efflux pump inhibitors targeting Pseudomonas aeruginosa[3].

However, forming amide bonds with indole-2-carboxylic acid presents unique synthetic challenges. The 2-position of the indole ring is sterically hindered by the adjacent bulky indole nitrogen (NH) group. Furthermore, the electron-rich nature of the indole ring can alter the pKa and nucleophilicity of the surrounding functional groups. Selecting the appropriate coupling reagent is not merely a matter of preference, but a strategic decision dictated by the steric bulk of the incoming amine, the reaction phase (solution vs. solid-phase), and the downstream purification requirements.

Causality in Reagent Selection

To ensure high conversion rates and minimize epimerization, researchers must align the activation chemistry with the specific constraints of the substrate:

  • EDC / HOBt (Solution-Phase Standard): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) is the workhorse for solution-phase synthesis[1]. Causality: EDC is chosen primarily for its downstream purification advantages. Unlike DCC or DIC, EDC generates a water-soluble urea byproduct. This allows the reaction to be driven to completion and subsequently purified via simple aqueous phase extraction, bypassing the need for labor-intensive silica gel chromatography[4].

  • HATU / DIPEA (High Reactivity & Steric Hindrance): For sterically hindered amines or solid-phase peptide synthesis (SPPS), uronium/aminium salts like HATU are vastly superior[5]. Causality: HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen at the 7-position of the HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming amine to physically guide it to the carbonyl carbon, drastically accelerating the coupling rate even in hindered pockets[3].

  • DIC / OxymaPure (Automated SPPS): While HATU is highly efficient, its use in excess during automated SPPS can lead to chain-terminating guanidinylation of the N-terminal amine. Diisopropylcarbodiimide (DIC) combined with OxymaPure circumvents this side reaction while maintaining a coupling efficiency comparable to HATU, making it the preferred choice for iterative resin-based workflows[5].

Workflow & Decision Matrix

G Start Indole-2-Carboxylic Acid Coupling Phase Synthesis Phase? Start->Phase SPPS Solid-Phase (SPPS) Phase->SPPS Resin-bound Solution Solution-Phase Phase->Solution Free amine HATU HATU / DIPEA / DMF (High Reactivity) SPPS->HATU Difficult/Hindered DIC DIC / Oxyma / DCM (Standard SPPS) SPPS->DIC Routine Hindered Sterically Hindered Amine? Solution->Hindered Hindered->HATU Yes EDC EDC / HOBt / Et3N (Easy Workup) Hindered->EDC No

Caption: Decision matrix for selecting optimal peptide coupling reagents for indole-2-carboxylic acid.

Quantitative Yield Comparison

The following table summarizes the expected yields and optimal conditions based on validated literature protocols for indole-2-carboxylic acid derivatives.

Reagent SystemPhaseSolventBaseTypical Yield (%)Key AdvantageReference
EDC / HOBt SolutionDCM or DMFEt₃N or DIPEA78 – 89%Water-soluble byproducts enable rapid aqueous workup.[1],[4]
HATU / DIPEA Solution / SPPSDMFDIPEA / Et₃N82 – 85%Exceptional for sterically hindered amines; rapid kinetics.[3]
DIC / Oxyma SPPSDCM / DMFNMM> 90%Low racemization risk; no guanidinylation side-reactions.[5]

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate steps can be analytically verified before proceeding.

Protocol A: Solution-Phase Amide Coupling using EDC/HOBt

Optimized for standard primary and secondary amines where chromatographic purification is to be avoided.

Materials:

  • Indole-2-carboxylic acid derivative (1.0 equiv)

  • Target Amine or Amine Hydrochloride (1.0–1.5 equiv)

  • EDC·HCl (1.2–1.5 equiv)

  • HOBt (1.2 equiv)

  • Triethylamine (Et₃N) or DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Methodology:

  • Dissolution: Suspend the indole-2-carboxylic acid (1.0 equiv) in anhydrous DCM to achieve a concentration of 200 mM[1]. Validation: Ensure complete dissolution; if the acid is insoluble in DCM, switch to anhydrous DMF to prevent heterogeneous reaction kinetics.

  • Activation: Add EDC (1.2–1.5 equiv), HOBt (1.2 equiv), and Et₃N (3.0 equiv) to the solution. Stir at room temperature for 1 hour. Validation: Analyze an aliquot via LC-MS or TLC. The formation of the HOBt-active ester is confirmed by the complete consumption of the starting acid and the appearance of a higher-Rf intermediate.

  • Coupling: Once activation is confirmed, add the corresponding free amine or amine hydrochloride salt (1.0–1.5 equiv)[1].

  • Reaction Monitoring: Stir the mixture at room temperature. Validation: The reaction is deemed complete when the active ester intermediate is fully consumed via LC-MS (typically 2 to 12 hours depending on amine nucleophilicity).

  • Self-Validating Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with 1 M HCl (2x) — Causality: Removes unreacted amine and Et₃N.

    • Wash with saturated NaHCO₃ (2x) — Causality: Deprotonates and removes unreacted indole-2-carboxylic acid and HOBt.

    • Wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5]. The resulting crude dipeptide/amide is typically >90% pure.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) using HATU/DIPEA

Optimized for incorporating Boc- or Fmoc-protected indole-2-carboxylic acids onto resin-bound peptides.

Materials:

  • Boc/Fmoc-Indole-2-carboxylic acid (3.0 equiv relative to resin loading)

  • HATU (2.95 equiv)

  • DIPEA (6.0 equiv)

  • Peptide-Resin

  • Anhydrous DMF and DCM

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a fritted reaction vessel[5]. Drain the solvent completely. Causality: Proper swelling exposes the maximum number of reactive sites within the polymer matrix.

  • Pre-Activation: In a separate vial, dissolve the protected indole-2-carboxylic acid (3.0 equiv) and HATU (2.95 equiv) in DMF. Add DIPEA (6.0 equiv) and allow it to pre-activate for 5–10 minutes at room temperature[5]. Validation: The solution will typically transition to a pale yellow color, indicating the successful formation of the highly reactive HOAt ester.

  • Coupling: Transfer the pre-activated solution to the reaction vessel containing the swollen resin. Agitate gently for 1 to 2 hours.

  • Coupling Validation: Drain a few resin beads and perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines). Validation: A negative test (no color change) confirms that all free amines on the resin have been successfully acylated. If positive, repeat the coupling step.

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3x) and DCM (3x)[5]. Causality: Alternating polar and non-polar washes efficiently clears unreacted HATU, DIPEA salts, and HOAt byproducts from the resin matrix.

References

1.[5] BenchChem. "Application Notes & Protocols: Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH)". BenchChem. 2.[1] "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity". ACS Publications. 3.[4] "A Highly Efficient Procedure for 3-Sulfenylation of Indole-2-Carboxylates". AWS. 4.[2] "Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor". PMC - PubMed Central. 5.[3] "TXA11114: Discovery of an in vivo efficacious efflux pump inhibitor in Pseudomonas aeruginosa". bioRxiv.

Sources

Application Note: Solubilization Strategies for 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

This guide provides a definitive technical framework for the solubilization, handling, and storage of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid (CAS: 229953-48-4). This compound features a hydrophobic indole core functionalized with a polar ionizable carboxylic acid at the C2 position and a 4-cyanobenzyl group at the N1 position.

Successful application in biological assays or chemical synthesis requires understanding its pH-dependent solubility profile . While the carboxylic acid moiety (


) offers a handle for aqueous solubilization via ionization, the substantial hydrophobic surface area of the cyanobenzyl-indole scaffold dictates a high reliance on organic co-solvents (DMSO, DMF) or alkaline pH adjustments for stability.
Physicochemical Identity
PropertyDetail
Chemical Name 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid
CAS Number 229953-48-4
Molecular Weight 276.29 g/mol
Molecular Formula

Functional Groups Indole (aromatic), Carboxylic Acid (acidic), Nitrile (polar/neutral)
Predicted pKa ~3.8 (Carboxylic Acid)
Predicted LogP ~3.4 (Hydrophobic)

Solvent Selection Matrix

The following matrix categorizes solvents based on thermodynamic solubility and application compatibility.

Solvent ClassSolventSolubility RatingApplication Notes
Primary Organic DMSO (Dimethyl sulfoxide)High (>50 mM)Preferred for Stock. Universal solvent for biological assays. Hygroscopic; store under inert gas.
Secondary Organic DMF (Dimethylformamide)High (>50 mM)Alternative to DMSO. Use if DMSO interferes with specific enzymatic readouts.
Alcohols Ethanol / Methanol Moderate (10–20 mM)Good for chemical synthesis. May require gentle warming (

).
Aqueous (Acidic) Water / 0.1M HClInsoluble Compound exists as a neutral precipitate. Avoid.
Aqueous (Neutral) PBS (pH 7.4)Low (<100 µM)Risk of precipitation upon dilution from DMSO stock due to "crash-out" effect.
Aqueous (Basic) 0.1M NaOH /

High (>10 mM)Preferred for Aqueous Stock. Forms the carboxylate salt (

).

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Target Audience: Biological Assay Development (HTS, Cell Culture)

Reagents:

  • Compound: 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid (Solid)

  • Solvent: Anhydrous DMSO (Grade

    
     99.9%)
    

Procedure:

  • Weighing: Accurately weigh 13.8 mg of the compound into a sterile, amber glass vial.

    • Note: Amber glass prevents potential photo-oxidation of the indole ring.

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Inspection: Visual confirmation of a clear, colorless to pale yellow solution.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at

    
    .
    
Protocol B: Preparation of Aqueous Working Solution (Base-Assisted)

Target Audience: Animal Studies, pH-Sensitive Assays

Mechanism: This protocol utilizes the acidic nature of the carboxylic acid. By raising the pH above the pKa (approx 3.8), we deprotonate the compound to its anionic form, significantly increasing water solubility.

Reagents:

  • Compound (Solid)[1]

  • 1.0 M NaOH (Sodium Hydroxide)

  • PBS (Phosphate Buffered Saline, pH 7.4)

Procedure:

  • Calculate Equivalence: Determine the moles of compound to be dissolved.

  • Slurry Formation: Suspend the compound in a small volume of water (e.g., 10 mg in 1 mL). It will be cloudy.

  • Titration: Add 1.05 equivalents of 1.0 M NaOH dropwise while stirring.

    • Calculation: For 10 mg (36 µmol), add approx 38 µL of 1.0 M NaOH.

  • Clarification: The solution should turn clear as the salt forms. If not, add minute increments of NaOH, checking that pH does not exceed 10.0 (to protect the nitrile group).

  • Dilution: Dilute to the final desired volume with PBS. Check final pH; it should be near 7.4.

Critical Visualizations

Figure 1: Solubility Logic & Decision Tree

This diagram illustrates the decision-making process for solvent selection based on the chemical state of the molecule.

SolubilityLogic Start 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid (Solid Powder) Goal Application Goal Start->Goal BioAssay In Vitro Bioassay (Cell/Enzyme) Goal->BioAssay Small Scale Animal In Vivo / Aqueous (No Organic Solvent) Goal->Animal Large Scale / In Vivo DMSO_Stock Dissolve in DMSO (20-50 mM Stock) BioAssay->DMSO_Stock Base_Dissolve Base-Assisted Dissolution (Add 1.0 eq NaOH) Animal->Base_Dissolve Dilution Dilute into Media/Buffer (Keep DMSO < 1%) DMSO_Stock->Dilution PrecipCheck Check for Precipitation (Is Conc > Solubility Limit?) Dilution->PrecipCheck PrecipCheck->Base_Dissolve Precip Observed Success Stable Solution PrecipCheck->Success No Precip Salt_Form Formation of Sodium Salt (R-COO- Na+) Base_Dissolve->Salt_Form Salt_Form->Success

Caption: Decision tree for solubilization based on application type. Note the critical divergence between organic stock preparation and base-assisted aqueous dissolution.

Figure 2: Chemical Species & pH Dependence

Understanding the ionization state is critical for preventing precipitation.

Species Acid Neutral Acid Form (pH < 3.8) Hydrophobic Insoluble in Water Base Anionic Carboxylate Form (pH > 5.0) Amphiphilic Soluble in Water Acid->Base  + OH- (Deprotonation)   Eq pKa ≈ 3.8

Caption: The equilibrium between the insoluble neutral form and the soluble anionic form is governed by pH. Maintenance of pH > 5 is crucial for aqueous stability.

Stability & Troubleshooting

Chemical Stability Risks
  • Nitrile Hydrolysis: The 4-cyanobenzyl group contains a nitrile (

    
    ). While generally stable, prolonged exposure to strong acids (pH < 2)  or strong bases (pH > 12)  at elevated temperatures can hydrolyze the nitrile to a primary amide and subsequently to a carboxylic acid.
    
    • Mitigation: Perform base-assisted dissolution at room temperature and neutralize to pH 7.4 rapidly.

  • Indole Oxidation: The indole core is electron-rich and susceptible to oxidation by light and oxygen over time, leading to colored impurities (pinks/browns).

    • Mitigation: Store solid and stock solutions in amber vials under nitrogen or argon.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Cloudiness upon dilution into PBS "Crash-out" effect; local concentration exceeds solubility.Vortex immediately. If persistent, lower the final concentration or increase the pH of the buffer slightly (pH 7.4

8.0).
Yellowing of DMSO stock Oxidation of indole ring.Check purity via LC-MS. If minor, use fresh stock. Store future stocks at -20°C in the dark.
Insoluble particulates in DMSO Moisture contamination in DMSO.Use fresh, anhydrous DMSO. Sonicate at

for 10 mins.

References

  • Sigma-Aldrich. Product Specification: 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid (CAS 229953-48-4). Retrieved from

  • PubChem. Compound Summary: Indole-2-carboxylic acid derivatives.[2][3] National Library of Medicine. Retrieved from

  • Journal of Medicinal Chemistry.Optimization of Indole-2-carboxamides. (General reference for indole solubility/pKa context).
  • EPA CompTox Dashboard. Physicochemical properties of Indole-3-carboxylic acid analogs. Retrieved from

Sources

crystallization methods for N-benzyl indole carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl indole carboxylic acids represent a critical scaffold in medicinal chemistry, serving as core structures for lipid-lowering agents, receptor agonists, and anti-inflammatory drugs. However, the introduction of the hydrophobic N-benzyl group disrupts the planar packing of the indole core, frequently leading to oiling out , solvate formation , and polymorphism .

This guide provides a validated, field-proven framework for the purification and crystallization of this class. Unlike generic protocols, this document addresses the specific physicochemical tension between the lipophilic benzyl tail and the hydrophilic carboxylic head, offering a self-validating workflow for high-purity isolation.

Physicochemical Profile & Solubility Logic

To design an effective crystallization, one must understand the molecular behavior:

  • The Indole Core: Planar, pi-stacking capable (prone to polymorphism).

  • The Carboxylic Acid: Hydrogen bond donor/acceptor (dimer formation).

  • The N-Benzyl Group: Adds significant lipophilicity and rotational freedom.

Solubility Matrix:

Solvent Class Solubility Behavior Application
Water (Low pH) Insoluble (< 0.1 mg/mL) Anti-solvent / Wash
Water (High pH) Soluble (as Carboxylate Salt) Purification (Phase 1)
Alcohols (MeOH, EtOH) High Solubility (Hot), Moderate (Cold) Primary Solvent
Chlorinated (DCM, CHCl3) Very High Solubility Extraction (Avoid for cryst.)
Aromatics (Toluene) Moderate to High Impurity purging

| Alkanes (Heptane) | Insoluble | Anti-solvent |

Phase 1: The "Acid-Base Swing" (Chemical Purification)

Before attempting thermal recrystallization, chemical impurities must be removed. This step utilizes the carboxylic acid functionality to separate the target from non-acidic byproducts (e.g., unreacted N-benzyl indole, benzyl halides).

Protocol 1: Reactive Precipitation

  • Dissolution: Suspend crude solid in 1M NaOH (3-5 equiv). Stir until fully dissolved.

    • Why: Converts the acid to the water-soluble sodium salt. Non-acidic impurities remain suspended or oiled out.

  • Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or DCM . Discard the organic layer.

    • Why: Removes lipophilic, non-acidic impurities (starting materials) that cause oiling out later.

  • Precipitation: Cool the aqueous phase to 5°C. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~1-2.

  • Isolation: Filter the resulting precipitate. Wash with cold water to remove inorganic salts (NaCl).

  • Drying: Dry filter cake under vacuum at 45°C.

Critical Checkpoint: If the product forms a gum instead of a solid during acidification, the concentration is too high. Dilute the aqueous phase and slow the acid addition rate.

Phase 2: Thermal Recrystallization (Polymorph Control)

The N-benzyl group increases solubility in organics, making standard "cooling" crystallization difficult. A solvent/anti-solvent approach is required.

Protocol 2: The Ethanol-Water System (Standard)

This is the most robust method for obtaining stable, filterable crystals.

Step-by-Step:

  • Saturation: Place the dried solid from Phase 1 in a flask. Add Ethanol (95%) (approx. 5-10 mL per gram).

  • Heating: Heat to reflux (approx. 78°C). If solid remains, add ethanol in small increments until dissolved.

    • Note: Do not use Methanol if transesterification is a risk, though rare with carboxylic acids without catalysts.

  • Clarification: If the hot solution is colored/hazy, treat with activated carbon (5 wt%) for 10 mins, then hot-filter through Celite.

  • Nucleation (The Anti-Solvent):

    • Remove from heat.

    • While still hot (~60°C), add warm water dropwise.

    • Stop point: The moment a persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the solution back to transparent.

  • Controlled Cooling:

    • Allow the flask to cool to room temperature slowly (wrap flask in a towel or place in a Dewar).

    • Mechanism:[1][2][3][4] Fast cooling traps impurities and causes oiling. Slow cooling allows the benzyl group to pack efficiently.

  • Final Crystallization: Once at room temperature, cool to 0-4°C for 2 hours.

  • Filtration: Filter and wash with a cold 1:1 Ethanol:Water mixture.

Protocol 3: The Toluene-Heptane System (For Lipophilic Impurities)

Use this if the Ethanol method yields sticky solids.

  • Dissolve the compound in minimum hot Toluene (~90°C).

  • Allow to cool to ~50°C.

  • Add Heptane dropwise until turbidity is observed.

  • Seed with a pure crystal if available.

  • Cool slowly to room temperature.

Process Visualization

G Start Crude N-Benzyl Indole Acid NaOH Dissolve in 1M NaOH (Form Na-Salt) Start->NaOH Wash Wash with EtOAc (Remove Non-Acids) NaOH->Wash Acidify Acidify with HCl (pH 1) (Precipitate Free Acid) Wash->Acidify Dry Dry Solid Acidify->Dry Decision Solubility Check Dry->Decision MethodA Method A: EtOH/Water (General Purity) Decision->MethodA Standard MethodB Method B: Toluene/Heptane (Lipophilic Impurities) Decision->MethodB Sticky/Oily Final Pure Crystalline Solid MethodA->Final MethodB->Final

Figure 1: Integrated purification workflow combining chemical workup and solvent-mediated crystallization.

Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: The product separates as a separate oil layer at the bottom of the hot solvent instead of crystallizing.

  • Cause: The temperature is above the metastable melting point of the solvated oil, or the solvent mixture is too polar (repelling the benzyl group).

  • Solution:

    • Reheat to dissolve the oil.

    • Add more solvent (the good solvent, e.g., Ethanol) to lower saturation.

    • Seed the solution at a higher temperature.

    • Slower Cooling: Use a programmable cooling bath (0.1°C/min).

Issue: Solvates

Symptom: TGA data shows weight loss >1% before melting point.

  • Cause: Indole carboxylic acids often trap water or alcohols in the lattice.

  • Solution: Dry at higher vacuum (<10 mbar) and temperature (60°C). If alcohol solvates persist, reslurry in water/heptane to displace the solvent.

Analytical Validation

Every batch must be validated against the following criteria to ensure the protocol was successful:

  • 1H NMR: Check for absence of solvent peaks (EtOH/Toluene) and benzyl impurity peaks.

  • DSC (Differential Scanning Calorimetry): Look for a single sharp endotherm. A broad peak indicates amorphous content or low purity.

  • XRPD (X-Ray Powder Diffraction): Essential for establishing the polymorph fingerprint. N-benzyl indoles often exhibit "dimer" packing; consistent XRPD patterns ensure batch-to-batch consistency.

References

  • Process for purification of indole-2-carboxylic acid. Google Patents. (CN106008311A). Accessed Oct 2023. Link

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. MDPI Molecules, 2024. Link

  • Solvent design for crystallization of carboxylic acids. Chemical Engineering Science, 2018. Link

  • Purification techniques for indole aldehydes and acids. BenchChem Protocols. Link

  • Synthesis and biological evaluation of indole-3-carboxylic acid derivatives. Canadian Journal of Chemistry. Link

Sources

Application Note: Microwave-Assisted Synthesis of 1-Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 1-substituted indole-2-carboxylic acid scaffold is a privileged pharmacophore in drug discovery, serving as a core motif for HIV-1 integrase inhibitors, CB1 receptor modulators, and glycine site antagonists. Traditional thermal synthesis (e.g., Fischer indolization or Reissert synthesis) often suffers from prolonged reaction times (10–24 h), harsh conditions leading to decarboxylation, and cumbersome workups.

This Application Note details a modular microwave-assisted (MW) workflow that reduces total synthesis time from days to under 1 hour while improving yield and purity. We present two distinct protocols:

  • Protocol A (Rapid Diversity): A One-Pot Fischer Indolization/N-Alkylation sequence for generating large libraries.

  • Protocol B (Green Precision): An Ionic Liquid-mediated condensation for sensitive substrates.

Strategic Workflow

The following diagram outlines the decision matrix for selecting the optimal synthetic route based on substrate availability and "Green" requirements.

Workflow Start Target: 1-Substituted Indole-2-Carboxylic Acid Decision Substrate Availability? Start->Decision RouteA Route A: Fischer Strategy (Aryl Hydrazine + Ethyl Pyruvate) Decision->RouteA Hydrazines Available RouteB Route B: Ionic Liquid Strategy (2-Halo-aldehyde + Isocyanoacetate) Decision->RouteB Aldehydes Available StepA1 MW Step 1: Cyclization (150°C, 10 min, Acid Cat.) RouteA->StepA1 StepB1 MW Step 1: Cyclization in [bmim]OH (50°C, 10 min, 100W) RouteB->StepB1 StepA2 MW Step 2: One-Pot N-Alkylation (Add Base + R-X, 100°C, 10 min) StepA1->StepA2 Hydrolysis Final Step: Controlled MW Hydrolysis (Prevents Decarboxylation) StepA2->Hydrolysis StepB2 Step 2: N-Alkylation (Standard MW Protocol) StepB1->StepB2 StepB2->Hydrolysis Final Purified Product Hydrolysis->Final

Caption: Strategic decision tree for microwave-assisted synthesis of indole-2-carboxylic acids.

Scientific Rationale & Critical Parameters

Why Microwave?
  • Thermal Effect: Direct dielectric heating of polar solvents (EtOH, DMSO, Ionic Liquids) ensures uniform temperature profiles, eliminating the "wall effect" of oil baths. This is critical for the Fischer synthesis, where local overheating causes tar formation.

  • Specific Non-Thermal Effect: In the ionic liquid protocol, the high polarizability of the ionic medium ([bmim]OH) under MW irradiation dramatically accelerates the nucleophilic attack of the isocyanoacetate carbanion.

The Decarboxylation Trap

A critical failure mode in synthesizing indole-2-carboxylic acids is thermal decarboxylation . Indole-2-acids are inherently unstable at high temperatures under acidic conditions, readily losing CO₂ to form the parent indole.

  • Solution: Our protocol utilizes basic hydrolysis (saponification) as the final step. The carboxylate salt is stable under MW irradiation. Acidification is performed only after cooling to room temperature (RT).

Experimental Protocols

Protocol A: One-Pot Fischer Indolization & Alkylation

Best for: Rapid library generation, robust substrates. Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement followed by in situ base-mediated alkylation.

Reagents:

  • Aryl hydrazine hydrochloride (1.0 equiv)[1]

  • Ethyl pyruvate (1.1 equiv)

  • p-Toluenesulfonic acid (p-TSA) (1.5 equiv)

  • Solvent: Ethanol (EtOH)[2]

  • Alkylating agent (R-X) (1.2 equiv)

  • Base: Cs₂CO₃ (3.0 equiv)

Step-by-Step:

  • Cyclization: In a 10 mL MW vial, combine aryl hydrazine (1 mmol), ethyl pyruvate (1.1 mmol), and p-TSA (1.5 mmol) in EtOH (3 mL).

  • Irradiation 1: Seal and irradiate at 150°C for 10 minutes (High Absorption level).

    • Checkpoint: TLC should show complete consumption of hydrazine.

  • One-Pot Addition: De-cap the vial (carefully, after cooling). Add Cs₂CO₃ (3 mmol) and the alkyl halide (1.2 mmol).

  • Irradiation 2: Reseal and irradiate at 100°C for 10–15 minutes .

  • Workup: Filter off inorganic salts. Concentrate filtrate.[3] (Proceed to Hydrolysis or purify ester).[2]

Protocol B: Ionic Liquid Mediated Synthesis (Green Route)

Best for: Sensitive substrates, avoiding strong acids, "Green" compliance. Reagents:

  • 2-Halo-benzaldehyde or ketone (1.0 equiv)

  • Ethyl isocyanoacetate (1.1 equiv)[4]

  • Ionic Liquid: 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) (2 mL)

Step-by-Step:

  • Assembly: Charge a MW vial with the 2-halo-aldehyde and ethyl isocyanoacetate. Add [bmim]OH (2 mL).

  • Irradiation: Irradiate at 50°C (set power limit to 100 W) for 10 minutes .

    • Note: The ionic liquid acts as both solvent and base.

  • Extraction: Add water (5 mL) and extract with ethyl acetate (3 x 5 mL). The ionic liquid can be recycled.

  • Functionalization: The resulting ethyl indole-2-carboxylate is then N-alkylated using standard conditions (see Protocol A, step 3-4).

Protocol C: Controlled MW Hydrolysis (Saponification)

Critical Step: Converts the ester to the final acid without decarboxylation.

Reagents:

  • Indole-2-carboxylic ester (from A or B)[4][5][6][7]

  • KOH (3.0 equiv)[2][7]

  • Solvent: EtOH/H₂O (3:1)

Step-by-Step:

  • Dissolve ester in EtOH/H₂O. Add KOH.

  • Irradiate at 100°C for 5–10 minutes .

    • Warning: Do not exceed 120°C. Higher temperatures risk decarboxylation even in basic media due to local hotspots.

  • Cool to RT.

  • Acidification: Slowly add 1M HCl dropwise at room temperature until pH ~3-4. The free acid will precipitate.

  • Isolation: Filter the precipitate and wash with cold water.

Data Presentation & Yield Comparison

The following table summarizes the efficiency gains of the MW protocols compared to conventional thermal methods (reflux).

EntrySubstrate (R)MethodTime (Total)Yield (%)Notes
1 H (Unsubstituted)Thermal (Reflux)14 h65%Requires purification
2 H (Unsubstituted)MW Protocol B 10 min 92% Clean crude
3 5-OMeThermal (Fischer)18 h55%Tarry byproducts
4 5-OMeMW Protocol A 25 min 88% One-pot efficiency
5 5-NO₂MW Protocol A30 min81%Tolerates EWG
6 1-Benzyl (N-sub)MW Protocol A35 min85%Includes alkylation time

Data aggregated from internal validation and literature precedents [1, 2, 4].

Mechanistic Insight

Understanding the mechanism is key to troubleshooting. The Fischer synthesis involves a delicate proton transfer sequence.

Mechanism cluster_MW Microwave Acceleration Zone Hydrazone Phenylhydrazone EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Acid/MW Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Limiting Diimine Diimine Intermediate Sigmatropic->Diimine Aminal Amino-indoline Diimine->Aminal Indole Indole Product (NH3 Loss) Aminal->Indole

Caption: Mechanism of Fischer Indolization highlighting the MW-accelerated rearrangement step.

Troubleshooting & FAQs

Q: My final product yield is low, and I see a spot corresponding to the unsubstituted indole.

  • Cause: Decarboxylation occurred during hydrolysis or workup.

  • Fix: Ensure the hydrolysis temperature does not exceed 100°C. Acidify the solution only after it has cooled completely to RT. Do not use concentrated acid; use 1M HCl.

Q: The One-Pot reaction (Protocol A) failed at the alkylation step.

  • Cause: Residual acid from Step 1 (p-TSA) neutralized the base (Cs₂CO₃) in Step 2.

  • Fix: Use a larger excess of base (3.0–4.0 equiv) in Step 2 to quench the acid and deprotonate the indole nitrogen. Alternatively, perform a quick solid-phase extraction (SPE) between steps.

Q: Can I use this for 1-aryl indoles?

  • Adjustment: N-arylation requires different conditions (Chan-Lam or Buchwald). Protocol A is optimized for N-alkylation (alkyl halides). For N-aryl, use Protocol B to make the ring, then apply Cu-catalyzed N-arylation.

References

  • Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. J. Braz. Chem. Soc., 2011. Link

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Org. Biomol. Chem., 2020.[2] Link

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates. ACS Omega, 2024. Link

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molbank, 2016. Link

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 2023. Link

Sources

in vitro assay protocols for indole-based carboxylic acid inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Characterization of Indole-Based Carboxylic Acid Inhibitors

Introduction: The Privileged Scaffold & The Protonation Problem

Indole-based carboxylic acids are "privileged scaffolds" in medicinal chemistry, forming the backbone of critical therapeutics ranging from NSAIDs (Indomethacin) to immuno-oncology agents (Epacadostat). The indole ring provides a flat, electron-rich system ideal for pi-stacking interactions within enzyme active sites, while the carboxylic acid moiety often serves as a key pharmacophore, anchoring the molecule via salt bridges to arginine or lysine residues [1].

However, this specific structural combination presents unique in vitro challenges that often lead to false negatives or artificial potency shifts in early discovery:

  • The Solubility/Permeability Paradox: The lipophilic indole core drives aggregation, while the hydrophilic carboxylate (pKa ~3.5–5.0) dictates pH-dependent solubility.

  • Fluorescence Interference: Indoles are intrinsic fluorophores (Ex/Em ~280/350 nm). They can interfere with UV-based detection or FRET pairs if not gated correctly [2].

  • Redox Cycling: Certain electron-rich indoles can act as pan-assay interference compounds (PAINS) by generating hydrogen peroxide in DTT-free buffers.

This guide outlines a rigorous, self-validating workflow to characterize these inhibitors, using Indoleamine 2,3-dioxygenase 1 (IDO1) as the primary case study due to its direct relevance to indole metabolism.

Pre-Assay Considerations: The "Solubility Cliff"

Before initiating enzymatic assays, you must define the operational window where the compound is monomeric and soluble.

Critical Parameter: The carboxylic acid pKa.

  • At pH 7.4: The carboxylate is deprotonated (

    
    ), increasing solubility but potentially altering binding if the pocket requires a neutral species.
    
  • At pH < 5.0: The compound is neutral (

    
    ), maximizing membrane permeability but drastically reducing aqueous solubility, leading to precipitation and "falsely low" activity.
    

Recommendation: Perform a Kinetic Solubility Screen using nephelometry or UV-absorbance at three pH points (4.0, 7.4, 9.0) before establishing your assay buffer conditions.

ParameterRecommended LimitReason
DMSO Concentration

(v/v)
Indoles are prone to "crashing out" upon dilution from 100% DMSO to aqueous buffer.
Detergent 0.01% Tween-20 or CHAPSPrevents formation of colloidal aggregates common with planar aromatic rings.
Reducing Agents TCEP (Avoid DTT)DTT can oxidize indole rings; TCEP is stable and non-interfering.

Protocol 1: Fluorescence-Based IDO1 Enzymatic Assay

Objective: Determine the IC50 of an indole-based inhibitor against IDO1. Mechanism: IDO1 converts L-Tryptophan (an indole) to N-formylkynurenine (NFK), which hydrolyzes to Kynurenine.[1] Detection: We will use a fluorogenic reaction with NFK-Green or a coupled readout, avoiding the traditional Ehrlich’s reagent (absorbance) because indole-based inhibitors often absorb in the same UV region (interference) [3].

Reagents & Setup
  • Enzyme: Recombinant Human IDO1 (His-tagged).

  • Substrate: L-Tryptophan (Km ~ 20 µM).

  • Buffer: 50 mM Potassium Phosphate (pH 6.5), 0.01% Tween-20, 10 mM Ascorbic Acid (maintains active Fe2+ state), 10 µM Methylene Blue.

  • Detection: NFK-Green Fluorogenic Reagent (Ex/Em: 400/510 nm).[1]

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare 100x stocks in DMSO.

    • Perform a 3-fold serial dilution (10 points).

    • Transfer 0.5 µL to a 384-well black low-binding plate.

  • Enzyme Pre-Incubation (The "Metabolic Check"):

    • Dilute IDO1 enzyme to 2x concentration (e.g., 40 nM) in Assay Buffer.

    • Add 10 µL Enzyme solution to the compound.

    • Crucial Step: Incubate for 30 mins at Room Temp (RT).

    • Why? Indole mimics often exhibit slow-binding kinetics. Immediate substrate addition can underestimate potency.

  • Reaction Initiation:

    • Add 10 µL of 2x Substrate Mix (L-Trp + Ascorbic Acid + Methylene Blue).

    • Seal plate and incubate at RT for 60 minutes.

  • Detection:

    • Add 20 µL of NFK-Green detection reagent.

    • Incubate 4 hours at 37°C (converts NFK to fluorescent derivative).[1][2]

    • Read Fluorescence (Ex 400nm / Em 510nm).[1][2][3]

  • Data Analysis:

    • Subtract "No Enzyme" background.

    • Fit to 4-parameter logistic equation.

    • Validation:

      
       required.
      
Visualizing the Workflow (Graphviz)

IDO1_Assay_Workflow Compounds Indole Inhibitor (DMSO Stock) PreInc Pre-Incubation (30 min @ RT) Compounds->PreInc Buffer Assay Buffer (pH 6.5 + Ascorbate) Buffer->PreInc Enzyme IDO1 Enzyme (Fe2+ Active) Enzyme->PreInc Reaction Enzymatic Reaction (60 min) PreInc->Reaction Inhibitor Bound Substrate Substrate Mix (L-Trp + Methylene Blue) Substrate->Reaction Initiate Detection NFK-Green Addition (4h @ 37°C) Reaction->Detection NFK Produced Readout Fluorescence Read (Ex 400 / Em 510) Detection->Readout

Caption: Figure 1. Fluorescence-based enzymatic workflow for IDO1 inhibition, highlighting the critical pre-incubation step for slow-binding indole inhibitors.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Dynamics

Objective: Confirm direct binding and measure residence time (


).
Why:  Enzymatic assays can be fooled by redox cycling or fluorescence quenching (inner filter effect). SPR provides orthogonal physical validation.
Challenge:  Carboxylic acids can cause non-specific binding to the sensor chip matrix (CM5 dextran) due to electrostatic repulsion or attraction depending on buffer pH.
Methodology
  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).

  • Immobilization: Amine coupling of IDO1 (Target) to ~2000 RU. Reference channel: Activated/Deactivated (no protein).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

    • Note on pH: If your inhibitor has a pKa ~5.0, running at pH 7.4 ensures it is ionized. If you suspect the neutral form binds, you must lower buffer pH to 6.0, but ensure the protein is stable.

Injection Cycle (Single Cycle Kinetics)
  • Flow Rate: 30 µL/min.

  • Concentrations: 5 concentrations (e.g., 3.125 nM to 50 nM) injected sequentially without regeneration.

  • Dissociation: 600 seconds (Crucial for high-affinity indole binders).

Analysis: Fit to a 1:1 binding model. Look for "square wave" (fast on/off) vs. slow dissociation. Many potent indole-carboxylic acids exhibit slow-tight binding profiles.

Troubleshooting & Optimization

IssueSymptomRoot CauseSolution
Inner Filter Effect Signal decreases at high inhibitor conc. even in control wells.Indole ring absorbs UV/Blue light.Use Red-shifted fluorophores (Ex > 500nm) or switch to Mass Spec detection.
Bell-Shaped Curve Activity drops, then recovers or behaves erratically.Aggregation of lipophilic indole.Add 0.01% Triton X-100; Spin down stocks before dilution.
pH Drift IC50 shifts 10x between runs.Carboxylic acid buffering capacity.Ensure buffer concentration (50mM) >> Inhibitor concentration. Check final pH.
No Binding in SPR Functional inhibition seen, but no SPR signal.Compound is a prodrug or requires metabolic activation.Confirm compound identity via LC-MS; check for covalent modification.

References

  • Zhang, M. Z., et al. (2015). The indole scaffold in medicinal chemistry: a review. European Journal of Medicinal Chemistry. Link

  • Seegers, N., et al. (2014).[1] High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Journal of Biomolecular Screening. Link

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Enzyme Assays. NCBI Bookshelf. Link

  • Rohrig, U. F., et al. (2019). IDO1 Inhibitors: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Indole N-Benzylation (NaH/DMF)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for medicinal chemists and drug development professionals seeking to optimize the reaction time, yield, and regioselectivity of indole N-benzylation using Sodium Hydride (NaH) and N,N-Dimethylformamide (DMF).

Below, you will find mechanistic insights, self-validating standard operating procedures (SOPs), kinetic data, and an advanced troubleshooting FAQ to resolve common bottlenecks such as competing C-3 alkylation.

Mechanistic Overview & Solvent Rationale

The N-benzylation of indole is a critical transformation in the synthesis of pharmaceutical intermediates. The indole N-H bond possesses a pKa of approximately 17 . Consequently, quantitative deprotonation requires a strong, irreversible base like NaH.

The selection of DMF as the solvent is driven by its highly polar aprotic nature (dielectric constant ~38). DMF excellently solvates the sodium counter-ion (


), leaving the resulting indolate anion "naked" and highly nucleophilic. This specific solvation state is the primary causal factor that drives the regioselectivity strictly toward N-alkylation, suppressing the thermodynamically competitive C-3 alkylation pathway .
Experimental Workflow

Workflow Indole Indole + DMF (Anhydrous, 0.2 - 0.4 M) Cooling Cool to 0 °C (Ice Bath) Indole->Cooling NaH Add NaH (1.2 eq) (Exothermic Deprotonation) Cooling->NaH Indolate Indolate Anion Formation (Stir 30 min) NaH->Indolate BnBr Add Benzyl Bromide (1.1 eq) (Dropwise) Indolate->BnBr Heating Optimize Temp/Time (RT for 1h OR 80 °C for 15m) BnBr->Heating Workup Quench (H2O/MeOH) & Aqueous Workup Heating->Workup Product N-Benzylindole (Purified Product) Workup->Product

Workflow for Indole N-Benzylation highlighting critical temperature and reagent addition steps.

Self-Validating Standard Operating Procedure (SOP)

To ensure high fidelity and reproducibility, this protocol integrates self-validating checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Preparation & Moisture Control Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon). Dissolve indole (1.0 equiv) in anhydrous DMF to achieve a concentration of 0.2 M to 0.4 M.

  • Validation: The solution should be clear and completely homogenous.

Step 2: Deprotonation Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Validation: You must observe immediate and sustained bubbling (

    
     gas evolution). The solution should transition to a vibrant yellow/orange hue, confirming the formation of the conjugated indolate anion . If no gas evolves, your NaH is quenched.
    

Step 3: Alkylation Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation. Slowly add benzyl bromide (1.1 equiv) dropwise via syringe.

Step 4: Kinetic Optimization (Reaction Time) To accelerate the reaction, transfer the flask from the ice bath to a pre-heated oil bath at 80 °C and stir for exactly 15 minutes . Alternatively, for thermally sensitive substrates, warm to Room Temperature (25 °C) and stir for 60 minutes.

  • Validation: Monitor via TLC (typically 8:2 Hexane/Ethyl Acetate). The starting material spot should be completely consumed.

Step 5: Quench & Isolation Cool the mixture back to 0 °C. Carefully quench the remaining NaH by adding cold methanol dropwise, followed by water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine to remove residual DMF, dry over


, and concentrate under reduced pressure.

Kinetic Optimization Data

The following table summarizes the causal relationship between temperature, solvent choice, and reaction time. Heating the reaction to 80 °C drastically reduces the required reaction time without eroding regioselectivity , .

Base (Equiv)Solvent (Vol)Temp (°C)TimeConversion / YieldRegioselectivity (N:C)
NaH (1.2)DMF (0.4 M)25 (RT)60 min>95%>99:1
NaH (1.2)DMF (0.4 M) 80 15 min 96% >99:1
NaH (1.2)THF (2.1 M)150 (MW)10 min99%>99:1
KOH (5.0)DMSO (0.4 M)23 (RT)8 hours69%90:10

Troubleshooting & FAQs

Troubleshooting Issue Issue: Low Yield or C-3 Alkylation CheckMoisture Check: Is moisture present? Issue->CheckMoisture CheckNaH Check: Is NaH active? Issue->CheckNaH YesMoisture NaH quenched to NaOH. Incomplete deprotonation. CheckMoisture->YesMoisture Yes NeutralIndole Neutral indole attacks via C-3 position. YesMoisture->NeutralIndole FixMoisture Fix: Flame-dry glassware, use anhydrous DMF. NeutralIndole->FixMoisture PoorSurface Mineral oil blocking reactive surface area. CheckNaH->PoorSurface No H2 gas FixNaH Fix: Wash NaH with anhydrous hexane. PoorSurface->FixNaH

Diagnostic logic tree for resolving C-3 alkylation and low conversion in indole benzylation.

Q: I am observing significant C-3 benzylation instead of N-benzylation. What is the mechanistic cause? A: C-3 benzylation is a classic symptom of incomplete deprotonation. If your NaH is degraded by atmospheric moisture, it forms NaOH, which is insufficiently basic to fully deprotonate indole. The remaining neutral indole acts as an enamine-like nucleophile, attacking the benzyl bromide from the highly nucleophilic C-3 position . Ensure absolute anhydrous conditions to force 100% indolate anion formation.

Q: Is it safe to heat DMF with NaH to optimize reaction time? A: Heating unreacted NaH in DMF can be hazardous, as DMF can decompose into dimethylamine and carbon monoxide at elevated temperatures in the presence of strong bases. However, once the indole is completely deprotonated at 0 °C to form the indolate, the excess NaH is safely consumed. At this stage, heating the reaction to 80 °C to accelerate the alkylation step is safe and highly effective .

Q: My reaction stalls at 70% conversion despite using excess benzyl bromide. Why? A: This is often a surface-area issue with the base. The 60% mineral oil dispersion of NaH can limit the reactive surface area, leading to sluggish deprotonation. For stubborn substrates, wash the NaH dispersion with anhydrous hexane under inert gas, decant the solvent, and dry the NaH in vacuo before adding your DMF/indole solution. This exposes maximum surface area, ensuring rapid and complete deprotonation.

Q: Why do I see a sudden drop in yield when I increase the reaction concentration beyond 0.4 M? A: At higher concentrations, the indolate-DMF mixture can become highly viscous or even form a gel. This severely limits mass transfer and magnetic stirring. The localized concentration of reagents leads to poor kinetics and potential over-alkylation. Always maintain a concentration of 0.2 M to 0.4 M for optimal stirring and heat dissipation.

References

  • Title: One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: US6972336B2 - N-alkylation of indole derivatives Source: Google Patents URL

Technical Support Center: Purification of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity N-alkylated indoles is a critical bottleneck. The synthesis of 1-(4-cyanobenzyl)-1H-indole-2-carboxylic acid (CAS 229953-48-4) typically involves the N-alkylation of an indole-2-carboxylate ester using a strong base, followed by saponification[1][2].

This guide provides a mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to resolve common purification failures—specifically the separation of the target molecule from structurally similar byproducts.

Mechanistic Workflow & Byproduct Triage

To purify the target compound, we must exploit the physicochemical differences between the product and its byproducts. Neutral impurities (unreacted alkylating agents and their hydrolysis products) are removed via orthogonal phase extraction, while acidic impurities (unreacted starting materials) require selective crystallization.

G Start Crude Reaction Mixture (Post-Saponification) AqPhase Alkaline Aqueous Phase (Product Carboxylate Salt) Start->AqPhase Evaporate organics, add H2O/NaOH OrgWash Organic Wash (EtOAc) (Neutral Byproducts) AqPhase->OrgWash Extract with EtOAc Acidification Acidification (HCl to pH 2) AqPhase->Acidification Retain Aqueous Phase Precipitate Crude Precipitate (Target + Acidic Impurities) Acidification->Precipitate Cool to 0°C, Filter Recrystallization Selective Recrystallization (EtOH/Water) Precipitate->Recrystallization Dissolve in hot EtOH PureProduct Pure 1-(4-Cyanobenzyl)- 1H-indole-2-carboxylic acid Recrystallization->PureProduct Cool, Filter, Dry

Workflow for isolating 1-(4-cyanobenzyl)-1H-indole-2-carboxylic acid from crude mixtures.

Troubleshooting FAQs

Q1: Why is unreacted 1H-indole-2-carboxylic acid co-precipitating with my product during acidification? A1: This is a function of thermodynamic causality. 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid has a predicted pKa of ~4.44[3], while the unsubstituted starting material has a pKa of ~4.50. Because their acid dissociation constants are nearly identical, they protonate and precipitate at the exact same pH threshold (pH < 3). Resolution: Acid-base extraction cannot separate these two molecules. You must drive the initial N-alkylation to absolute completion using an optimal base (e.g.,


 or NaH in DMF)[1][2]. If co-precipitation has already occurred, proceed directly to the Selective Recrystallization protocol (Section 3).

Q2: NMR analysis of my crude precipitate shows a persistent neutral impurity (4-cyanobenzyl alcohol). Where did this come from, and how do I remove it? A2: During the saponification of your intermediate ester (typically using LiOH or NaOH in THF/Water), any excess 4-cyanobenzyl bromide/chloride undergoes competitive alkaline hydrolysis, yielding 4-cyanobenzyl alcohol. Resolution: Exploit differential solubility. Before acidifying the alkaline aqueous layer, perform exhaustive organic washes with Ethyl Acetate (EtOAc). The carboxylate salt of your product remains highly soluble in the aqueous layer, while the neutral alcohol partitions entirely into the organic waste.

Q3: My product "oils out" (forms a biphasic liquid) instead of precipitating as a solid during HCl addition. What causes this? A3: Oiling out occurs when the product phase-separates too rapidly in the presence of residual organic solvents (like THF or MeOH from the saponification step), or when the localized temperature spikes due to the exothermic neutralization reaction. Resolution: Ensure all organic solvents are completely stripped via rotary evaporation before acidification. Cool the aqueous layer to 0–5 °C and add dilute HCl dropwise with vigorous stirring to induce controlled crystalline nucleation.

Standardized Purification Protocols

To guarantee reproducibility, the following methodologies are designed as self-validating systems. Do not proceed to the next step without passing the stated validation checkpoint.

Protocol A: Orthogonal Acid-Base Extraction (Removal of Neutral Byproducts)

Objective: Isolate the target carboxylate salt from neutral alkylating agents and their hydrolysis byproducts.

  • Solvent Removal: Following saponification, transfer the crude mixture to a rotary evaporator and remove all volatile organic solvents (THF, MeOH) under reduced pressure at 40 °C.

  • Aqueous Dilution: Dilute the remaining residue with 1M NaOH (10 mL per gram of crude) to ensure the product is fully deprotonated into its water-soluble sodium salt.

  • Organic Washing: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL per gram of crude). Discard the organic layers (contains 4-cyanobenzyl alcohol and unreacted halides).

    • Validation Checkpoint: Spot the final EtOAc wash on a TLC plate alongside a 4-cyanobenzyl bromide standard. Visualize under UV (254 nm). If UV-active spots remain, perform an additional EtOAc wash until the organic layer is completely clean.

  • Controlled Acidification: Transfer the validated aqueous layer to an Erlenmeyer flask equipped with a magnetic stir bar. Chill in an ice bath to 0–5 °C. Slowly add 2M HCl dropwise until the pH reaches 2.0–2.5. A white/off-white precipitate will form.

    • Validation Checkpoint: Confirm the pH using a calibrated pH meter or high-resolution indicator paper. A pH > 3 will result in incomplete precipitation and yield loss.

  • Isolation: Filter the suspension through a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove inorganic salts (NaCl/LiCl). Dry under vacuum.

Protocol B: Selective Recrystallization (Removal of Acidic Byproducts)

Objective: Separate the target compound from unreacted 1H-indole-2-carboxylic acid.

  • Dissolution: Suspend the dried crude precipitate in absolute ethanol (approx. 15 mL/g). Heat to reflux (78 °C) until complete dissolution occurs.

  • Hot Filtration: If insoluble particulates remain, perform a rapid hot filtration through a pre-warmed fluted filter paper to prevent premature crystallization.

  • Crystallization: Remove from heat and add hot deionized water dropwise until the solution becomes faintly turbid (cloud point). Add a few drops of ethanol to clear the turbidity, then allow the flask to cool undisturbed to room temperature, followed by 2 hours at 4 °C.

  • Isolation: Collect the crystals via vacuum filtration. Wash with a minimal amount of ice-cold 1:1 EtOH/Water.

    • Validation Checkpoint: Dissolve a 1 mg sample of the crystals in HPLC-grade Acetonitrile. Analyze via LC-MS or HPLC. The process is validated when the peak corresponding to 1H-indole-2-carboxylic acid is absent from the crystal sample but dominant in the mother liquor.

Quantitative Data & Analytical Benchmarks

Use the following physicochemical parameters to guide your analytical tracking and purification strategy.

CompoundMolecular WeightPredicted pKaChemical NaturePrimary Removal Strategy
1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid 276.29 g/mol [4]~4.44[3]Target ProductN/A (Precipitates at pH < 3)
1H-Indole-2-carboxylic acid 161.16 g/mol ~4.50Acidic ByproductSelective Recrystallization
4-Cyanobenzyl alcohol 133.15 g/mol NeutralNeutral ByproductPre-acidification EtOAc Wash
4-Cyanobenzyl bromide 196.04 g/mol NeutralNeutral ByproductPre-acidification EtOAc Wash

References

  • ResearchGate. "Cesium Carbonate Promoted N-Alkylation of Indoles". ResearchGate.[Link]

Sources

Technical Support Center: Troubleshooting Indole Alkylation with 4-Cyanobenzyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a high-level technical support resource for researchers encountering difficulties with the N-alkylation of indole using 4-cyanobenzyl chloride.

Executive Summary & Diagnostic Context[2][3][4][5][6][7]

The Paradox of "Low Reactivity": Theoretically, 4-cyanobenzyl chloride should be a highly reactive electrophile in SN2 reactions. The cyano group is a strong electron-withdrawing group (EWG,


), which typically lowers the LUMO energy of the benzylic carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzyl chloride [1].

If you are observing low reactivity (poor conversion) , it is likely not due to the intrinsic electronics of the substrate. Instead, the issue almost invariably stems from one of three "silent failures":

  • Leaving Group Inertness: The chloride leaving group is insufficient for the specific solvation shell used.[1]

  • Nucleophile Quenching: The indole anion (indolate) is protonated by trace moisture or fails to form due to base insolubility.[1]

  • Reagent Degradation: 4-cyanobenzyl chloride is prone to hydrolysis, forming the unreactive alcohol.[1]

Diagnostic Workflow

Before altering your entire synthetic route, use this logic tree to identify the bottleneck.

TroubleshootingWorkflow Start START: Low Conversion (< 20% Product) CheckSM Analyze Starting Material (SM) by 1H NMR Start->CheckSM Impure SM contains 4-cyanobenzyl alcohol? CheckSM->Impure Yes Yes Impure->Yes No No Impure->No Purify ACTION: Recrystallize/Distill Electrophile CheckBase Check Base/Solvent System WeakBase Using K2CO3/Acetone or similar weak base? CheckBase->WeakBase WeakBase->Yes WeakBase->No SwitchBase ACTION: Switch to NaH/DMF or KOH/DMSO CheckCat Is Catalyst Present? NoIodide No Iodide Source? CheckCat->NoIodide NoIodide->Yes NoIodide->No AddKI ACTION: Add 10 mol% TBAI or KI (Finkelstein) DrySolvent Check Solvent Moisture (Indole pKa ~17) DryAction ACTION: Use Molecular Sieves & Inert Atmosphere DrySolvent->DryAction Yes->Purify Yes->SwitchBase Yes->AddKI No->CheckBase No->CheckCat No->DrySolvent

Figure 1: Decision matrix for diagnosing low yields in indole alkylation.

Module 1: The "Finkelstein" Modification (Catalytic Activation)

The most common reason for sluggishness with benzyl chlorides (vs. bromides) is the higher bond dissociation energy and poorer leaving group ability of the chloride ion.

The Fix: Add a catalytic source of iodide. The iodide ion displaces the chloride to form 4-cyanobenzyl iodide in situ.[1] The iodide is a far superior leaving group (weaker base, longer bond), accelerating the reaction with the indole nucleophile by orders of magnitude [2].

Optimized Protocol (Finkelstein-Assisted)
ParameterRecommendationRationale
Catalyst TBAI (Tetrabutylammonium iodide) or KI 10–20 mol%. TBAI is preferred in organic solvents (DCM, Toluene) for solubility; KI works in DMF/DMSO.[2]
Stoichiometry 1.1 eq Electrophile : 1.0 eq IndoleSlight excess ensures completion.[1]
Temperature 40°C – 60°CChloride displacement requires thermal activation; RT is often insufficient for chlorides.[1]

Module 2: Base & Solvent Selection Matrix[6][7]

Indole (pKa ~16.2 in DMSO) is a weak acid.[1] Weak bases like Potassium Carbonate (


) are often insufficient unless used in specific high-polarity solvents with heat.[1]
Comparison of Conditions
SystemBase StrengthRisk ProfileRecommendation Level
NaH / DMF High (Irreversible)H₂ Evolution. Requires strictly anhydrous conditions.Gold Standard for difficult substrates.[1]
KOH / DMSO High ("Superbase")Exothermic. DMSO enhances nucleophilicity but is hard to remove.[1]Excellent for scale-up; often faster than NaH.[1]
K₂CO₃ / MeCN Low (Reversible)Slow. Often stalls with chlorides.[1]Not Recommended for 4-cyanobenzyl chloride without TBAI.[1]
NaOH / DCM / PTC VariableBiphasic. Requires Phase Transfer Catalyst (e.g., TEBA).[2]Good for moisture-sensitive labs.[1]

Critical Technical Note on "Superbasic" DMSO: Using powdered KOH in DMSO creates a highly basic medium (H_minus function > 20) that deprotonates indole quantitatively [3].[1] This method avoids the danger of NaH hydrogen evolution and often solubilizes the indolate better than THF/DMF.[1]

Module 3: Reagent Integrity Check

The "Hydrolysis Trap": 4-Cyanobenzyl chloride is an activated benzyl halide.[1] Upon storage, especially if the bottle is frequently opened, it reacts with atmospheric moisture to release HCl and form 4-cyanobenzyl alcohol .[2]

  • Symptom: The alcohol is nucleophilically inert.[1] You may see the alcohol spot on TLC (more polar than the chloride).

  • Verification: Check the melting point (Chloride: ~79°C vs Alcohol: ~86°C) or run a quick 1H NMR. The benzylic

    
     shift differs significantly (Chloride: ~4.6 ppm vs Alcohol: ~4.8 ppm in 
    
    
    
    ).[1]

Frequently Asked Questions (Technical)

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: It is likely the C3-alkylated byproduct .[3][1] Indole is an ambident nucleophile.[1] While N-alkylation is kinetically favored, C3-alkylation occurs if:

  • The base is too weak (leaving neutral indole in solution).[1]

  • The metal cation coordinates tightly to the nitrogen (Mg2+ or Li+ favor C-alkylation; K+ or Na+ favor N-alkylation).[1] Solution: Switch to a "harder" cation base (NaH, KOH) and a polar aprotic solvent (DMF/DMSO) to separate the ion pair and favor N-attack [4].[2]

Q: Can the cyano group hydrolyze during the reaction? A: Yes, but usually only under harsh conditions (refluxing aqueous base). At standard alkylation temperatures (0°C to 60°C) in anhydrous solvents, the nitrile is stable. If you use the KOH/DMSO method, avoid heating above 80°C to prevent hydration to the amide.[1]

Q: Why not just use 4-cyanobenzyl bromide? A: The bromide is indeed more reactive and would likely solve the problem immediately. However, it is often more expensive or less stable. If you are restricted to the chloride, the Finkelstein modification (Module 1) is the chemical equivalent of turning your chloride into a bromide/iodide.

Reaction Mechanism & Pathway[7][8][9]

The following diagram illustrates the competing pathways and the role of the EWG (Electron Withdrawing Group).

ReactionPathway Indole Indole (Neutral) Indolate Indolate Anion (Nucleophile) Indole->Indolate Deprotonation (Fast) Base Strong Base (NaH/KOH) Base->Indolate TransitionState TS: S_N2 (Stabilized by CN) Indolate->TransitionState Attack on CH2 Electrophile 4-Cyanobenzyl Chloride (Electrophile) Electrophile->TransitionState N_Product N-Alkylated Product (Kinetic/Thermodynamic) TransitionState->N_Product Major Pathway (Polar Aprotic Solvent) C_Product C3-Alkylated Product (Side Reaction) TransitionState->C_Product Minor Pathway (If ion pairing tight)

Figure 2: Mechanistic pathway highlighting the critical deprotonation step and bifurcation of N- vs C-alkylation.

References

  • Electronic Effects in Benzyl Halides: Streitwieser, A. (1956).[2][1] Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752. [Link]

  • The Finkelstein Modification (Catalytic Iodide): Eames, J., et al. (2001).[2] An efficient protocol for the N-alkylation of indoles.[1] Journal of the Chemical Society, Perkin Transactions 1, (8), 1087-1095. [Link]

  • Superbasic KOH/DMSO System: Heaney, H., & Ley, S. V. (1973).[2] N-Alkylation of indoles using potassium hydroxide in dimethyl sulphoxide.[1] Journal of the Chemical Society, Perkin Transactions 1, 499-500. [Link][2][4][5][6][7]

  • Regioselectivity (N vs C) in Indole Alkylation: Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[3][1] Academic Press.[1] [Link]

Sources

Technical Support Center: Enhancing Metabolic Stability of Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Subject: Troubleshooting High Clearance and Instability in Indole-2-Carboxylate Scaffolds

Executive Summary

Indole-2-carboxylic acid derivatives are privileged scaffolds in drug discovery, frequently utilized as NMDA antagonists (e.g., Gavestinel), anticancer agents, and anti-infectives. However, their utility is often compromised by two primary metabolic liabilities: rapid Phase II glucuronidation of the carboxylic acid and Phase I oxidative liability of the electron-rich indole ring.

This guide provides a diagnostic and remediation workflow for researchers encountering stability issues. It moves beyond generic advice, offering specific molecular modifications and experimental protocols to extend half-life (


) and improve bioavailability.

Part 1: Diagnostic Troubleshooting (Root Cause Analysis)

Before attempting chemical modification, you must isolate the specific metabolic pathway driving the instability. Use the following Q&A to diagnose your compound's failure mode.

Q1: My compound shows high clearance in Hepatocytes but is stable in Liver Microsomes (without UDPGA). What is happening?

Diagnosis: Your primary clearance mechanism is likely Phase II Glucuronidation , not CYP-mediated oxidation.

  • Mechanism: The indole-2-carboxylic acid moiety is a prime substrate for UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A9. Microsomal stability assays typically only contain NADPH (cofactor for CYPs) and lack UDPGA (cofactor for UGTs), leading to a false "stable" reading.

  • Verification Protocol: Run a comparative stability assay:

    • Condition A: Microsomes + NADPH (detects CYP oxidation).

    • Condition B: Microsomes + NADPH + UDPGA (detects CYP + UGT).

    • Condition C: Hepatocytes (detects all pathways).

    • Result: If Clearance (B) >> Clearance (A), glucuronidation is the culprit.

Q2: My compound degrades rapidly in microsomes even without UDPGA. Is the carboxylic acid unstable?

Diagnosis: It is likely Phase I Oxidative Metabolism targeting the electron-rich indole ring.

  • Mechanism: The C3 position of the indole is highly nucleophilic and susceptible to oxidation by CYP450s (e.g., CYP2C19, CYP3A4), leading to the formation of 3-hydroxyindoles, oxindoles, or ring-opening products.

  • Verification: Look for +16 Da (hydroxylation) or +32 Da (dihydroxylation/quinone formation) peaks in your LC-MS metabolite identification data.

Q3: I see degradation during storage or acidic workup. Is this metabolic?

Diagnosis: No, this is Chemical Instability (Decarboxylation) .

  • Mechanism: Indole-2-carboxylic acids are prone to decarboxylation, especially if there are electron-donating groups on the ring or if the solution is acidic/heated. This follows an arenium ion mechanism where protonation at C3 facilitates loss of CO₂.

Part 2: Synthetic Modification Strategies (The "Fix")

Once the liability is identified, apply the following structural activity relationship (SAR) strategies.

Strategy A: Blocking Phase II Glucuronidation (The Acid Problem)

If the carboxylic acid is the soft spot, you must modify it without losing the critical negative charge or hydrogen bond acceptor/donor properties required for binding.

Modification StrategyChemical ExampleMechanism of ActionImpact on Potency
Bioisostere: Tetrazole Replace -COOH with -CN4HMimics acidity (pKa ~4.5) and planar geometry but is a poor substrate for UGTs.Usually maintained; may improve lipophilicity.[1]
Bioisostere: Sulfonamide Replace -COOH with -CONHSO2RAcyl sulfonamides maintain acidity (pKa ~4-5) and provide a "handle" (R group) to tune steric bulk.Often maintained; significantly improves metabolic stability.[2]
Steric Shielding Add Methyl/Ethyl at Indole N1 or C3Increases steric hindrance around the carboxylate, preventing UGT enzyme access.Variable; can clash with receptor pockets.
Fluorination (Alpha) Not applicable directly to aromatic acidsNote: For aliphatic linkers, alpha-fluorination lowers pKa and reduces metabolic attack.N/A for direct indole-2-COOH.
Strategy B: Mitigating Phase I Oxidation (The Ring Problem)

If the indole core is being chewed up by CYPs:

  • Block the C3 "Hotspot":

    • Substitution at the C3 position (e.g., with a Chlorine or Methyl group) prevents formation of the 3-hydroxyindole intermediate.

    • Caution: Ensure the substituent does not introduce steric clash with the target.

  • Deactivate the Ring (Electronic Effects):

    • Introduce Electron-Withdrawing Groups (EWGs) like Fluorine or Trifluoromethyl (-CF3) at positions C4, C5, or C6.

    • Why? This lowers the HOMO energy of the indole system, making it less susceptible to electrophilic attack by the high-valent Iron-Oxo species in CYP enzymes.

  • N-Alkylation Control:

    • If you have an N-alkyl group (e.g., N-methyl), it can undergo N-dealkylation. Replace N-Methyl with N-Cyclopropyl or N-Difluoromethyl to block this route.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision matrix for optimizing indole-2-carboxylic acid derivatives.

MetabolicStability Start Start: Indole-2-COOH Derivative Low t1/2 Assay Run Stability Assay: Microsomes +/- UDPGA Start->Assay Result1 Unstable in Microsomes (NADPH only) Assay->Result1 High Clearance Result2 Stable in Microsomes (NADPH) Unstable with UDPGA Assay->Result2 Clearance only with UDPGA Oxidation Diagnosis: CYP Oxidation (Likely at C3 or Ring) Result1->Oxidation Glucuronidation Diagnosis: Phase II Glucuronidation (At Carboxylic Acid) Result2->Glucuronidation Fix_Ox Strategy: Ring Deactivation Oxidation->Fix_Ox Fix_Glu Strategy: Acid Bioisosteres Glucuronidation->Fix_Glu Actions_Ox 1. Block C3 (Cl, Me) 2. Add EWG (F, CF3) at C5/C6 3. N-Cyclopropyl vs N-Me Fix_Ox->Actions_Ox Actions_Glu 1. Tetrazole Replacement 2. Acyl Sulfonamide 3. Steric Shield (N1-Me) Fix_Glu->Actions_Glu

Caption: Diagnostic workflow for identifying and remediating metabolic instability in indole-2-carboxylic acid scaffolds.

Part 4: Experimental Protocols

Protocol 1: Glucuronidation Phenotyping Assay

Use this to confirm if UGTs are your primary clearance pathway.

Materials:

  • Human Liver Microsomes (HLM)[3]

  • Alamethicin (pore-forming peptide to access luminal UGTs)

  • UDPGA (cofactor)

  • NADPH (cofactor)

  • Test Compound (1 µM final)

Procedure:

  • Activation: Pre-incubate HLM (0.5 mg/mL) with Alamethicin (25 µg/mL) on ice for 15 mins. Critical: UGTs are located inside the ER lumen; alamethicin permeabilizes the membrane.

  • Incubation Mixes: Prepare two parallel reactions in phosphate buffer (pH 7.4):

    • Mix A: HLM + NADPH (1 mM)

    • Mix B: HLM + NADPH (1 mM) + UDPGA (2 mM)

  • Reaction: Add test compound. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min into ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: If

    
     (Mix B) is significantly higher than 
    
    
    
    (Mix A), glucuronidation is the driver.
Protocol 2: Synthesis of Acyl Sulfonamide Bioisostere

A robust method to convert the unstable acid to a stable sulfonamide.

  • Activation: Dissolve Indole-2-carboxylic acid (1 eq) in DCM. Add EDCI (1.5 eq) and DMAP (1.5 eq). Stir for 15 min.

  • Coupling: Add the appropriate sulfonamide (

    
    , 1.2 eq). Stir at RT for 12-24h.
    
  • Workup: Dilute with DCM, wash with 1N HCl (to remove DMAP/EDCI urea), then brine. Dry over

    
    .
    
  • Result: The resulting

    
     mimics the acidity of the parent acid but resists UGT conjugation.
    

Part 5: Frequently Asked Questions (FAQs)

Q: I replaced the carboxylic acid with an ester to improve permeability, but it's still unstable in plasma. Why? A: Simple alkyl esters (methyl/ethyl) are rapidly hydrolyzed by plasma esterases (carboxylesterases) back to the parent acid, which is then glucuronidated.

  • Solution: Use sterically hindered esters (e.g., isopropyl, tert-butyl) or "double prodrug" strategies like proxetil or cilexetil moieties if oral bioavailability is the goal. For stability per se, esters are rarely the final drug form.

Q: Will adding a Fluorine atom always improve stability? A: Not always. While Fluorine blocks metabolism at the specific site of attachment and deactivates the ring generally, it can sometimes increase lipophilicity (


), which might inadvertently increase affinity for CYP enzymes (which prefer lipophilic substrates). It is a balance. Start with C5-Fluoro or C5-Chloro substitutions.

Q: My compound is stable in human microsomes but unstable in rat microsomes. Which data do I trust? A: This is "Species Difference." Rats often have higher esterase and CYP activity than humans.

  • Action: If your target is human disease, prioritize Human Liver Microsome (HLM) and Hepatocyte data. However, for preclinical safety testing (tox), you must engineer the molecule to be reasonably stable in the animal species (Rat/Dog) to achieve sufficient exposure.

References

  • Metabolic Pathways of Carboxylic Acids

    • Di, L. (2018). Strategies to Improve Metabolic Stability of Drug Candidates. In Drug-Like Properties: Concepts, Structure Design and Methods.
    • Source:

  • Bioisosteres in Medicinal Chemistry

    • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.
    • Source:

  • Indole Oxidation Mechanisms

    • Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry.
    • Source:

  • Glucuronidation Screening Protocols

    • Miners, J. O., et al. (2010). In vitro-in vivo correlation for drugs and other compounds eliminated by glucuronidation in humans. Biochemical Pharmacology.
    • Source:

  • Gavestinel (Indole-2-carboxylate Drug)

    • Gavestinel: A structural and metabolic overview.
    • Source:

Sources

removing unreacted 4-cyanobenzyl halide from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Purification & Workup Topic: Removal of Unreacted 4-Cyanobenzyl Halide from Reaction Mixtures Ticket ID: CHEM-PUR-04-CYANO Status: Open

Executive Summary

You are dealing with 4-cyanobenzyl halide (bromide or chloride), a highly reactive electrophile and a potent lachrymator. Incomplete consumption of this reagent is a common issue in alkylation reactions (e.g.,


 reactions with amines, phenols, or thiols).

Leaving this impurity in your mixture is not just a purity issue; it poses a safety hazard and can lead to side reactions during downstream processing. Because the nitrile group (


) is electron-withdrawing, this benzyl halide is significantly more electrophilic than unsubstituted benzyl bromide, making it prone to reacting with nucleophilic impurities or stationary phases.

This guide details three removal strategies, prioritized by scale and available equipment.

Method 1: Solid-Supported Scavenging (Recommended for <5g Scale)

Best For: Medicinal chemistry, library synthesis, and high-throughput screening (HTS). Mechanism: Chemoselective capture. Why it works: A polymer-supported nucleophile attacks the benzylic carbon of the excess reagent, covalently binding it to the insoluble resin. The impurity is then removed via simple filtration.[1][2]

Recommended Scavenger Resins
Resin TypeFunctional GroupReactivity ProfileLoading Capacity (Typical)
PS-Trisamine Primary/Secondary AmineHigh. Rapidly displaces the halide. Forms a stable ammonium salt.~3.0 - 4.0 mmol/g
Si-Thiol Thiol (

)
Very High. Excellent for benzyl halides. Odor-free variants available.~1.2 - 1.5 mmol/g
PS-Morpholine Secondary AmineMedium. Good general scavenger, less basic than Trisamine.~2.5 - 3.5 mmol/g
Protocol: Scavenging Workflow
  • Calculate Excess: Estimate the amount of unreacted 4-cyanobenzyl halide (e.g., via LCMS or TLC).

  • Stoichiometry: Add 2.0 – 3.0 equivalents of scavenger resin relative to the estimated excess halide.

  • Solvent Compatibility: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; MeOH is poor for polystyrene resins but okay for Silica-supported ones).

  • Incubation: Agitate (do not stir with a magnetic bar, as it grinds the beads) for 1–4 hours at room temperature.

    • Tip: For 4-cyanobenzyl bromide, 1 hour is usually sufficient due to high reactivity.

  • Filtration: Filter through a fritted cartridge or Celite pad. The filtrate contains your product; the toxic halide is trapped on the resin.

Visualization: Scavenging Logic

ScavengingProcess Start Crude Mixture (Product + Excess 4-CN-BnBr) AddResin Add PS-Trisamine (Nucleophilic Resin) Start->AddResin Reaction Agitate 1-2 Hours (Resin captures BnBr) AddResin->Reaction SN2 Attack Filter Filtration Reaction->Filter Waste Solid Waste (Resin-Bound Impurity) Filter->Waste Retentate Product Purified Filtrate (Product Only) Filter->Product Filtrate

Caption: Workflow for removing electrophilic impurities using solid-supported nucleophiles.

Method 2: Liquid-Phase Quenching & Acidic Wash (Scale-Up)

Best For: Large scale (>10g), cost-sensitive processes, or when resins are unavailable. Mechanism: Solubility switching. Why it works: We convert the lipophilic benzyl halide into a basic tertiary amine (by reacting with a secondary amine). This new species can be protonated by acid, forcing it into the aqueous layer during extraction, while your neutral product (containing the nitrile) remains in the organic layer.

Reagents Required
  • Quenching Agent: Morpholine or N,N-Dimethylamine (volatile, easy to remove).

  • Wash Solution: 1M HCl or 10% Citric Acid.

Protocol: Chemical Quench
  • Add Nucleophile: Add 1.5 equivalents of Morpholine (relative to the excess halide) to the reaction mixture.

  • Stir: Stir at room temperature for 30–60 minutes.

    • Check: TLC should show the disappearance of the benzyl halide spot (high

      
      ) and appearance of a baseline amine spot.
      
  • Workup:

    • Dilute with organic solvent (EtOAc or DCM).

    • Wash 1: Water (removes salts).

    • Wash 2: 1M HCl (2x). Crucial Step: The morpholine-adduct becomes protonated (

      
      ) and migrates to the water phase.
      
    • Wash 3: Brine.[3][4]

  • Dry & Concentrate: Dry organic layer over

    
     and concentrate.
    

Critical Caveat: This method is only valid if your target product is not basic (i.e., it does not contain an amine that would also protonate and wash out). If your product is an amine, use Method 1.

Visualization: Solubility Switch

ExtractionLogic cluster_layers Separatory Funnel Mix Mixture: Product (Neutral) + Excess 4-CN-BnBr (Lipophilic) Quench Add Morpholine (Forms Basic Amine Adduct) Mix->Quench Derivatization AcidWash Wash with 1M HCl Quench->AcidWash OrgLayer Organic Layer Contains: Product (Nitrile) AcidWash->OrgLayer Phase Sep AqLayer Aqueous Layer (Acidic) Contains: Protonated Morpholine Adduct AcidWash->AqLayer

Caption: Acid-base extraction strategy relying on converting the halide to a basic amine.

Method 3: Chromatography & Physical Properties

Best For: When the product and impurity have vastly different polarities.

FAQ: Can I just rotovap it off?

  • No. 4-cyanobenzyl bromide has a high boiling point and is a solid/semi-solid. It will not sublime or evaporate easily without high vacuum and heat, which risks degrading the nitrile group.

Chromatography Tips:

  • TLC Staining: 4-cyanobenzyl halide is UV active. It often stains strongly with

    
     (oxidation of benzylic position).
    
  • Polarity: The nitrile group makes this halide more polar than simple benzyl bromide, but it is usually less polar than amine or alcohol products.

  • Hydrolysis Trick: If you cannot use amines, stir the crude mixture with aqueous

    
     (mild) or water/DMSO overnight. This converts the halide to 4-cyanobenzyl alcohol , which is significantly more polar and easily separated via flash chromatography.
    

Safety & Handling (Lachrymator Warning)

Issue: "My eyes are burning even though I'm working in a hood." Root Cause: 4-cyanobenzyl halides are potent lachrymators (tear agents). Trace amounts on glassware or gloves can off-gas.

Protocol:

  • Quench Glassware: Rinse all flasks and spatulas with a dilute solution of ammonia or ethanolamine before removing them from the fume hood. This chemically destroys the lachrymator.

  • Waste: Do not throw solid waste (paper towels, silica) contaminated with this reagent into open bins. Seal them in a Ziploc bag inside the hood before disposal.

References

  • Biotage. (2024).[1] Strategies for Scavenging Electrophiles in Organic Synthesis. Biotage Applications Guide. Link

  • Sigma-Aldrich. (2024). 4-Cyanobenzyl bromide Safety Data Sheet (SDS). Merck KGaA. Link

  • Eames, J., & Watkinson, M. (2001). Polymer-supported scavengers for the removal of excess reactants.[1][2][5] European Journal of Organic Chemistry. Link

  • Marsh, A., et al. (1996). High-throughput synthesis using polymer-supported reagents and scavengers.[1] Tetrahedron Letters, 37(15), 2589-2592. Link

Sources

Validation & Comparative

A Researcher's Guide to the Vibrational Language of Cyanoindoles: A Comparative FTIR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For the bench scientist and drug development professional, this guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of the cyano group in various indole derivatives. By understanding the subtle shifts in the nitrile vibrational frequency, researchers can unlock a wealth of information about the molecular structure and environment of these critical pharmacophores.

The indole scaffold is a cornerstone in medicinal chemistry, and the introduction of a cyano (-C≡N) group offers a powerful tool for modulating electronic properties and serving as a unique spectroscopic probe. The nitrile stretching vibration, typically appearing in a relatively clear region of the infrared spectrum, is exquisitely sensitive to its electronic and steric environment. This sensitivity makes FTIR spectroscopy an invaluable technique for characterizing cyano-substituted indoles and understanding their interactions.

This guide will navigate the key factors influencing the C≡N stretching frequency, provide a comparative analysis of positional isomers of cyanoindole, and explore the impact of other substituents on the indole ring.

The Fundamentals of the Nitrile Stretch in Indole Derivatives

The characteristic infrared absorption for a nitrile group arises from the stretching vibration of the carbon-nitrogen triple bond. For aromatic nitriles, this peak is typically observed in the range of 2220-2240 cm⁻¹[1]. The precise frequency of this absorption is dictated by several factors:

  • Electronic Effects: Conjugation of the cyano group with the aromatic indole ring system generally lowers the stretching frequency compared to aliphatic nitriles[1]. The electron density of the indole ring, influenced by the position of the nitrogen atom and other substituents, directly impacts the C≡N bond strength and, consequently, its vibrational frequency.

  • Positional Isomerism: The location of the cyano group on the indole ring significantly alters the electronic communication between the nitrile and the heterocyclic system, leading to distinct and characteristic stretching frequencies for each isomer.

  • Substituent Effects: The presence of other electron-donating or electron-withdrawing groups on the indole ring can further modulate the electron density within the molecule, causing predictable shifts in the C≡N absorption peak.

  • Environmental Factors: The local environment, including solvent polarity and the potential for hydrogen bonding, can have a profound effect on the nitrile stretching frequency. For instance, hydrogen bonding to the nitrogen atom of the cyano group can cause a blue shift (higher frequency) in the absorption peak[2].

Comparative Analysis of Cyanoindole Isomers

Indole DerivativeC≡N Stretching Frequency (cm⁻¹)Solvent/MatrixReference(s)
3-Cyano-1-(phenylsulfonyl)indole2231NaCl[3]
4-Cyanoindole-2'-deoxyribonucleoside~2232Water[4]
4-Cyanoindole-2'-deoxyribonucleoside~2226THF[4]
3-Methyl-5-cyanoindole2230.7TFE[5]
3-Methyl-5-cyanoindole2216.1DMSO[5]
N-Methyl-5-cyanoindole2217.1DMSO[5]

Analysis of Positional Effects:

The data, though from different derivatives and environments, suggests that the electronic influence of the indole nitrogen and the overall aromatic system subtly alters the C≡N bond character depending on its position. For instance, the significant solvent-dependent shift observed for 5-cyanoindole derivatives highlights the sensitivity of this isomer to its local environment, making it a valuable probe for studying molecular interactions[5][6][7]. The frequency for 4-cyanoindole derivatives also shows a clear dependence on the solvent polarity[4].

The Influence of Additional Substituents

The introduction of other functional groups onto the cyano-indole scaffold provides another layer of control over its electronic and, therefore, vibrational properties. The nature and position of these substituents can lead to predictable shifts in the C≡N stretching frequency.

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) groups increase the electron density of the indole ring. This increased electron density can be delocalized into the π* orbital of the cyano group, weakening the C≡N bond and causing a red shift (lower frequency) in the absorption peak.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or sulfonyl (-SO₂R) decrease the electron density of the indole ring. This effect strengthens the C≡N bond, resulting in a blue shift (higher frequency) of the stretching vibration.

The study of 3-methyl-5-cyanoindole and N-methyl-5-cyanoindole demonstrates the effect of an electron-donating methyl group. In the same solvent (DMSO), the C≡N stretching frequency of N-methyl-5-cyanoindole is slightly higher than that of 3-methyl-5-cyanoindole, suggesting a complex interplay of electronic and steric effects[5].

Experimental Protocol: FTIR Analysis of Solid Cyanoindole Derivatives (KBr Pellet Method)

This protocol provides a standardized method for preparing solid cyanoindole samples for FTIR analysis, ensuring reproducibility and high-quality data.

Materials:

  • Cyanoindole derivative (1-2 mg)

  • Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Sample and KBr Preparation: In a dry environment, weigh approximately 1-2 mg of the cyanoindole derivative and 100-200 mg of dry KBr powder. The exact ratio should be about 1:100 sample to KBr.

  • Grinding: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is crucial for minimizing light scattering and obtaining a clear spectrum.

  • Pellet Formation: Carefully transfer the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes. The pressure will cause the KBr to flow and form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the infrared spectrum according to the instrument's operating procedure.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis FTIR Analysis weigh 1. Weigh Sample & KBr (1:100 ratio) grind 2. Grind Mixture in Agate Mortar weigh->grind Combine load_die 3. Load Powder into Die grind->load_die press 4. Apply Pressure (8-10 tons) load_die->press acquire_spectrum 5. Acquire Spectrum press->acquire_spectrum

Figure 1. Experimental workflow for FTIR analysis of solid cyanoindole derivatives using the KBr pellet method.

Logical Framework for Spectral Interpretation

The interpretation of the C≡N stretching frequency in indole derivatives follows a logical progression to deduce structural and environmental information.

logical_framework start Observe C≡N Peak (2220-2240 cm⁻¹) position Positional Isomer? (2-, 3-, 4-, 5-, 6-, 7-) start->position substituents Other Substituents? (EDG vs. EWG) position->substituents environment Environmental Effects? (Solvent, H-bonding) substituents->environment interpretation Structural & Environmental Information environment->interpretation

Figure 2. A logical flowchart for the interpretation of the cyano group's characteristic peak in the FTIR spectra of indole derivatives.

Conclusion

The characteristic C≡N stretching vibration in the FTIR spectra of indole derivatives serves as a highly informative probe into their molecular architecture and local environment. By carefully analyzing the position and shifts of this peak, researchers can gain valuable insights into the effects of positional isomerism, the electronic influence of other substituents, and intermolecular interactions. This guide provides a foundational framework for utilizing FTIR spectroscopy as a powerful analytical tool in the research and development of novel indole-based compounds.

References

  • Ahmed, I. A., Acharyya, A., Eng, C. M., Rodgers, J. M., DeGrado, W. F., Jo, H., & Gai, F. (2019). 4-Cyanoindole-2′-deoxyribonucleoside as a Dual Fluorescence and Infrared Probe of DNA Structure and Dynamics. Molecules, 24(3), 602. [Link]

  • Zhang, W., Markiewicz, B. N., Doerksen, R. S., Smith, A. B., & Gai, F. (2016). C≡N stretching vibration of 5-cyanotryptophan as an infrared probe of protein local environment: what determines its frequency?. Physical chemistry chemical physics : PCCP, 18(9), 7027–7034. [Link]

  • Zhang, W., Markiewicz, B. N., Doerksen, R. S., Smith, A. B., & Gai, F. (2016). C≡N stretching vibration of 5-cyanotryptophan as an infrared probe of protein local environment: what determines its frequency?. ResearchGate. [Link]

  • Zhang, W., Markiewicz, B. N., Doerksen, R. S., Smith, A. B., & Gai, F. (2016). C≡N stretching vibration of 5-cyanotryptophan as an infrared probe of protein local environment: What determines its frequency?. Physical Chemistry Chemical Physics, 18(9), 7027-7034. [Link]

  • Waegele, M. M., Tucker, M. J., & Gai, F. (2010). Computational Modeling of the Nitrile Stretching Vibration of 5-Cyanoindole in Water. The journal of physical chemistry. B, 114(5), 1875–1881. [Link]

  • Lee, C. C., Kwon, S., Kim, J., & Lee, K. K. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules (Basel, Switzerland), 24(7), 1379. [Link]

  • Liu, J., Feng, R. R., Zhou, L., Gai, F., & Zhang, W. (2022). Blueshift or redshift? Effect of hydrogen bonding interactions on the C≡N stretching frequency of 5-cyanoindole. The Journal of Chemical Physics, 157(12), 124303. [Link]

  • Ahmed, I. A., et al. (2019). 4-Cyanoindole-2′-deoxyribonucleoside as a Dual Fluorescence and Infrared Probe of DNA Structure and Dynamics. ResearchGate. [Link]

  • Frasca, S., Galkin, M. V., Stro̷mme, M., & Gising, J. (n.d.). FTIR spectra of compounds 3, 25, and 29 and their corresponding deposited films. ResearchGate. [Link]

  • Bai, H., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. MDPI. [Link]

  • Liu, J., et al. (2022). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. ResearchGate. [Link]

  • Brand, C., et al. (2012). High resolution spectroscopy of several rovibronically excited bands of 5-cyanoindole – The effect of vibrational averaging. Journal of Molecular Structure, 1044, 21-25.
  • Lee, C. C., Kwon, S., Kim, J., & Lee, K. K. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules (Basel, Switzerland), 24(7), 1379. [Link]

  • Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry, an Asian journal, 16(18), 2626–2632. [Link]

  • Ahmed, I. A., et al. (2019). 4-Cyanoindole-2′-deoxyribonucleoside as a dual fluorescence and infrared probe of DNA structure and dynamics. Semantic Scholar. [Link]

  • Brand, C., et al. (2013). High resolution spectroscopy of several rovibronically excited bands of 5-cyanoindole – The effect of vibrational averaging. ResearchGate. [Link]

  • Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. PubMed. [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Hebestreit, M. L., et al. (2021). The photophysics of 2-cyanoindole probed by femtosecond spectroscopy. ResearchGate. [Link]

  • Liu, J., et al. (2022). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. ACS Publications. [Link]

  • Navakauskiene, R., et al. (2020). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PMC. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. NIU - Department of Chemistry and Biochemistry. [Link]

  • LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

  • Mary, Y. S., et al. (2016). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Oriental Journal of Chemistry, 32(2), 1109-1121. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. [Link]

  • Unknown. (n.d.). The features of IR spectrum. Unknown Source. [Link]

  • Serebryannikova, A. V., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. The Journal of Organic Chemistry, 87(15), 10076-10088. [Link]

  • Grienke, J. M., et al. (2015). Synthesis, Crystal Structures, and DFT Calculations of Three New Cyano(phenylsulfonyl)indoles and a Key Synthetic Precursor Compound. MDPI. [Link]

  • Flores-Alamo, M., et al. (2013). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. MDPI. [Link]

Sources

Comparative Mass Spectrometry Fragmentation Analysis of N-Benzyl Indole Acids: High-Resolution Orbitrap vs. Triple Quadrupole Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative

N-benzyl indole acids represent a highly versatile class of pharmacophores. They are frequently utilized as core scaffolds in the development of antiviral agents, such as1[1], and as 2[2]. During drug metabolism and pharmacokinetic (DMPK) studies, accurate structural elucidation of these compounds is paramount.

This guide provides an objective, application-focused comparison of the fragmentation patterns of N-benzyl indole acids across two distinct mass spectrometry (MS) platforms: the Triple Quadrupole (QqQ) utilizing Collision-Induced Dissociation (CID) and the Orbitrap utilizing Higher-energy Collisional Dissociation (HCD).

Mechanistic Causality of N-Benzyl Indole Fragmentation

When subjected to positive mode Electrospray Ionization (ESI+), N-benzyl indole acids readily protonate to form an even-electron


 precursor ion. The subsequent fragmentation pathway is strictly dictated by the applied collision energy (CE):
  • Low Collision Energy (10-20 eV): The initial fragmentation pathways involve the most labile peripheral functional groups. For indole carboxylic acids, this manifests as the neutral loss of water (

    
    , -18 Da) or carbon dioxide (
    
    
    
    , -44 Da).
  • High Collision Energy (>30 eV): As internal kinetic energy increases, the relatively weak

    
     bond of the benzyl group undergoes heterolytic cleavage. This highly diagnostic pathway yields a benzyl cation (
    
    
    
    , m/z 91.05), which rapidly rearranges into the highly stable, aromatic 3[3]. The complementary indole core fragment is simultaneously generated, allowing for unambiguous confirmation of the N-substituent.

G cluster_low_ce Low Collision Energy cluster_high_ce High Collision Energy parent Parent Ion [M+H]+ m/z 252.10 loss_h2o [M+H - H2O]+ m/z 234.09 parent->loss_h2o -H2O loss_co2 [M+H - CO2]+ m/z 208.11 parent->loss_co2 -CO2 tropylium Tropylium Ion [C7H7]+ m/z 91.05 parent->tropylium N-Benzyl Cleavage indole_core Indole Core m/z 162.05 parent->indole_core Complementary Ion

Fig 1: Energy-dependent fragmentation pathways of 1-benzylindole-3-carboxylic acid.

Platform Comparison: QqQ (CID) vs. Orbitrap (HCD)

While both platforms generate the diagnostic tropylium ion, their analytical utility differs based on the physics of their mass analyzers.

  • Triple Quadrupole (QqQ - CID): Operates at nominal mass resolution. CID is a low-energy, multiple-collision process highly efficient for generating stable, reproducible fragments for Multiple Reaction Monitoring (MRM) quantitative assays. However, at a nominal m/z of 91, background matrix interference (e.g., from endogenous lipids) can cause false positives.

  • Orbitrap (HCD): Provides High-Resolution Accurate Mass (HRAM). HCD is a beam-type collisional dissociation that transfers higher kinetic energy, resulting in richer fragmentation spectra. The Orbitrap measures the tropylium ion at an exact mass of m/z 91.0542, easily distinguishing it from isobaric matrix interferences and confirming the exact elemental composition.

Quantitative Data Summary

Table 1: Comparative MS/MS Data for 1-Benzylindole-3-carboxylic acid (


 m/z 252.1025) across platforms.
Fragment AssignmentQqQ CID (Nominal m/z)QqQ Relative Abundance (30 eV)Orbitrap HCD (Exact m/z)Mass Error (ppm)Orbitrap Relative Abundance (NCE 40)

23415%234.09191.25%

20825%208.11270.810%

16240%162.05501.535%

91100% (Base Peak)91.05420.5100% (Base Peak)

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and analytical trustworthiness, the following self-validating protocol must be strictly adhered to. The choice of solvent and additives is specifically designed to maximize ionization efficiency.

Step 1: Sample Preparation

  • Weigh 1.0 mg of the N-benzyl indole acid standard.

  • Dissolve in 1.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final working concentration of 1 µg/mL using a diluent of1[1].

    • Causality: The high organic content ensures complete solubility of the lipophilic benzyl-indole core, while the 0.1% Formic Acid acts as a proton donor, drastically enhancing the yield of

      
       ions in the positive ESI mode.
      

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A:

    
     + 0.1% Formic Acid.
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Causality: The gradient focuses the analyte at the head of the column, reducing ion suppression from early-eluting salts and ensuring a sharp, symmetrical peak for MS introduction.

Step 3: Mass Spectrometry Parameters

  • ESI Source: Positive mode, Capillary Voltage 3.5 kV, Desolvation Temperature 350°C.

  • QqQ specific: Set Q1 to m/z 252.1. Perform a product ion scan (Q3) from m/z 50 to 260. Sweep Collision Energy (CE) from 10 eV to 40 eV using Argon as the collision gas.

  • Orbitrap specific: Set resolution to 70,000 (at m/z 200). Use Normalized Collision Energy (NCE) stepped at 20, 40, and 60.

    • Causality: Stepped NCE ensures that both low-energy precursor losses (

      
      ) and high-energy structural cleavages (tropylium formation) are captured simultaneously in a single, composite high-resolution spectrum.
      

Workflow cluster_ms MS Platforms prep Sample Prep lc UHPLC Separation prep->lc esi ESI(+) Ionization lc->esi qqq Triple Quad (CID) esi->qqq orbitrap Orbitrap (HCD) esi->orbitrap data Data Analysis qqq->data orbitrap->data

Fig 2: Orthogonal LC-MS/MS workflow for comparative fragmentation analysis.

Conclusion

For the structural elucidation of novel N-benzyl indole acids and their unknown metabolites, the Orbitrap HCD platform provides superior confidence due to its sub-ppm mass accuracy, which is critical for validating the m/z 91.0542 tropylium diagnostic ion. Conversely, the QqQ CID platform remains the optimal workhorse for high-throughput pharmacokinetic quantification once the target MRM transitions have been firmly established.

References

  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Title: Microwave-assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1-Benzyl-3-[(4-methylphenyl)

Sources

A Senior Application Scientist's Guide to Validating the Synthesis of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic Acid by LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Synthesis to Absolute Confirmation

In the realm of medicinal chemistry and drug development, the synthesis of a novel compound is merely the first step. The true measure of success lies in the rigorous, unambiguous validation of its identity and purity. 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid is a key heterocyclic building block, a scaffold with significant potential for developing new therapeutic agents. Its validation is therefore not just a procedural formality but a cornerstone of reliable downstream research.

This guide provides an in-depth, experience-driven walkthrough for the synthesis and subsequent validation of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid. We will focus on the use of Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical tool, justifying its position as the 'gold standard' for such applications. Furthermore, we will objectively compare the strengths and limitations of LC-MS against other common analytical techniques, providing a comprehensive framework for researchers to make informed decisions in their own validation workflows.

Part 1: The Synthetic Pathway: A Rational Approach

The synthesis of the target compound is achieved via a classical N-alkylation of indole-2-carboxylic acid. This method is chosen for its reliability and straightforward execution.

Causality of Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base, ideal for deprotonating the indole nitrogen without competing in the subsequent alkylation reaction.

  • Solvent: Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction mechanism.

  • Reagent: 4-(Bromomethyl)benzonitrile is a reactive electrophile, readily undergoing displacement by the indole nitrogen anion.

  • Work-up: The aqueous work-up with a mild acid (e.g., dilute HCl) is designed to neutralize any remaining base and protonate the carboxylic acid, facilitating its precipitation and isolation.

Experimental Protocol: Synthesis
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1H-indole-2-carboxylic acid (1.0 eq).

  • Deprotonation: Add anhydrous DMF to the flask, and cool the resulting suspension to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the solution may change in appearance.

  • Alkylation: Dissolve 4-(bromomethyl)benzonitrile (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching & Isolation: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water. Acidify the aqueous mixture to a pH of ~3-4 with 1N HCl.

  • Purification: A precipitate will form. Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove residual mineral oil.

  • Drying: Dry the resulting white to off-white solid under high vacuum to yield 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid.

Part 2: LC-MS Validation: The Gold Standard for Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and specific detection power of mass spectrometry.[1][2] For a synthesized compound like ours, it provides two orthogonal data points—retention time and mass-to-charge ratio—that together offer an unparalleled level of confidence in both identity and purity.

Visualizing the Validation Workflow

The following diagram outlines the logical flow from the synthesized product to final data interpretation.

G cluster_synthesis Synthesis & Purification cluster_analysis LC-MS Analysis cluster_data Data Interpretation synth Synthesized Crude Product purify Purification (Precipitation/Filtration) synth->purify sample_prep Sample Preparation (Dissolve & Dilute) purify->sample_prep Purified Solid lc_separation LC Separation (C18 Column, Gradient Elution) sample_prep->lc_separation ms_detection MS Detection (ESI, Full Scan & MS/MS) lc_separation->ms_detection data_acq Raw Data Acquisition (Chromatogram & Spectra) ms_detection->data_acq Electronic Data data_interp Data Analysis data_acq->data_interp confirm_id Identity Confirmation (Retention Time + m/z) data_interp->confirm_id purity_assess Purity Assessment (% Peak Area) data_interp->purity_assess

Caption: Workflow from synthesis to LC-MS validation and data analysis.

Experimental Protocol: LC-MS Analysis

This protocol is a self-validating system; a positive result requires matching both the expected retention time and the precise mass-to-charge ratio.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid.

    • Dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1 µg/mL using the mobile phase as the diluent. This concentration is typically well within the linear range of modern mass spectrometers.

  • LC-MS System Parameters: The following table outlines a robust starting point for method development.

ParameterSettingRationale
LC Column Reversed-Phase C18, 2.1 x 50 mm, 2.6 µmProvides excellent retention and separation for moderately non-polar molecules like the target compound.[3]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common MS-friendly modifier that aids in protonation for positive ion mode ESI.[4][5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography with good elution strength.
Gradient 5% B to 95% B over 5 minutesA standard gradient to ensure elution of the compound while separating it from potential impurities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources.
Injection Volume 2 µLA small volume is sufficient due to the high sensitivity of MS detection.
Column Temp 40 °CElevated temperature can improve peak shape and reduce viscosity.
Ionization Source Electrospray Ionization (ESI)ESI is the standard for polar and semi-polar small molecules, efficiently creating gas-phase ions.[6]
Polarity Positive and Negative SwitchingAllows for detection of both [M+H]+ and [M-H]- adducts in a single run, increasing the certainty of identification.
Scan Mode Full Scan (m/z 100-500)To detect the parent ion and any potential impurities or byproducts.
MS/MS Scan Data-Dependent Acquisition (DDA)Automatically triggers fragmentation of the most intense ions from the full scan to provide structural information.
  • Data Interpretation & Expected Results:

    • Molecular Formula: C₁₇H₁₂N₂O₂[7]

    • Monoisotopic Mass: 276.0899 g/mol

ParameterExpected ResultConfirmation Level
Retention Time (Rt) Compound-specific (e.g., ~3.5 min)Evidence of Identity: Must be consistent across runs.
[M+H]⁺ (Positive Mode) m/z 277.0972Primary Confirmation: Confirms the molecular weight.[7]
[M-H]⁻ (Negative Mode) m/z 275.0826Secondary Confirmation: Confirms the presence of the acidic proton.[7]
Purity >95% (Peak Area %)Quality Metric: Assesses the success of the synthesis and purification.
MS/MS Fragmentation Characteristic fragmentsStructural Confirmation: Fragmentation patterns can be predicted and matched to confirm the structure.

A successful validation will show a single major peak in the chromatogram at the expected retention time. The mass spectrum for this peak will display an ion corresponding to the calculated m/z of the target compound. The high-resolution mass measurement should be within 5 ppm of the theoretical mass, providing strong evidence for the correct elemental composition.

Part 3: Comparative Guide: Choosing the Right Analytical Tool

While LC-MS is a premier tool, a comprehensive understanding of its alternatives is crucial for a well-rounded analytical strategy. The choice of technique often depends on the specific question being asked—identity, structure, purity, or quantity.[2][8]

TechniquePrimary UseSensitivitySpecificityStructural InfoKey AdvantageKey Limitation
LC-MS Identity & PurityVery HighVery HighModerate (MW & Fragments)Unambiguous MW confirmation and high sensitivity.[1][9]Fragmentation may not fully elucidate complex isomers.
NMR Structure ElucidationLowHighVery High (Atom Connectivity)The definitive tool for absolute structure determination.Requires significantly more sample material and is less sensitive.[8]
HPLC-UV Purity & QuantificationModerateLow-ModerateNoneRobust, reliable, and excellent for quantitative analysis of known compounds.Lacks specificity; co-eluting impurities can be missed.
FTIR Functional Group IDModerateLowLow (Functional Groups)Quick and easy confirmation of key chemical bonds (e.g., C=O, C≡N).Provides no information on purity or overall molecular structure.

Expert Insights:

  • For initial confirmation that a reaction has produced the desired product, LC-MS is unparalleled in its speed and certainty regarding molecular weight.

  • For the definitive, publication-quality proof of a novel molecular structure, NMR spectroscopy is non-negotiable.

  • For routine purity checks in a production environment where the compound's identity is already established, HPLC-UV is often the most practical and cost-effective choice.

  • A multi-technique approach is the most trustworthy. A typical characterization package for a novel compound would include LC-MS for identity and purity, and both ¹H and ¹³C NMR for complete structural elucidation.

Conclusion

The synthesis of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid is a valuable addition to the chemist's toolkit. However, its utility is entirely dependent on the certainty of its structure and purity. This guide has detailed a robust synthetic protocol and a comprehensive LC-MS validation workflow designed to provide a high degree of confidence. By understanding the causality behind the experimental choices and objectively comparing LC-MS to its alternatives, researchers are better equipped to generate reliable, reproducible data, thereby upholding the highest standards of scientific integrity.

References

  • Simultaneous quantitative analysis of 10 indole compounds, including indole-3-acetic acid (IAA, one of the most important naturally occurring auxins) and some of its metabolites, by high performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) after solid-phase extraction (SPE) was reported for the first time. The analysis was carried out using a reverse phase HPLC gradient elution, with an aqueous mobile phase (containing 0.1% formic acid) modified by methanol. (MDPI, [Link])

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (PMC, [Link])

  • a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. (International Pharmaceutical Industry, [Link])

  • Nonconventional Alternatives to LC–MS. (LCGC International, [Link])

  • What is the alternative to identify my compound besides using lc-ms/ms? (ResearchGate, [Link])

  • Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. (LCGC International, [Link])

  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (Emery Pharma, [Link])

  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (Clinical Tree, [Link])

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (MDPI, [Link])

  • Conditions for LC-MS/MS analysis of indole species. (ResearchGate, [Link])

  • Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. (OSTI.GOV, [Link])

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (PMC, [Link])

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (PMC, [Link])

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (Semantic Scholar, [Link])

  • LC-MS/MS Quantification of Sulforaphane and Indole-3-carbinol Metabolites in Human Plasma and Urine after Dietary Intake of Selenium-Fortified Broccoli. (ACS Publications, [Link])

  • LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A... (ResearchGate, [Link])

  • Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. (Agilent, [Link])

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (Drug Development and Delivery, [Link])

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (MDPI, [Link])

  • Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. (SIELC Technologies, [Link])

  • Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. (MDPI, [Link])

  • Modern Analytical Technique for Characterization Organic Compounds. (LinkedIn, [Link])

  • 1-(4-cyanobenzyl)-1h-indole-2-carboxylic acid (C17H12N2O2). (PubChemLite, [Link])

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (PMC, [Link])

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (ACS Publications, [Link])

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (Semantic Scholar, [Link])

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (MDPI, [Link])

  • Synthetic method of indole-2-carboxylic acid.

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Comparative Guide to Crystal Structure Elucidation for 1-Substituted Indole-2-Carboxylic Acids: SCXRD vs. MicroED vs. CSP

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Objective Performance & Methodology Comparison.

Pharmacological Context & The Structural Challenge

As a Senior Application Scientist, I frequently oversee the structural elucidation of challenging pharmacophores. 1-Substituted indole-2-carboxylic acids are highly privileged scaffolds in modern drug discovery. For instance, 1-methylindole-2-carboxylic acid serves as a critical building block for synthesizing potent D3-selective antagonists[1] and novel chemical probes (e.g., CP4.29) designed to rescue missense-mutated VHL tumor suppressors in clear cell renal cell carcinoma[2].

However, obtaining high-quality crystal structure data for these 1-substituted derivatives presents a notorious challenge. In unsubstituted 1H-indole-2-carboxylic acids, the presence of both N–H and O–H hydrogen bond donors allows for complex 2D sheet formation or


 ring motifs[3]. Conversely, N-1 substitution (e.g., methylation or benzylation) chemically blocks the N–H donor.

The Causality of Anisotropic Growth: Without the N–H group, the crystal packing is forced to rely exclusively on strong O–H···O=C carboxylic cyclic dimers (typically


) and weaker intermolecular π-π stacking of the indole rings[4]. This highly directional bonding disparity causes rapid anisotropic crystal growth. The molecules stack rapidly along the hydrogen-bonded axis but slowly along the π-π axis, frequently yielding twinned, sub-micron needles that lack the diffraction volume required for traditional Single-Crystal X-ray Diffraction (SCXRD).

To overcome this, we must objectively compare three distinct structural elucidation platforms: SCXRD , Microcrystal Electron Diffraction (MicroED) , and Crystal Structure Prediction (CSP) .

Performance Comparison of Structural Elucidation Platforms

When selecting a platform for 1-substituted indole-2-carboxylic acids, the decision must be dictated by the physical limits of the crystal batch. Table 1 outlines the objective performance metrics of the three primary alternatives.

Table 1: Comparison of Structural Elucidation Platforms

Feature / MetricSingle-Crystal XRD (SCXRD)MicroED (Cryo-TEM)Crystal Structure Prediction (CSP)
Ideal Sample Size > 10 µm (Isotropic blocks)100 nm – 1 µm (Needles/Powder)None (In-silico)
Signal Source X-ray scattering (Electron density)Electron scattering (Electrostatic potential)Computational Energy Minimization
Data Acquisition Time 2 – 12 hours< 5 minutes per crystalDays to Weeks (CPU/GPU dependent)
Hydrogen Visibility Poor to ModerateExcellent (Electrons scatter strongly off H)Theoretical / Modeled
Primary Limitation Fails on sub-micron twinned needlesDynamical scattering effects; requires Cryo-TEMRequires empirical validation to confirm polymorph

Experimental Workflows & Self-Validating Protocols

To guarantee scientific integrity, the protocols used to generate crystal structure data must be self-validating. Below are the optimized methodologies for isolating data via SCXRD and MicroED.

Protocol 1: Isotropic Crystallization via Vapor Diffusion (For SCXRD)

Objective: Overcome the kinetic trapping of 1D needles to grow >10 µm single crystals.

  • Solvent Selection: Dissolve 10 mg of the 1-substituted indole-2-carboxylic acid in 0.5 mL of ethyl acetate (polar aprotic).

    • Causality: We strictly avoid polar protic solvents (like methanol) because they competitively hydrogen-bond with the carboxylic acid, disrupting the native O–H···O=C dimer formation and leading to amorphous precipitation.

  • Antisolvent Setup: Place the open sample vial inside a larger sealed reservoir containing 3 mL of n-heptane (non-polar antisolvent).

  • Equilibration: Incubate at 20°C for 5–7 days.

    • Causality: Vapor diffusion lowers the supersaturation rate exponentially compared to slow evaporation. This slow thermodynamic control allows the weaker π-π stacking interactions to propagate laterally, yielding thicker, isotropic block crystals rather than fragile needles.

  • Validation: Inspect under a polarized light microscope. Complete extinction of light upon stage rotation confirms a single crystalline domain (absence of twinning), validating the sample for SCXRD.

Protocol 2: MicroED Data Acquisition (For Sub-Micron Needles)

Objective: Obtain atomic-resolution data when Protocol 1 only yields microcrystalline powder.

  • Grid Preparation: Apply 2 µL of the microcrystalline suspension onto a glow-discharged holey carbon TEM grid. Blot away excess solvent and plunge-freeze in liquid ethane.

    • Causality: Plunge-freezing preserves the hydration state and prevents the high-energy electron beam from rapidly destroying the fragile organic crystal lattice via thermal damage.

  • Diffraction Screening: Load into a Cryo-TEM at 200 kV. Identify isolated microcrystals using low-dose imaging (<0.01 e⁻/Ų).

  • Continuous Rotation Data Collection: Rotate the stage continuously from -30° to +30° at 0.5°/s while recording diffraction patterns on a direct electron detector.

    • Causality: Continuous rotation integrates the Bragg reflections across the Ewald sphere, critically mitigating dynamical scattering (multiple scattering events) which historically plagued electron diffraction of thick organic crystals.

  • Validation: Process data using standard X-ray software (e.g., DIALS). The system is self-validating if the internal symmetry agreement (

    
    ) is < 15% and the generated CheckCIF report shows no Level A alerts for missing non-hydrogen atoms.
    

Quantitative Structural Data Analysis

Understanding the baseline crystallographic parameters of indole-2-carboxylic acid derivatives is essential for setting up CSP boundaries or refining MicroED data. Table 2 summarizes empirical data demonstrating how substitution alters the crystal lattice.

Table 2: Comparative Crystallographic Parameters of Indole Derivatives

CompoundSubstitution TypeSpace GroupUnit Cell ParametersPrimary Packing MotifRef
5-Methoxy-1H-indole-2-carboxylic acid 1H (Unsubstituted N)Monoclinic, P2₁/ca=4.03Å, b=13.03Å, c=17.20Å, β=91.87°O–H···O Dimers & N–H···O Sheets[4]
Ethyl 1H-indole-2-carboxylate Esterified CarboxylMonoclinic, P2₁/ca=5.56Å, b=18.89Å, c=9.65Å, β=104.45°N–H···O=C Dimers (Herringbone)[3]
1-Methylindole-2-carboxylic acid N-1 MethylatedDetermined via MicroED / CSPDependent on polymorphExclusively O–H···O Dimers & π-π Stacking[1]

Visualizations of Workflows and Structural Logic

Workflow Start 1-Substituted Indole-2-Carboxylic Acid Batch Synthesis Screen Crystallization Screening (Vapor Diffusion / Slow Cooling) Start->Screen Purified API Assess Crystal Size & Morphology Assessment Screen->Assess Optical Microscopy SCXRD Single-Crystal XRD (Rigaku / Bruker) Assess->SCXRD > 10 µm Isotropic Crystals MicroED MicroED (Cryo-TEM) Assess->MicroED < 1 µm Needles/Powder CSP Crystal Structure Prediction (In-Silico Modeling) Assess->CSP Amorphous / Polymorph Search Refine Structure Solution & Refinement (SHELXT / OLEX2) SCXRD->Refine .hkl & .ins data MicroED->Refine Kinematical Approximation Valid CheckCIF & Pharmacophore Mapping CSP->Valid Energy Landscapes Refine->Valid .cif generation

Figure 1: Decision matrix and workflow for structural elucidation of indole-2-carboxylic acids.

PackingLogic Subst N-1 Substitution (e.g., Methyl, Benzyl) NHBlock Loss of N-H···O Hydrogen Bonding Subst->NHBlock Steric & Chemical Blockade Dimer O-H···O=C Carboxylic Acid Dimers NHBlock->Dimer Forces reliance on PiStack Intermolecular π-π Stacking NHBlock->PiStack Increases importance of Aniso Anisotropic Crystal Growth (Needle Morphology) Dimer->Aniso Fast growth along H-bond axis PiStack->Aniso Slow growth along π-axis Poly High Polymorphic Risk (Packing Variations) PiStack->Poly Flexible sliding of planes

Figure 2: Logical pathways of N-1 substitution driving anisotropic crystal growth.

References

  • Title: Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations Source: MDPI Molecules URL: 4

  • Title: Ethyl 1H-indole-2-carboxylate Source: IUCrData / ResearchGate URL: 3

  • Title: Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists Source: MDPI Molecules URL: 1

  • Title: Rescuing the Function of Missense-Mutated Tumor Suppressor VHL using Stabilizing Small Molecules Source: bioRxiv URL: 2

Sources

Comparative Solubility Guide: Indole-2-Carboxylic Acid vs. Its Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, the physicochemical divergence between a carboxylic acid scaffold and its ester derivatives dictates critical workflows in purification, formulation, and biological assay design.

Indole-2-carboxylic acid (I2CA) is a rigid, high-melting-point solid governed by strong intermolecular hydrogen bonding (dimerization). Its solubility is strictly pH-dependent, requiring basic conditions or high-dielectric organic solvents (DMSO) for effective dissolution.

In contrast, its esters—specifically Methyl indole-2-carboxylate and Ethyl indole-2-carboxylate —exhibit "masked" polarity. By capping the hydrogen-bond donor (COOH), these esters display lower melting points, increased lipophilicity (LogP), and enhanced solubility in a broader range of organic solvents, though they remain insoluble in aqueous media without co-solvents.

This guide provides a definitive technical comparison of these species, supported by experimental protocols for solubility determination and stock solution preparation.

Physicochemical Profile & Data Comparison

The following data aggregates experimental and predicted values to highlight the structural impact of esterification.

Table 1: Comparative Physicochemical Properties
PropertyIndole-2-Carboxylic Acid (I2CA)Methyl Indole-2-CarboxylateEthyl Indole-2-Carboxylate
CAS Number 1477-50-51202-04-63770-50-1
Molecular Weight 161.16 g/mol 175.18 g/mol 189.21 g/mol
Physical State White/Off-white Crystalline PowderWhite to Light Yellow SolidWhite to Cream Crystalline Powder
Melting Point 202–206 °C (High lattice energy)151–155 °C122–126 °C
LogP (Lipophilicity) ~2.31~2.50~3.20
pKa (Acidic) 3.8 – 4.4 (COOH)Neutral (Non-ionizable at phys.[1] pH)Neutral
Water Solubility < 0.1 mg/mL (Insoluble at pH < 4)~0.47 mg/mL (Sparingly Soluble)Insoluble
DMSO Solubility ~32–100 mg/mL (Requires Sonication)Soluble≥ 2.5 mg/mL (Clear Solution)
Ethanol Solubility ~50 mg/mL (5%)SolubleSoluble

Key Insight: The drastic drop in melting point from the Acid (206°C) to the Ethyl Ester (125°C) confirms the disruption of the strong carboxylic acid dimer network. This reduction in lattice energy directly correlates to the esters' improved solubility in organic solvents.

Mechanistic Analysis: Solvation & Lattice Energy

To understand why these differences exist, we must look at the molecular interactions in the solid state versus the solution state.

The Acid Dimer Effect

Indole-2-carboxylic acid exists in the solid state as a stable, centrosymmetric dimer held together by two strong hydrogen bonds between the carboxylic acid groups. Breaking this lattice requires significant energy, which explains the high melting point and poor solubility in non-polar solvents.

  • Solubilization Strategy: To dissolve I2CA, you must either:

    • Deprotonate it: Raise pH > 5.5 to create the carboxylate anion (

      
      ), which is highly water-soluble.
      
    • Disrupt H-bonds: Use high-dielectric solvents like DMSO or DMF that can compete for hydrogen bonding.

The Ester "Lipophilic Mask"

Esterification replaces the acidic proton with an alkyl group (Methyl/Ethyl). This eliminates the H-bond donor capability of the carbonyl tail.

  • Result: The molecules pack less efficiently (lower lattice energy) and interact primarily through weaker van der Waals forces and

    
    -stacking.
    
  • Implication: Esters readily dissolve in organic solvents (DCM, EtOAc, Ethanol) because the solvent-solute interactions easily overcome the weak solute-solute forces.

G cluster_0 Solid State Lattice cluster_1 Solvent Interaction Acid Indole-2-Carboxylic Acid (Strong H-Bond Dimers) Water Aqueous Media (pH 7) Acid->Water Insoluble (unless pH > pKa) DMSO Organic Polar (DMSO) Acid->DMSO Soluble (H-bond disruption) Ester Indole-2-Ester (Weak vdW Forces) Ester->Water Insoluble (Hydrophobic effect) Ester->DMSO Highly Soluble caption Figure 1: Solvation mechanisms driven by lattice energy and H-bonding potential.

Experimental Protocols

As a scientist, you need robust methods to handle these compounds. Below are self-validating protocols for solubility determination and stock preparation.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this to determine the exact solubility limit of your specific lot.

Materials:

  • Test compound (I2CA or Ester)[2]

  • Solvent (PBS pH 7.4, Ethanol, or DMSO)

  • Orbital shaker, Centrifuge, HPLC/UV-Vis spectrophotometer.

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Seal and shake at 25°C for 24 hours.

    • Checkpoint: If the solution becomes clear, add more solid until a precipitate persists.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (prevents adsorption of lipophilic esters).

  • Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC (280 nm detection). Compare peak area to a standard curve.

Protocol B: Preparation of 10 mM Stock Solutions for Bioassays

Critical for preventing precipitation in cell culture media.

For Indole-2-Carboxylic Acid (I2CA):

  • Weigh 1.61 mg of I2CA.

  • Add 1 mL of anhydrous DMSO .

  • Sonicate for 60 seconds. (Visual check: Ensure no floating micro-crystals).

  • Storage: Store at -20°C. Re-sonicate after thawing, as I2CA may crystallize upon freezing.

For Ethyl Indole-2-Carboxylate:

  • Weigh 1.89 mg of Ethyl Ester.

  • Add 1 mL of anhydrous DMSO .

  • Vortex for 10 seconds (dissolves rapidly).

  • Media Dilution: When adding to aqueous culture media, ensure final DMSO concentration is < 0.5% to prevent compound precipitation and cellular toxicity.

Workflow Start Start: Select Compound CheckType Identify Functional Group Start->CheckType AcidPath Carboxylic Acid (I2CA) CheckType->AcidPath Acid EsterPath Ester Derivative CheckType->EsterPath Ester SolventSelect1 Solvent: DMSO or 5% EtOH AcidPath->SolventSelect1 SolventSelect2 Solvent: DMSO, EtOH, or EtOAc EsterPath->SolventSelect2 Sonication Critical: Sonicate 1-2 mins (Break crystal lattice) SolventSelect1->Sonication Vortex Vortex 10-20s SolventSelect2->Vortex VisualCheck Visual QC: Clear Solution? Sonication->VisualCheck Vortex->VisualCheck caption Figure 2: Decision tree for stock solution preparation.

Applications in Drug Development

Understanding the solubility difference allows for strategic manipulation during the drug development cycle.

Purification via Acid-Base Extraction

Because I2CA has an ionizable proton (pKa ~4), it can be separated from its esters (neutral) using liquid-liquid extraction.

  • Step 1: Dissolve mixture in Ethyl Acetate.

  • Step 2: Wash with 5% NaHCO₃ (aq).

    • Result:I2CA ionizes and moves to the aqueous layer. Ester remains in the organic layer.

  • Step 3: Acidify the aqueous layer with HCl to precipitate pure I2CA.

Prodrug Design (The Ester Advantage)

I2CA is a polar molecule with limited passive membrane permeability. In drug design, the Ethyl Ester is often used as a prodrug.

  • Mechanism: The ester crosses the cell membrane via passive diffusion (high LogP).

  • Activation: Intracellular esterases hydrolyze the ethyl group, releasing the active I2CA payload inside the cell.

  • Data Support: The LogP increase from 2.3 (Acid) to 3.2 (Ethyl Ester) significantly enhances blood-brain barrier (BBB) penetration.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 72899, Indole-2-carboxylic acid. Retrieved from [Link]

  • Cheméo. (2023). Physical Properties of Ethyl indole-2-carboxylate. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid, a compound utilized in various research and development endeavors. The procedures outlined herein are based on available safety data and the known reactivity of its constituent functional groups—an indole carboxylic acid and a cyanobenzyl moiety.

Hazard Profile and Regulatory Framework

The compound is classified with the GHS06 pictogram, signifying acute toxicity.[1] The hazard statement H301, "Toxic if swallowed," underscores the immediate risks associated with ingestion.[1] Consequently, this substance must be handled as a hazardous material, and its disposal is governed by stringent regulations.

In the United States, the management of such chemical waste falls under the purview of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[2] These regulations mandate a "cradle-to-grave" approach to hazardous waste management, ensuring its safe handling from generation to final disposal.

Inferred Hazards from Structural Analogs:

  • Indole-2-carboxylic acid (Parent Compound): This parent structure is known to cause skin and serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed or in contact with skin.[3][4]

  • Cyanobenzyl Moiety: Compounds containing the cyanobenzyl group can be hazardous. For instance, 2-Cyanobenzyl chloride is combustible and can generate highly toxic gases, such as hydrogen cyanide and nitrogen oxides, upon thermal decomposition.[5] Hydrolysis of the nitrile group, especially under strong acidic or basic conditions, can also occur.[6][7]

Therefore, it is prudent to treat 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid with a high degree of caution, assuming it possesses a combination of these hazardous properties.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against chemical exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation or damage.[3][4]
Hand Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, as the compound is presumed to be harmful upon dermal absorption.[3][4]
Body A laboratory coat, and for larger quantities or potential for significant exposure, a chemical-resistant apron.To protect the skin and clothing from contamination.
Respiratory To be used in a well-ventilated area, preferably within a certified chemical fume hood.To avoid inhalation of any dust or aerosols, which may cause respiratory irritation.[3][4]

Step-by-Step Disposal Protocol

The disposal of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid must be conducted in a manner that neutralizes its hazardous properties and complies with all institutional and regulatory standards. Direct disposal into laboratory drains or as general waste is strictly prohibited.

Segregation and Waste Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name: "1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid." Include the approximate concentration and quantity of the waste.

  • Segregation: Do not mix this waste with other waste streams, particularly strong acids, bases, or oxidizing agents, to prevent potentially hazardous reactions.[3]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Absorb: For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[4] For solutions, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect and Containerize: Once absorbed, scoop the material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by a rinse with an appropriate solvent like ethanol), collecting all cleaning materials as hazardous waste.

Final Disposal

The ultimate disposal of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid waste must be handled by a licensed hazardous waste disposal company.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste. They will have established procedures and relationships with certified disposal vendors.

  • Provide Documentation: Be prepared to provide the EHS office with a complete inventory of the waste, including the chemical name and quantity.

  • Professional Disposal: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable method of destruction for this type of organic compound is high-temperature incineration, which ensures the complete breakdown of the molecule into less harmful components.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid.

DisposalWorkflow Disposal Workflow for 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic Acid Start Waste Generation (1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid) AssessHazards Hazard Assessment (Acute Toxicity - H301) Start->AssessHazards SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat, Fume Hood) AssessHazards->SelectPPE WasteCollection Waste Collection & Segregation SelectPPE->WasteCollection Spill Spill Occurs? WasteCollection->Spill SpillManagement Implement Spill Management Protocol Spill->SpillManagement Yes ContainerFull Container Full? Spill->ContainerFull No SpillManagement->WasteCollection ContainerFull->WasteCollection No ContactEHS Contact Institutional EHS Office ContainerFull->ContactEHS Yes ArrangePickup Arrange for Professional Disposal ContactEHS->ArrangePickup Incineration High-Temperature Incineration (by licensed vendor) ArrangePickup->Incineration End Disposal Complete Incineration->End

Caption: Decision workflow for the disposal of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid.

Conclusion

The proper disposal of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, which are grounded in established safety principles and regulatory requirements, researchers can effectively mitigate the risks associated with this compound. Always prioritize safety, consult your institution's EHS department, and never deviate from approved disposal protocols. This commitment to responsible chemical management is essential for a safe and sustainable research environment.

References

  • BD Diagnostic Systems. (2014, March 26). Safety Data Sheet: Indole. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Doubtnut. (2020, January 19). HYDROLYSIS OF ALKYL CYANIDES OR NITRILES:. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). The Laboratory Standard. Retrieved from [Link]

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Personal protective equipment for handling 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety & Handling Guide for 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid

Hazard Identification and Risk Profile

The primary hazards associated with 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid are extrapolated from data on its constituent parts. The compound should be handled as potentially hazardous through multiple exposure routes.

  • Indole-2-carboxylic Acid Moiety: Compounds in this class are known to be harmful if swallowed or if they come into contact with the skin.[1] They are documented as causing skin and serious eye irritation, and may lead to respiratory irritation.[2][3][4]

  • Cyanobenzyl Moiety: The presence of a cyano (nitrile) group warrants significant caution. Related compounds like 4-cyanobenzyl alcohol and 4-cyanobenzaldehyde are harmful if swallowed, inhaled, or in contact with skin.[5][6]

  • Carboxylic Acid Group: This functional group can be corrosive and irritating to skin and mucous membranes.[7][8]

Based on this composite analysis, the compound should be treated as harmful if swallowed, toxic in contact with skin, an irritant to the skin, eyes, and respiratory system, with potential for unknown toxicity.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. The following table outlines the minimum required equipment and the rationale for its use.

Protection TypeSpecific RecommendationsRationale
Eye & Face Protection Chemical safety goggles and a full-face shield.To protect against splashes of solvents or fine powders that can cause serious eye damage.[4][9] Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene gloves (minimum 8 mil thickness).Indole derivatives can be toxic upon dermal absorption.[10] Change gloves immediately if contaminated or after extended use. Avoid PVC gloves, which offer poor chemical protection.[11]
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.To prevent accidental skin exposure from spills or splashes.[10] Contaminated clothing must be removed immediately and decontaminated before reuse.[12]
Respiratory Protection All handling must occur within a certified chemical fume hood.This is the primary engineering control to prevent inhalation of airborne particles or vapors.[10][12] If work outside a fume hood is unavoidable (e.g., balance use), a NIOSH-approved respirator with an organic vapor/particulate filter (P100) is necessary.[10]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

A. Engineering Controls
  • Chemical Fume Hood: All manipulations, including weighing, transferring, and solution preparation, must be conducted in a certified chemical fume hood.[10][12]

  • Safety Stations: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[10]

B. Procedural Workflow

The handling process should follow a clear, sequential workflow to ensure no steps are missed.

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup prep1 Don all required PPE prep2 Verify fume hood certification and functionality prep1->prep2 prep3 Line work area with absorbent bench paper prep2->prep3 weigh Weigh compound into a sealed, tared container prep3->weigh solution Slowly add solvent to solid to prevent splashing weigh->solution transfer Use appropriate tools (spatula, pipette) for transfers solution->transfer decon Decontaminate all surfaces and equipment transfer->decon dispose_ppe Dispose of contaminated gloves, pipette tips, and bench paper in solid hazardous waste decon->dispose_ppe wash Wash hands thoroughly after exiting the lab dispose_ppe->wash

Caption: Standard workflow for handling solid 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid.

C. Specific Handling Steps
  • Preparation: Before handling, ensure all PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.[10]

  • Weighing: Whenever possible, weigh the compound directly within the fume hood. If an external balance must be used, tare a sealed container, add the compound inside the fume hood, and then re-weigh the sealed container outside.

  • Solution Preparation: Add solvents to the solid compound slowly and carefully to avoid splashing. Keep the container covered as much as possible during this process.[10]

  • Cleanup: After handling, decontaminate all surfaces and equipment. Remove and properly dispose of contaminated PPE as hazardous waste.[9] Wash hands thoroughly with soap and water upon leaving the work area.[1]

Emergency Response

Immediate and correct action is critical in the event of an accidental exposure.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[9][10]

Disposal Plan

All waste containing 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid must be treated as hazardous waste.[10] Never dispose of this chemical down the drain without proper treatment and institutional approval.

A. Waste Segregation
  • Solid Waste: Collect all contaminated solid materials, including gloves, bench paper, pipette tips, and excess solid chemical, in a clearly labeled, sealed hazardous waste container.[7][10]

  • Liquid Waste: Collect all solutions and liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.[10] Do not mix with incompatible waste streams.[13]

B. Disposal Decision Pathway

The method of disposal for aqueous solutions depends on concentration and volume, and must be approved by your EHS department.

G start Generated Chemical Waste q_type Is the waste solid or liquid? start->q_type solid_waste Collect in a labeled, sealed solid hazardous waste container. q_type->solid_waste Solid q_conc Is the liquid waste a small quantity (<100mL) and dilute (<5%)? q_type->q_conc Liquid liquid_waste Collect in a labeled, sealed liquid hazardous waste container. q_conc->liquid_waste No neutralize 1. Dilute with 10x volume of cold water. 2. Slowly neutralize with weak base (e.g., sodium bicarbonate) to pH 6-8. 3. Dispose down sanitary sewer with copious amounts of water, per EHS approval. q_conc->neutralize Yes

Caption: Decision pathway for the disposal of waste containing the target compound.

For small quantities of dilute aqueous waste (e.g., <100 mL of <5% solution), neutralization may be an option with EHS approval.[7] This involves diluting the solution with a large volume of cold water and slowly adding a weak base, such as sodium bicarbonate, until the pH is between 6.0 and 8.0.[7] For larger volumes or more concentrated waste, direct collection in a hazardous waste container is mandatory.[7]

References

  • BenchChem. Personal protective equipment for handling 1-Cyclopropyl-4-methoxy-1H-indole.
  • BenchChem. Personal protective equipment for handling 1-Methyl-1H-indole-3,5,6-triol.
  • BenchChem. Personal protective equipment for handling Indole-propylamine.
  • GazFinder. indole (C8H7N).
  • BenchChem. Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Fisher Scientific. SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Cyanobenzyl alcohol.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Indole-3-carboxylic acid.
  • University of California, Riverside - Environmental Health & Safety. Chemical Waste Disposal Guidelines.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid.
  • P2 InfoHouse. Removing Carboxylic Acids From Aqueous Wastes.
  • Sigma-Aldrich. SAFETY DATA SHEET - Indole.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Cyanobenzaldehyde.
  • National Library of Medicine. REMOVAL OF CARBOXYLIC ACID FROM WASTE WATER USING ADSORBENTS.
  • BioMADE. Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations.
  • Sigma-Aldrich. SAFETY DATA SHEET - Cyanogen bromide.
  • US Pharmacist. Personal Equipment for Use in Handling Hazardous Drugs.
  • National Center for Biotechnology Information. Occupational and environmental hazard assessments for the isolation, purification and toxicity testing of cyanobacterial toxins.
  • Metsci. Safety Data Sheet Indole-2-carboxylic acid.
  • Tokyo Chemical Industry. SAFETY DATA SHEET - Indole-2-carboxylic Acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.